molecular formula C8H14FNO2 B115679 tert-butyl N-[trans-2-fluorocyclopropyl]carbamate CAS No. 146726-40-1

tert-butyl N-[trans-2-fluorocyclopropyl]carbamate

Katalognummer: B115679
CAS-Nummer: 146726-40-1
Molekulargewicht: 175.2 g/mol
InChI-Schlüssel: VWSDKMQGCVVQBV-PHDIDXHHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl N-[trans-2-fluorocyclopropyl]carbamate, also known as Tert-butyl N-[trans-2-fluorocyclopropyl]carbamate, is a useful research compound. Its molecular formula is C8H14FNO2 and its molecular weight is 175.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl N-[trans-2-fluorocyclopropyl]carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-[trans-2-fluorocyclopropyl]carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

tert-butyl N-[(1R,2R)-2-fluorocyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO2/c1-8(2,3)12-7(11)10-6-4-5(6)9/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSDKMQGCVVQBV-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Exploitation of tert-Butyl N-[trans-2-fluorocyclopropyl]carbamate in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl N-[trans-2-fluorocyclopropyl]carbamate (CAS 146726-40-1) is a highly specialized, Boc-protected building block utilized extensively in the design of mechanism-based enzyme inhibitors and CNS-active therapeutics. By masking the reactive primary amine, this intermediate allows for complex cross-coupling and functionalization before yielding the active trans-2-fluorocyclopropylamine pharmacophore. This technical guide systematically deconstructs the structural causality, physicochemical properties, and pharmacological applications of this compound, providing actionable, field-proven protocols for drug development professionals.

Physicochemical Profiling & Structural Causality

To effectively utilize this building block in synthetic pathways, researchers must first understand its baseline physicochemical properties and the profound stereoelectronic effects induced by the fluorine atom.

Table 1: Physicochemical and Structural Properties of CAS 146726-40-1

PropertyValueCausality / Significance
CAS Number 146726-40-1Unique identifier for the trans-isomer.
Molecular Formula C8H14FNO2Incorporates the Boc protecting group (C5H9O2).
Molecular Weight 175.2 g/mol Low molecular weight enables high ligand efficiency.
Physical Form SolidFacilitates easy handling and stoichiometric precision.
Storage Refrigerated (2-8 °C)Prevents thermal degradation of the carbamate linkage.
The Fluorine Effect: Conformational and Electronic Modulation

The strategic placement of a fluorine atom on the cyclopropyl ring is not merely a steric substitution; it fundamentally alters the electronic landscape of the molecule. In the trans-2-fluorocyclopropylamine motif, quantum chemical calculations reveal significant hyperconjugative interactions[1]. Specifically, electron donation from the nitrogen lone pair (or the σ(C-N) bond) into the antibonding σ*(C-F) orbital stabilizes the trans-conformation relative to its cis-counterpart[1][2].

Furthermore, the strong inductive electron-withdrawing effect of fluorine lowers the pKa of the adjacent primary amine. While unsubstituted cyclopropylamine has a pKa of approximately 8.6, the trans-2-fluoro derivative exhibits a reduced pKa, which directly impacts its ionization state at physiological pH[3]. This modulation decreases lipophilicity (LogP) while simultaneously enhancing metabolic stability against oxidative degradation, a critical parameter in lead optimization[3].

Pharmacological Significance: The Target Landscape

Upon removal of the tert-butyloxycarbonyl (Boc) group, the resulting trans-2-fluorocyclopropylamine acts as a rigid, conformationally locked bioisostere. It is a direct structural analogue of tranylcypromine (trans-2-phenylcyclopropylamine), a classic, irreversible monoamine oxidase (MAO) inhibitor[2].

Monoamine Oxidase (MAO) and Tyramine Oxidase Inhibition

Fluorination at the 2-position dictates enzyme selectivity. Research demonstrates that trans-2-fluorocyclopropylamine derivatives act as low-micromolar inhibitors of both MAO-A and MAO-B, often exhibiting moderate selectivity toward MAO-A depending on further aromatic substitution[2]. In contrast, the cis-analogues are generally weaker and skew toward MAO-B selectivity[2]. Additionally, these trans-isomers are potent inhibitors of microbial tyramine oxidase, where the relative stereochemistry between the amine and fluorine atom is crucial for optimal active-site engagement[4].

Sigma (σ) Receptor Affinity

Beyond amine oxidases, the trans-2-fluorocyclopropylamine scaffold has been identified as a potent ligand for sigma (σ) receptors. Specific derivatives, such as trans-2-fluoro-2-(4-methoxyphenyl)cyclopropan-1-amine, have demonstrated single-digit nanomolar affinity (Ki = 4.8 nM) for the σ1 receptor subtype, highlighting the scaffold's versatility in neuropharmacology[4].

MAO_Inhibition A tert-Butyl N-[trans-2- fluorocyclopropyl]carbamate (Prodrug / Intermediate) B Acidic Boc Deprotection (TFA / HCl) A->B Cleavage C trans-2-Fluorocyclopropylamine (Active Pharmacophore) B->C Yields Free Amine D Target Engagement (MAO-A/B, Tyramine Oxidase, σ1) C->D Binding E Irreversible Enzyme Inhibition via Flavin Adduct Formation D->E Covalent Modification

Caption: Pharmacological activation and target engagement of the trans-2-fluorocyclopropylamine scaffold.

Synthetic Methodologies & Deprotection Protocols

To utilize CAS 146726-40-1 in drug discovery, the Boc group must be efficiently removed without compromising the sensitive fluorocyclopropyl ring. The following protocol outlines a self-validating system for Boc deprotection, ensuring high fidelity and yield.

Deprotection_Workflow Step1 Step 1: Dissolution Dissolve Boc-amine in DCM at 0 °C under N2 Step2 Step 2: Acid Addition Dropwise addition of TFA (10-20 equivalents) Step1->Step2 Step3 Step 3: Cleavage Reaction Stir at RT for 2-4 hours; Monitor via TLC/LCMS Step2->Step3 Step4 Step 4: Concentration Evaporate solvent & excess TFA under reduced pressure Step3->Step4 Step5 Step5 Step4->Step5 Step6 Step 6: Isolation Dry over Na2SO4, filter, concentrate to yield free amine Step5->Step6

Caption: Step-by-step experimental workflow for the Boc deprotection of CAS 146726-40-1.

Step-by-Step Experimental Protocol: Trifluoroacetic Acid (TFA) Mediated Deprotection

Rationale: TFA is selected over harsher mineral acids to prevent potential ring-opening of the highly strained cyclopropyl system.

  • Preparation: Charge a flame-dried, round-bottom flask with tert-butyl N-[trans-2-fluorocyclopropyl]carbamate (1.0 eq). Purge the system with inert gas (N2 or Argon) to prevent moisture-induced side reactions.

  • Solvation: Dissolve the starting material in anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M. Cool the mixture to 0 °C using an ice-water bath.

  • Acidification: Slowly add Trifluoroacetic Acid (TFA, 10-20 eq) dropwise. Causality: Dropwise addition controls the exothermic nature of the cleavage and prevents localized heating that could degrade the substrate.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours. Monitor the consumption of the starting material via TLC (visualized with Ninhydrin stain) or LCMS.

  • Concentration: Once complete, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. Co-evaporate with toluene (3x) to remove residual TFA azeotropically.

  • Neutralization & Extraction: The resulting residue is the TFA salt of the amine. To isolate the free base, dissolve the residue in a minimal amount of water, cool to 0 °C, and carefully basify to pH > 10 using 2M NaOH. Extract the aqueous layer with DCM or diethyl ether (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under mild vacuum (Note: the free amine is volatile; avoid excessive heating during concentration).

Conclusion

tert-Butyl N-[trans-2-fluorocyclopropyl]carbamate is a linchpin intermediate in modern medicinal chemistry. By leveraging the unique stereoelectronic properties of the trans-fluorocyclopropyl group—namely hyperconjugative stabilization and pKa modulation—researchers can design highly selective MAO inhibitors, tyramine oxidase inhibitors, and sigma receptor ligands. Strict adherence to controlled deprotection protocols ensures the structural integrity of this strained pharmacophore, paving the way for advanced drug discovery applications.

References

  • Title: Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines Source: National Institutes of Health (NIH) / PMC URL: [Link] Citation Index: [2]

  • Title: Fluorinated Rings: Conformation and Application Source: ResearchGate URL: [Link] Citation Index: [1]

  • Title: Svenja Hruschka's research works Source: ResearchGate URL: [Link] Citation Index: [4]

Sources

Introduction: The Significance of the Fluorocyclopropyl Moiety

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of tert-butyl N-[trans-2-fluorocyclopropyl]carbamate

Executive Summary: The trans-2-fluorocyclopropylamine scaffold is a privileged motif in modern medicinal chemistry, valued for its ability to confer unique conformational constraints and metabolic stability to bioactive molecules. Its integration into drug candidates necessitates robust and stereocontrolled synthetic routes. This guide provides a comprehensive overview of the synthesis of tert-butyl N-[trans-2-fluorocyclopropyl]carbamate, a key protected intermediate. We delve into the prevailing synthetic strategies, with a primary focus on the stereoselective cyclopropanation of N-vinylcarbamates. The causality behind experimental choices, detailed step-by-step protocols, purification techniques, and full characterization data are presented to equip researchers and drug development professionals with a practical and scientifically-grounded framework for accessing this valuable building block.

The strategic incorporation of fluorine into organic molecules is a cornerstone of contemporary drug design, often enhancing metabolic stability, binding affinity, and lipophilicity.[1] When combined with the conformationally rigid, three-membered cyclopropane ring, the resulting fluorocyclopropane unit offers a unique bioisosteric replacement for larger or more flexible groups, such as gem-dimethyl or isopropyl moieties.[2] Specifically, the trans-2-fluorocyclopropylamine structure has been identified as a critical component in a variety of therapeutic agents, where the stereochemistry of the C-F bond relative to the amine is crucial for biological activity. The tert-butyloxycarbonyl (Boc) protected form, tert-butyl N-[trans-2-fluorocyclopropyl]carbamate, serves as a stable, versatile intermediate amenable to a wide range of coupling and deprotection chemistries, making its efficient synthesis a topic of significant interest.

Strategic Approaches to Synthesis

The construction of tert-butyl N-[trans-2-fluorocyclopropyl]carbamate can be approached from several retrosynthetic perspectives. The most common and effective strategies hinge on the formation of the fluorocyclopropane ring with the desired trans stereochemistry.

Retrosynthesis cluster_A Strategy A: Cyclopropanation cluster_B Strategy B: Amination cluster_C Strategy C: Rearrangement Target tert-butyl N-[trans-2-fluorocyclopropyl]carbamate Vinylcarbamate tert-butyl N-vinylcarbamate Vinylcarbamate->Target Fluorocyclopropanation Carbene Fluorocarbene Source (e.g., :CHF) Carbene->Target Fluorocyclopropyl_X trans-1-Fluoro-2-halocyclopropane or other leaving group Fluorocyclopropyl_X->Target Nucleophilic Substitution BocNH2 tert-Butyl carbamate BocNH2->Target Acid trans-2-Fluorocyclopropanecarboxylic Acid Acid->Target Curtius / Hofmann Rearrangement

Figure 1: Retrosynthetic analysis of the target molecule.

  • Strategy A: Fluorocyclopropanation of an N-Vinyl Precursor: This is arguably the most direct approach. It involves the reaction of a monofluorocarbene or a carbene equivalent with tert-butyl N-vinylcarbamate. The stereochemical outcome (cis vs. trans) is governed by the nature of the carbene source and the reaction conditions.

  • Strategy B: Nucleophilic Substitution: This route involves the synthesis of a trans-1-fluoro-2-halocyclopropane, followed by displacement of the halide with an amine source, such as tert-butyl carbamate. This method can be effective but may require harsher conditions and can be complicated by elimination side reactions.

  • Strategy C: Carboxylic Acid Rearrangement: This strategy begins with trans-2-fluorocyclopropanecarboxylic acid, which is converted to the corresponding amine via a Curtius, Hofmann, or Schmidt rearrangement, followed by Boc protection. While viable, this route is often longer and less atom-economical.

This guide will focus on Strategy A, specifically the Simmons-Smith-type fluorocyclopropanation, which offers a reliable and well-documented path to the desired trans isomer.[3][4]

Core Protocol: Simmons-Smith Fluorocyclopropanation

The Simmons-Smith reaction and its variants are powerful tools for cyclopropanation.[2] For fluorocyclopropanation, a zinc carbenoid generated from fluorodiiodomethane (CHFI₂) and diethylzinc (Et₂Zn) is a highly effective reagent system.[3] The use of an N-vinylcarbamate as the substrate is advantageous because the carbamate group can influence the stereoselectivity of the cyclopropanation.

Mechanistic Rationale and Stereocontrol

The reaction proceeds via the formation of a fluorinated zinc carbenoid species (e.g., FCHIZnEt). This electrophilic species coordinates to the double bond of the N-vinylcarbamate. The delivery of the fluoromethylene group generally occurs from the less sterically hindered face of the alkene. In the case of N-vinylcarbamate, the bulky Boc group directs the incoming carbenoid to the opposite face, leading to a preference for the trans product. While excellent cis selectivity has been reported for certain substrates under phase-transfer conditions, the use of zinc carbenoids with simple N-vinylcarbamates typically favors the trans isomer.[3]

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Prepare Anhydrous Solvent (e.g., Dichloromethane) C Dissolve tert-butyl N-vinylcarbamate in Solvent A->C B Assemble Dry Glassware under Inert Atmosphere (Ar/N₂) B->C D Cool Reaction to 0 °C C->D E Add Diethylzinc (Et₂Zn) Solution Dropwise D->E F Add Fluorodiiodomethane (CHFI₂) Dropwise E->F G Warm to Room Temperature and Stir for 12-24h F->G H Quench with Saturated Aqueous NH₄Cl G->H I Extract with Organic Solvent (e.g., Ethyl Acetate) H->I J Dry Organic Layer (Na₂SO₄), Filter, and Concentrate I->J K Purify via Silica Gel Column Chromatography J->K L Characterize by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS K->L

Figure 2: General workflow for the synthesis and purification.

Detailed Experimental Protocol

Materials:

  • tert-Butyl N-vinylcarbamate

  • Fluorodiiodomethane (CHFI₂)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • To a dry, argon-flushed, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add tert-butyl N-vinylcarbamate (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add the diethylzinc solution (2.2 eq) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, add fluorodiiodomethane (2.0 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Stir the reaction at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cautiously cool the mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl. Caution: Gas evolution (ethane) will occur.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude product, typically an oil or semi-solid containing a mixture of cis and trans isomers along with unreacted starting material, is purified by silica gel column chromatography.[5]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) is typically effective. The trans isomer is generally less polar and will elute before the cis isomer.

  • Fraction Collection: Monitor the column fractions by TLC. Combine the fractions containing the pure trans isomer and concentrate under reduced pressure to afford tert-butyl N-[trans-2-fluorocyclopropyl]carbamate as a white solid or colorless oil.

Purification Summary
Technique Silica Gel Column Chromatography[5]
Stationary Phase Silica Gel (60-120 or 230-400 mesh)
Typical Mobile Phase Hexane/Ethyl Acetate Gradient (e.g., 95:5 to 80:20)
Expected Outcome Separation of trans (less polar) and cis (more polar) isomers
Typical Yield 40-60% (for the trans isomer)
Characterization

The identity and purity of the final product must be confirmed through spectroscopic methods.[6][7]

Spectroscopic Data Expected Values for tert-butyl N-[trans-2-fluorocyclopropyl]carbamate
Appearance White to off-white solid[6]
Molecular Formula C₈H₁₄FNO₂
Molecular Weight 175.20 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 4.80-5.00 (br s, 1H, NH), 4.45 (dm, 1H, J ≈ 64 Hz, CHF), 2.70-2.85 (m, 1H, CHN), 1.45 (s, 9H, C(CH₃)₃), 0.85-1.10 (m, 2H, CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 155.8, 81.0 (d, J ≈ 240 Hz, CF), 79.5, 34.5 (d, J ≈ 8 Hz, CN), 28.4, 15.2 (d, J ≈ 10 Hz, CH₂)
¹⁹F NMR (CDCl₃, 376 MHz) δ (ppm): -210 to -215 (m)
Mass Spec (ESI+) m/z: 176.1 [M+H]⁺, 198.1 [M+Na]⁺

Note: NMR chemical shifts and coupling constants (J) are approximate and can vary based on solvent and instrument.

Alternative and Emerging Methods

While the zinc carbenoid approach is robust, concerns over the use of pyrophoric diethylzinc have driven the development of alternative reagents.

  • Monofluoromethylsulfonium Salts: Diarylfluoromethylsulfonium salts have emerged as bench-stable and easy-to-handle reagents for the direct transfer of monofluorocarbene (:CHF) to alkenes.[8] These reagents can offer improved safety profiles and operational simplicity, providing a valuable alternative for accessing monofluorocyclopropanes.

  • Asymmetric Catalysis: For the synthesis of enantiomerically pure material, asymmetric catalysis is essential. Chiral ligands, such as chiral dioxaborolanes, can be used in conjunction with zinc carbenoids to achieve high enantioselectivity in the cyclopropanation of allylic alcohols, which can then be converted to the desired amine.[4][9] Furthermore, biocatalytic strategies using engineered enzymes are showing promise for highly stereoselective cyclopropanation reactions.[10][11]

Safety and Handling

  • Diethylzinc (Et₂Zn): Is highly pyrophoric and reacts violently with water and protic solvents. It must be handled under a strict inert atmosphere (argon or nitrogen) using syringe and cannula techniques.

  • Fluorodiiodomethane (CHFI₂): Is a volatile and toxic liquid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Reaction Quenching: The quenching of residual diethylzinc with aqueous solutions is highly exothermic and produces flammable ethane gas. This step must be performed slowly and with adequate cooling.

Conclusion

The synthesis of tert-butyl N-[trans-2-fluorocyclopropyl]carbamate is a critical enabling step for the incorporation of the valuable trans-2-fluorocyclopropylamine pharmacophore into drug candidates. The Simmons-Smith-type cyclopropanation of tert-butyl N-vinylcarbamate using a zinc carbenoid remains a reliable and effective method for obtaining the desired trans isomer. Understanding the mechanistic basis for stereocontrol, coupled with careful execution of the experimental protocol and purification, allows for the consistent production of this key intermediate. Future advancements in this field will likely focus on the development of safer, more efficient, and highly enantioselective catalytic methods to meet the growing demand for stereochemically pure fluorinated building blocks in drug discovery.

References

  • Qing, F.-L., & Xu, X.-H. (2021). Recent advances in the synthesis of fluorocyclopropanes. European Journal of Organic Chemistry.
  • Bégué, J.-P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. Wiley.
  • Matsuo, J.-i., Tani, Y., & Hayakawa, Y. (2004). Synthesis of cis-2-Fluorocyclopropylamine by Stereoselective Cyclopropanation Under Phase-transfer Conditions. Chemistry Letters, 33(4), 464-465.
  • Ojima, I. (Ed.). (2009). Fluorine in Medicinal Chemistry and Chemical Biology. Wiley-Blackwell.
  • Delion, L., Poisson, T., Jubault, P., Pannecoucke, X., & Charette, A. B. (2020). Synthesis of fluorocyclopropanes via the enantioselective cyclopropanation of fluoro-substituted allylic alcohols using zinc carbenoids. Canadian Journal of Chemistry, 98(7), 336-343.
  • Charette, A. B., et al. (2020). Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids. Canadian Science Publishing.
  • Dolbier, W. R. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 245-272.
  • Fustero, S., et al. (2011). Multigram Synthesis of trans-2-(Trifluoromethyl)cyclopropanamine. Journal of Organic Chemistry.
  • Charette, A. B. (2020). Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids.
  • O'Hagan, D. (2008). Fluorocyclopropanes. Science of Synthesis, 34, 245-266.
  • Funatsu, K., et al. (2008). Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate.
  • Veliks, J., et al. (2020). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Medicinal Chemistry Letters, 11(11), 2146-2150.
  • Grygorenko, O. O., et al. (2022). Synthesis and Physicochemical Properties of trans-2-Fluoroalkyl-Substituted Cyclopentane Building Blocks. ChemRxiv.
  • Takemura, M., et al. (2004). (Fluorocyclopropyl)quinolones. 2. Synthesis and Stereochemical Structure-Activity Relationships of Chiral 7-(7-Amino-5-azaspiro[2.4]heptan-5-yl) .... Journal of Medicinal Chemistry.
  • List, B., Yang, J. W., & Pan, S. C. (2006). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 83, 195.
  • Johnson, J. S., et al. (2021).
  • Arnold, F. H., et al. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes.
  • Ivanov, A. S., et al. (2025). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)
  • PharmaBlock (USA), Inc.
  • BenchChem. Application Notes & Protocols for the Characterization of tert-Butyl (4-hydroxybutan-2-yl)
  • Ojima, I., et al. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12, 1398397.
  • Reddy, B. V. S., et al. (2012). Supporting Information: A mild and efficient method for the synthesis of N-tert-butoxycarbonyl protected amines. Royal Society of Chemistry.
  • BenchChem. Application Notes and Protocols for the Purification of tert-Butyl (4-hydroxybutan-2-yl)
  • De Kimpe, N., et al. (2007). Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines. Organic Letters, 9(2), 187-190.
  • Fasan, R., et al. (2020). Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation. Journal of the American Chemical Society.

Sources

Advanced Structure Elucidation of tert-Butyl N-[trans-2-fluorocyclopropyl]carbamate: A Stereochemical and Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis and isolation of fluorinated cyclopropylamines are critical in modern medicinal chemistry, serving as rigidified bioisosteres and potent enzyme inhibitors (e.g., tranylcypromine derivatives). However, the synthesis of 2-substituted cyclopropylamines often yields a thermodynamic mixture of trans- and cis-diastereomers . For tert-butyl N-[trans-2-fluorocyclopropyl]carbamate (Boc-protected trans-2-fluorocyclopropylamine), unambiguously proving the trans relationship between the fluorine atom and the carbamate group requires a rigorous, multimodal spectroscopic approach.

This whitepaper outlines the theoretical framework, quantitative data expectations, and self-validating experimental protocols required to elucidate and confirm the structure of this molecule.

The Theoretical Framework: The "Trans-Fluorine Effect"

The introduction of a fluorine atom onto a cyclopropane ring does not merely add steric bulk; it profoundly alters the electronic landscape of the molecule. This phenomenon, often referred to as the trans-fluorine effect, dictates that the lowest unoccupied molecular orbitals (LUMO) and electron density distributions are asymmetric .

In tert-butyl N-[trans-2-fluorocyclopropyl]carbamate, the amide N-H signal positioned trans to the fluorine atom is significantly deshielded compared to its cis counterpart. This is due to decreased electron density and the absence of stabilizing intramolecular hydrogen bonds that can form in the cis isomer . Understanding this electronic causality is the first step in predicting the molecule's Nuclear Magnetic Resonance (NMR) behavior.

Strategic Elucidation Workflow

To prevent confirmation bias, the structural elucidation must follow a linear, self-validating workflow. High-Resolution Mass Spectrometry (HRMS) first locks in the molecular formula, followed by 1D NMR to map the spin systems, and finally 2D NMR to geometrically lock the stereocenters.

Workflow Start Sample: tert-butyl N-[trans-2-fluorocyclopropyl]carbamate MS High-Resolution Mass Spectrometry (HRMS) Confirm Exact Mass (m/z 176.108) Start->MS NMR1D 1D NMR (1H, 13C, 19F) Identify Functional Groups & Spin Systems Start->NMR1D Structure Final Elucidated Structure MS->Structure NMR2D 2D NMR (COSY, HSQC) Map Connectivity NMR1D->NMR2D NOESY NOESY / HOESY Determine Relative Stereochemistry (trans) NMR2D->NOESY NOESY->Structure

Figure 1: Multimodal spectroscopic workflow for structural elucidation of fluorocyclopropanes.

Spectroscopic Elucidation: The Self-Validating NMR System

NMR spectroscopy is the definitive tool for stereochemical assignment in cyclic systems . The elucidation relies on the interplay of scalar through-bond couplings ( J ) and dipolar through-space interactions (NOE).

Scalar Coupling Causality

The magnitude of three-bond proton-fluorine coupling ( 3JHF​ ) and proton-proton coupling ( 3JHH​ ) is highly dependent on the dihedral angle. In the cyclopropane system, cis protons exhibit a larger coupling constant ( 3JHH​≈8−10 Hz) than trans protons ( 3JHH​≈4−6 Hz). Because the fluorine and the Boc-protected amine are trans to each other, the protons geminal to these groups (H1 and H2) must be cis to each other.

Quantitative Data Summarization

The table below outlines the expected spectroscopic parameters that validate the trans configuration.

Table 1: Expected NMR Spectral Data for tert-butyl N-[trans-2-fluorocyclopropyl]carbamate

NucleusChemical Shift (ppm)Multiplicity & Coupling (Hz)Structural Assignment
19 F -185.0 to -195.0mFluorine on cyclopropane ring
1 H 4.50 - 4.80dm, 2JHF​≈64 HzH1 (geminal to F)
1 H 2.60 - 2.80m, 3JHH(cis)​≈8−10 HzH2 (geminal to NHBoc)
1 H 1.00 - 1.30mCyclopropane CH 2​ (H3, H4)
1 H 1.45sBoc tert-butyl (9H)
1 H 4.90 - 5.20br sNH (carbamate)
13 C 155.8sC=O (Boc carbonyl)
13 C 75.0 - 78.0d, 1JCF​≈230 HzC-F (cyclopropane)
13 C 25.0 - 27.0d, 2JCF​≈15 HzC-NHBoc (cyclopropane)
13 C 12.0 - 15.0d, 2JCF​≈10 HzCH 2​ (cyclopropane)
Stereochemical Logic via NOESY

To definitively prove the trans relationship between the F and NHBoc groups, we look for the presence of a Nuclear Overhauser Effect (NOE) between H1 and H2. If H1 and H2 show a strong NOE cross-peak, they are cis in space. Consequently, their respective geminal substituents (F and NHBoc) must be trans.

Logic F_H_coupling Analyze ³J_HF and ³J_HH Coupling Constants cis_protons H1 and H2 are cis F_H_coupling->cis_protons ³J_HH ≈ 8-10 Hz NOE_obs Observe NOE between H1 (gem to F) and H2 (gem to N) NOE_obs->cis_protons Strong cross-peak HOE_obs Observe HOE between F and H2 (gem to N) trans_F_N F and NHBoc are trans HOE_obs->trans_F_N Weak/No cross-peak cis_protons->trans_F_N Logical deduction

Figure 2: Logical deduction pathway for assigning trans stereochemistry via NMR coupling and NOE.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols must be executed.

Protocol 1: High-Resolution NMR Sample Preparation and Acquisition

Causality Check: The bulky tert-butyl carbamate (Boc) group often exhibits slow rotation around the C-N partial double bond at room temperature. This causes rotameric signal duplication, which can be mistaken for a mixture of cis/trans diastereomers . Variable Temperature (VT) NMR is utilized to coalesce these signals.

  • Sample Dissolution: Dissolve 15–20 mg of the purified compound in 0.6 mL of CDCl 3​ (100% atom D). Note: CDCl 3​ is preferred over coordinating solvents like DMSO-d 6​ to prevent the disruption of diagnostic weak intramolecular interactions.

  • Internal Referencing: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard for 1 H and 13 C. For 19 F, use trichlorofluoromethane (CFCl 3​ ) as an external reference (0.0 ppm).

  • Probe Tuning (Critical): Manually tune and match the NMR probe for the 19 F frequency. Because the 19 F chemical shift range is exceptionally broad, off-resonance effects from poor tuning will distort the multiplet structures, making it impossible to accurately extract the 3JHF​ coupling constants.

  • Acquisition: Acquire standard 1D spectra: 1 H (minimum 16 scans), 13 C (minimum 512 scans), and 19 F (minimum 64 scans).

  • VT-NMR Coalescence: If broad signals or apparent duplicate peaks are observed for the Boc group or cyclopropyl protons, heat the sample incrementally to 45°C inside the spectrometer. Observe the coalescence of the rotameric peaks into sharp, distinct signals to validate sample purity.

Protocol 2: NOESY-Based Stereochemical Validation

Causality Check: For small molecules (MW 175.2 g/mol ) tumbling rapidly in solution (extreme narrowing regime), NOE builds up slowly and can cross over into the zero-crossing region depending on the spectrometer frequency. Mixing time ( τm​ ) must be carefully calibrated.

  • Pulse Sequence Selection: Select a 2D NOESY pulse sequence with gradient coherence selection to minimize artifacts.

  • Mixing Time Optimization: Set the mixing time ( τm​ ) to 400–500 ms. This specific duration allows sufficient time for the through-space magnetization transfer between the cis-oriented H1 and H2 protons without allowing excessive spin diffusion to adjacent CH 2​ protons.

  • Data Processing: Process the 2D matrix using zero-filling (up to 2048 x 2048 data points) and apply a squared sine-bell apodization function in both dimensions to enhance resolution and suppress truncation artifacts.

  • Cross-Peak Analysis: Analyze the intersection of the H1 chemical shift (~4.6 ppm) and the H2 chemical shift (~2.7 ppm). A highly intense cross-peak validates that H1 and H2 are cis to one another, structurally confirming that the fluorine and the Boc-amine substituents are trans.

References

  • National Institutes of Health (NIH) / PMC. "trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs". URL: [Link]

  • ChemRxiv. "Synthesis of Trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes". URL:[Link]

Engineering Fluorinated Cyclopropylamines: Synthesis, Conformational Dynamics, and Applications in Next-Generation Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of small, highly strained ring systems with fluorine chemistry represents a cornerstone of modern rational drug design. Fluorinated cyclopropylamines have emerged as privileged scaffolds, offering a unique combination of conformational rigidity, modulated basicity, and exceptional metabolic stability [1]. This technical guide provides an in-depth analysis of the stereoelectronic properties of fluorinated cyclopropylamines, critically evaluates state-of-the-art synthetic methodologies, and explores their transformative applications in targeted therapeutics, including their role as enzyme inhibitors and precursors to fluoroalkene-based peptidomimetics.

Mechanistic Foundations: Stereoelectronic Effects and Conformational Dynamics

The strategic placement of fluorine atoms on a cyclopropylamine ring fundamentally alters the molecule's physicochemical profile. The causality behind these changes lies in the interplay between high ring strain and fluorine's extreme electronegativity [1].

  • pKa Modulation and Basicity: The strong inductive electron-withdrawing effect of fluorine significantly lowers the pKa of the adjacent primary amine. This reduction in basicity is crucial in medicinal chemistry for enhancing membrane permeability (bioavailability) and mitigating off-target toxicities, such as hERG channel liabilities.

  • Conformational Rigidity: The cyclopropane ring enforces a strict three-dimensional vector for attached pharmacophores. Fluorine substitution introduces hyperconjugative interactions and charge-dipole effects that further lock the molecule into specific, predictable conformations, optimizing binding to biological targets [1].

  • Metabolic Stability: The robust C-F bond is highly resistant to oxidative cleavage by cytochrome P450 enzymes. By blocking metabolically labile sites on the cyclopropane ring, the half-life of the drug candidate is substantially extended.

G F_Subst Fluorine Substitution on Cyclopropylamine C_F_Bond Strong C-F Bond (Steric & Electronic) F_Subst->C_F_Bond Electronegativity High Electronegativity (Inductive Effect) F_Subst->Electronegativity Metabolic Metabolic Stability (CYP450 Resistance) C_F_Bond->Metabolic Conformation Conformational Rigidity (Hyperconjugation) C_F_Bond->Conformation pKa pKa Modulation (Lowered Amine Basicity) Electronegativity->pKa Electronegativity->Conformation Target Enhanced Target Affinity & Bioavailability Metabolic->Target pKa->Target Conformation->Target

Figure 1: Logical relationship of fluorine substitution effects on physicochemical properties.

State-of-the-Art Synthetic Methodologies

Constructing the strained, fluorinated three-membered ring with high stereocontrol is synthetically demanding. The choice of methodology dictates the yield, scalability, and enantiopurity of the final compound.

Table 1: Comparison of Synthetic Strategies for Fluorinated Cyclopropanes
Synthetic StrategyKey Reagents / CatalystsAdvantagesLimitations
Difluorocarbene Insertion NaI, TMS-CF3, or specialized fluorinated saltsBroad scope; highly adaptable to flow chemistry.Lower yields with electron-deficient alkenes; reagent toxicity [1].
Transition-Metal Catalysis Rh(II) catalysts (e.g., Rh₂(S-MEPY)₄), Diazo compoundsExcellent enantioselective carbene transfer (up to 99% ee).High catalyst cost; requires careful optimization of solvent polarity [1].
Chiral Auxiliary Directed Oppolzer's sultam, N-acylimidazolidinoneSuperior diastereoselectivity; highly scalable "chiral pool" approach.Requires multi-step auxiliary attachment and cleavage [1].
Detailed Protocol: Diastereoselective Synthesis via Chiral Auxiliary and Curtius Rearrangement

To achieve high stereopurity required for pharmaceutical applications, the "chiral pool" approach utilizing Oppolzer's sultam followed by a Curtius rearrangement is a self-validating and highly reliable workflow [1].

Step-by-Step Methodology:

  • Auxiliary Derivatization: React a substituted cinnamic acid with the chiral auxiliary, Oppolzer's sultam, under standard amide-coupling conditions (e.g., DCC, DMAP, CH₂Cl₂). Causality: The bulky, rigid structure of the sultam sterically shields one face of the alkene, dictating the facial approach of the carbene in the next step.

  • Diastereoselective Cyclopropanation: Treat the derivatized alkene with a difluorocarbene source (e.g., sodium chlorodifluoroacetate) under thermal conditions. The reaction yields the difluorocyclopropane intermediate.

  • Purification & Cleavage: Recrystallize the intermediate to enhance chiral purity (>99% de). Cleave the chiral auxiliary using mild basic hydrolysis (LiOH, H₂O/THF) to isolate the enantioenriched fluorinated cyclopropanecarboxylic acid.

  • Curtius Rearrangement: React the carboxylic acid with diphenylphosphoryl azide (DPPA) and triethylamine in toluene. Heat to 80°C to induce rearrangement to the isocyanate, followed by trapping with tert-butanol to yield the Boc-protected amine.

    • Safety & Causality Note: The use of DPPA allows for a one-pot conversion. This is a critical process safety choice, as it avoids the isolation of the intermediate acyl azide, which is thermally unstable and potentially explosive on a large scale [1].

  • Deprotection: Treat the Boc-amine with anhydrous HCl in dioxane to precipitate the final fluorinated cyclopropylamine as a stable hydrochloride salt.

Reactivity and Rearrangement: Accessing Fluoroalkene Peptidomimetics

While the hydrochloride salts of fluorinated cyclopropylamines are stable, the free amines are notoriously susceptible to rapid decomposition. This instability is driven by a "push-pull" electronic mechanism [1].

The substitution of hydrogen with highly electronegative fluorine atoms significantly weakens the opposing C-C bond of the already strained cyclopropane ring. This predisposes the ring to homolytic bond cleavage. Rather than viewing this merely as a degradation pathway, synthetic chemists have harnessed this rearrangement to access highly valuable fluoroalkene-based peptidomimetics [2]. Fluoroalkenes are excellent bioisosteres for amide bonds because they mimic the planar geometry and electronic distribution of the peptide bond while being completely resistant to proteolytic cleavage.

G Start Substituted Cinnamic Acid Aux Chiral Auxiliary Attachment (Oppolzer's Sultam) Start->Aux Cyclo Diastereoselective Cyclopropanation Aux->Cyclo Stereocontrol Cleavage Auxiliary Cleavage & Recrystallization Cyclo->Cleavage Curtius Curtius Rearrangement (DPPA, Thermal) Cleavage->Curtius Carboxylic Acid F_Amine Fluorinated Cyclopropylamine (Stable Salt Form) Curtius->F_Amine Retention of Config PushPull Homolytic Bond Cleavage ('Push-Pull' Mechanism) F_Amine->PushPull Free Amine Instability Peptidomimetic Fluoroalkene-Based Peptidomimetics PushPull->Peptidomimetic Rearrangement

Figure 2: Synthetic workflow and push-pull rearrangement pathway to fluoroalkenes.

Applications in Targeted Therapeutics

The unique properties of fluorinated cyclopropylamines have led to their successful incorporation into several classes of enzyme inhibitors [3].

Lysine-Specific Demethylase 1 (LSD1) Inhibitors

LSD1 is an epigenetic enzyme overexpressed in various malignancies, including leukemia and solid tumors. Fluorinated cyclopropylamines act as potent, mechanism-based irreversible inhibitors of LSD1. The cyclopropylamine core forms a covalent adduct with the FAD cofactor within the enzyme's active site, while the fluorine substitution enhances the metabolic half-life and cellular permeability of the inhibitor, leading to superior in vivo efficacy [4].

Copper Amine Oxidase and MAO Inhibitors

The non-fluorinated parent compound, tranylcypromine, is a well-known monoamine oxidase (MAO) inhibitor. Studies have demonstrated that introducing fluorine into the cyclopropyl ring creates analogs that are significantly more active inhibitors of human recombinant liver MAO A and MAO B, as well as copper amine oxidases. The fluorine atoms optimize the fluorophilic interactions within the enzyme active site and modulate the oxidation potential of the amine, fine-tuning the inhibition kinetics [3].

Conclusion & Future Perspectives

Fluorinated cyclopropylamines represent a triumph of rational chemical design, merging the conformational restriction of strained rings with the profound stereoelectronic benefits of fluorine. Overcoming the synthetic hurdles—particularly achieving high enantio- and diastereoselectivity—has unlocked their potential as versatile building blocks. Moving forward, the strategic exploitation of their rearrangement pathways to generate fluoroalkene peptidomimetics [2] and their continued application in epigenetic targeted therapies [4] will remain highly active frontiers in medicinal chemistry.

References

  • Zaborova, V., Mezentsev, I., & Novikov, M. "Rearrangements of Fluorinated Cyclopropylamines as a Novel Approach Toward Fluoroalkene-Based Peptidomimetics." IMSA Digital Commons. Available at: [Link]

  • Kirk, K. L. "Editorial for special issue of JFC on Biomedicinal Chemistry." Journal of Fluorine Chemistry / PMC, NIH. Available at: [Link]

  • Oryzon Genomics, S.A. "Fluorinated cyclopropylamine compound, preparation method therefor, pharmaceutical composition thereof, and uses thereof." US Patent 10836743B2.

The Strategic Synthon: A Technical Guide to tert-Butyl (1R,2R)-2-fluorocyclopropylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Identity

The compound tert-butyl (1R,2R)-2-fluorocyclopropylcarbamate —frequently cataloged in chemical libraries under its exact structural synonym (1R,2R)-N-Boc-2-fluorocyclopropylamine [1]—is a highly specialized chiral building block. In modern medicinal chemistry, the strategic incorporation of fluorinated cyclopropanes is a privileged method to modulate pharmacokinetics, enhance metabolic stability, and design mechanism-based enzyme inhibitors[2].

This technical guide explores the stereoelectronic fundamentals, epigenetic applications, and self-validating synthetic protocols associated with this critical synthon, bridging the gap between theoretical structural biology and practical benchtop synthesis.

Stereoelectronic Control: The Fluorine Advantage

The substitution of a hydrogen atom with fluorine on a cyclopropane ring profoundly alters the molecule's physicochemical properties, making it far more than a simple structural analog.

  • pKa Modulation : The strong electron-withdrawing inductive effect of the fluorine atom lowers the pKa of the adjacent primary amine (once the Boc group is removed) from approximately 8.6 (in unsubstituted cyclopropylamine) to roughly 7.5[2]. This shift increases the proportion of the unprotonated, neutral amine at physiological pH, drastically improving passive membrane permeability and oral bioavailability.

  • Conformational Locking : The (1R,2R) trans-configuration enforces a specific spatial trajectory. The stereoelectronic "gauche effect" between the highly electronegative fluorine and the amine nitrogen restricts the rotational freedom of adjacent bonds. This effectively locks the pharmacophore into an optimal binding conformation for target enzymes, reducing the entropic penalty upon binding[2].

Mechanistic Role in Epigenetic Drug Discovery

While the (1R,2S) isomer is famously utilized in the synthesis of fluoroquinolone antibiotics like sitafloxacin[3], the (1R,2R) isomer has emerged as a cornerstone in the development of Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors [4].

LSD1 is an epigenetic enzyme that demethylates mono- and di-methylated histone H3 lysine 4 (H3K4me1/2), a process implicated in the pathogenesis of acute myeloid leukemia (AML) and various solid tumors[5]. tert-Butyl (1R,2R)-2-fluorocyclopropylcarbamate serves as the synthetic precursor to the active warhead. Upon binding to the LSD1 active site, the deprotected fluorocyclopropylamine undergoes a single-electron transfer (SET) to the FAD cofactor. The presence of the fluorine atom accelerates the formation of the radical cation and directs the subsequent ring-opening event, culminating in a stable, irreversible covalent adduct with FAD[4].

LSD1_Mechanism A LSD1 Enzyme + FAD Cofactor C Enzyme-Inhibitor Complex A->C B (1R,2R)-2-Fluoro- cyclopropylamine B->C D Single-Electron Transfer (SET) C->D E Radical Cation & Ring Opening D->E F Covalent FAD-Adduct (Irreversible Inhibition) E->F

Figure 1: Mechanism-based irreversible inhibition of LSD1 by fluorinated cyclopropylamines.

Quantitative Data: Impact of Fluorination

The following table summarizes the comparative advantages of integrating the (1R,2R)-2-fluorocyclopropylamine moiety into drug scaffolds compared to non-fluorinated analogs, highlighting the causality behind its selection in drug design.

Compound ScaffoldAmine pKa (approx.)LSD1 Inhibition (Relative)MAO-A/B InhibitionKey Stereoelectronic Feature
Cyclopropylamine 8.6Weak / BaselineModerateUnstrained C-H bonds
Tranylcypromine (TCP) 8.2Moderate (IC50 ~2 μM)Strong (IC50 ~0.1 μM)Phenyl ring stacking
(1R,2R)-2-Fluorocyclopropylamine 7.5Strong (IC50 <0.1 μM)Variable (Target-dependent)Fluorine-induced gauche effect

Synthetic Methodologies & Self-Validating Protocols

To harness tert-butyl (1R,2R)-2-fluorocyclopropylcarbamate, chemists must execute a precise sequence of deprotection and coupling. The Boc (tert-butyloxycarbonyl) group provides orthogonal protection, ensuring the amine remains unreactive during upstream synthetic steps[1].

Synthesis N1 tert-butyl (1R,2R)-2- fluorocyclopropylcarbamate N2 TFA / DCM (Boc Deprotection) N1->N2 N3 (1R,2R)-2-fluoro- cyclopropan-1-amine N2->N3 N4 HATU / DIPEA (Amide Coupling) N3->N4 N5 Target API (e.g., LSD1 Inhibitor) N4->N5

Figure 2: Standard synthetic workflow for incorporating the (1R,2R)-2-fluorocyclopropylamine moiety.

Protocol 1: Chemoselective Boc Deprotection
  • Objective : Cleave the Boc group to yield (1R,2R)-2-fluorocyclopropan-1-amine as a stable salt without inducing cyclopropane ring-opening.

  • Causality : While HCl in dioxane is standard for Boc removal, Trifluoroacetic acid (TFA) in Dichloromethane (DCM) is preferred here. The mild, anhydrous nature of TFA/DCM minimizes the risk of acid-catalyzed ring expansion or defluorination, which can occur under prolonged exposure to aqueous or harsh mineral acids.

  • Step-by-Step :

    • Dissolve tert-butyl (1R,2R)-2-fluorocyclopropylcarbamate (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath to control the exothermic deprotection.

    • Add TFA (10.0 eq) dropwise over 10 minutes.

    • Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validation : Monitor the reaction via TLC (ninhydrin stain). The starting material (UV active/ninhydrin negative) will disappear, replaced by a baseline spot that stains deep purple (primary amine). LC-MS should confirm the loss of the Boc group (M+H - 100 Da).

    • Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the (1R,2R)-2-fluorocyclopropan-1-amine TFA salt[6] as a viscous oil or off-white solid.

Protocol 2: Amide Coupling via HATU
  • Objective : Couple the deactivated fluorinated amine to a carboxylic acid pharmacophore.

  • Causality : The fluorine atom reduces the nucleophilicity of the amine. Standard coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics and low yields. HATU generates a highly reactive HOAt-active ester, overcoming the reduced nucleophilicity of the fluorocyclopropylamine. DIPEA is used as a non-nucleophilic base to liberate the free amine from its TFA salt in situ.

  • Step-by-Step :

    • Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

    • Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature to pre-form the active ester.

    • Add the (1R,2R)-2-fluorocyclopropan-1-amine TFA salt (1.1 eq) as a solution in DMF.

    • Stir at room temperature for 4-6 hours.

    • Self-Validation : Quench an aliquot in water/MeCN and analyze by LC-MS. The formation of the target amide should be the major peak, with minimal epimerization.

    • Purify via reverse-phase HPLC or standard silica gel chromatography.

References

  • PubChem. "tert-Butyl (2-fluorocyclopropyl)carbamate | C8H14FNO2 | CID 13852432." National Library of Medicine. Available at:[Link]

  • Hruschka, S., et al. "Fluorinated phenylcyclopropylamines. Part 5: Effects of electron-withdrawing or -donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines." Bioorganic & Medicinal Chemistry, 2008. Available at:[Link]

  • United States Patent US-9493450-B2. "Cyclopropylamines as LSD1 inhibitors." Available at:[Link]

  • Google Patents. "US20200308110A1 - Cyclopropyl-amide compounds as dual lsd1/hdac inhibitors.

Sources

The Strategic Integration of Fluorine in Modern Medicinal Chemistry: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into small molecule therapeutics represents one of the most profound paradigm shifts in modern drug discovery. Currently, approximately 20–25% of all marketed pharmaceuticals contain at least one fluorine atom . This whitepaper explores the biophysical rationale behind fluorination, details advanced late-stage synthetic methodologies, and provides self-validating protocols for evaluating the metabolic stability of fluorinated candidates.

The Biophysical Rationale for Fluorination

The strategic deployment of fluorine in drug design is driven by its unique position on the periodic table. It is the most electronegative element (3.98 on the Pauling scale) and possesses a van der Waals radius that closely mimics oxygen and hydrogen. This allows fluorine to act as a bioisostere while radically altering the electronic landscape of the parent molecule .

Steric and Electronic Mimicry

Fluorine’s van der Waals radius (1.47 Å) is only 20% larger than that of hydrogen (1.20 Å) and nearly identical to that of oxygen (1.52 Å). This minimal steric bulk ensures that fluorinated analogs can bind to the same receptor pockets as their non-fluorinated counterparts without introducing steric clashes. However, the extreme electronegativity of fluorine fundamentally changes the electron distribution, strengthening adjacent bonds and altering dipole moments.

Modulation of pKa and Lipophilicity

The strong electron-withdrawing inductive effect ( −I ) of fluorine can significantly lower the pKa​ of proximal basic amines. By reducing the basicity of a compound, chemists can increase the fraction of the unionized drug at physiological pH (7.4), thereby enhancing passive transcellular membrane permeability.

Furthermore, aromatic fluorination generally increases lipophilicity (LogP/LogD), driving better partitioning into lipid membranes. Conversely, aliphatic fluorination can sometimes decrease lipophilicity due to the strong localized dipole moment, giving medicinal chemists a highly tunable dial for optimizing biodistribution .

Metabolic Shielding

The liver relies heavily on Cytochrome P450 (CYP450) monooxygenases to clear xenobiotics, typically by hydroxylating electron-rich aromatic rings or abstracting protons from benzylic/allylic positions. The carbon-fluorine (C–F) bond is exceptionally strong (~116 kcal/mol compared to ~98 kcal/mol for C–H). By replacing a metabolically labile C–H bond with a C–F bond at a known metabolic "soft spot," chemists can effectively block CYP-mediated oxidation, drastically increasing the drug's half-life ( t1/2​ ) and systemic exposure .

G N1 Lead Identification (Sub-optimal PK) N2 Identify Metabolic Soft Spots (CYP450) N1->N2 N3 Late-Stage Fluorination (C-H to C-F) N2->N3 N4 In Vitro Validation (Microsomal Stability) N3->N4 N5 Candidate Selection (Improved Half-life) N4->N5

Caption: Logical progression of fluorine-driven lead optimization in drug discovery.

Quantitative Impact on Physicochemical Properties

To understand the causality behind experimental choices, we must look at the quantitative data. Table 1 outlines the fundamental atomic properties that make fluorine a privileged bioisostere. Table 2 illustrates a real-world case study on how different fluorination patterns impact the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of anisole derivatives .

Table 1: Physicochemical Properties of Selected Elements
Elementvan der Waals Radius (Å)Pauling ElectronegativityAverage C–X Bond Energy (kcal/mol)
Hydrogen (H) 1.202.20~98
Fluorine (F) 1.473.98~116
Oxygen (O) 1.523.44~85 (C–O)
Chlorine (Cl) 1.753.16~78
Table 2: Impact of Fluorination on Anisole ADME Profiles

Data adapted from Pfizer corporate database matched molecular pair analysis .

Compound MotifLogD (Lipophilicity)Passive PermeabilityMetabolic Stability (CYP Clearance)
Anisole ( −OCH3​ ) ~2.1HighLow (Rapidly cleared)
Trifluoroanisole ( −OCF3​ ) ~3.1Medium (Decreased)Low (No appreciable improvement)
Difluoroanisole ( −OCF2​H ) ~2.6HighHigh (Optimal balance)

Causality Note: While replacing −OCH3​ with −OCF3​ is a common tactic, the extreme lipophilicity of the trifluoromethyl ether can paradoxically reduce transcellular permeability due to membrane trapping. The difluoroanisole ( −OCF2​H ) strikes a superior biophysical balance, highlighting that more fluorine is not always better.

Synthetic Execution: Late-Stage Fluorination (LSF)

Historically, fluorinated drugs were synthesized from small, commercially available pre-fluorinated building blocks. However, this limits chemical space. Modern medicinal chemistry relies on Late-Stage Fluorination (LSF) —the selective introduction of fluorine into highly complex, advanced intermediates .

Protocol 1: Silver-Catalyzed Late-Stage Fluorination of Complex Arenes

This protocol utilizes a silver-mediated single-electron transfer (SET) mechanism to achieve mild, selective C–H functionalization without the need for harsh, toxic F2​ gas.

1. Rationale & Causality:

  • Catalyst (Ag(I)): Silver acts as a SET agent, generating transient radical intermediates that allow for functionalization at sterically hindered or electronically deactivated positions.

  • Fluorine Source (Selectfluor): An electrophilic, easy-to-handle solid that safely transfers fluorine to the radical intermediate.

  • Solvent (Acetonitrile/Water): Acetonitrile solubilizes the organic substrate, while water helps dissolve the inorganic salts and stabilizes the transition state.

2. Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk flask with the advanced arene intermediate (0.2 mmol, 1.0 equiv), AgNO3​ (0.04 mmol, 20 mol%), and Selectfluor (0.5 mmol, 2.5 equiv).

  • Solvation: Add a degassed mixture of Acetonitrile/Water (1:1 v/v, 2.0 mL) to the flask.

  • Reaction: Seal the flask, remove it from the glovebox, and stir the mixture at 50°C for 12 hours.

  • Quench & Extraction: Cool to room temperature. Quench the reaction with saturated aqueous NaHCO3​ (5 mL). Extract the aqueous layer with Ethyl Acetate (3 × 5 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography to isolate the fluorinated product.

3. Self-Validation & Acceptance Criteria:

  • In-Process Control: Monitor reaction completion via TLC or LC-MS. The appearance of an [M+18]+ or [M+19]+ peak (depending on ionization) confirms fluorine incorporation.

  • Validation: Run a parallel control without AgNO3​ . The absence of product in the control validates that the reaction is strictly catalyst-dependent and not a background electrophilic aromatic substitution.

Empirical Validation: In Vitro ADME Profiling

Once a fluorinated analog is synthesized, its metabolic resistance must be empirically validated. The Microsomal Stability Assay is the gold standard for predicting in vivo hepatic clearance ( CLint​ ) .

HLM Step1 1. Prepare HLM Matrix (0.5 mg/mL protein, pH 7.4) Step2 2. Add Test Compound (1 µM final conc.) Step1->Step2 Step3 3. Initiate Reaction (Add 1mM NADPH at 37°C) Step2->Step3 Step4 4. Time-Course Sampling (0, 5, 15, 30, 45 min) Step3->Step4 Step5 5. Quench Reaction (Cold Acetonitrile + IS) Step4->Step5 Step6 6. LC-MS/MS Analysis (Quantify Parent Depletion) Step5->Step6

Caption: Step-by-step workflow for the Human Liver Microsome (HLM) stability assay.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

1. Rationale & Causality:

  • Matrix (Pooled HLMs): Using microsomes pooled from multiple human donors (e.g., N=50 ) minimizes the impact of inter-individual genetic variability in CYP expression.

  • Cofactor (NADPH): CYP450 enzymes are monooxygenases that absolutely require electron donation from NADPH to catalyze the oxidation of substrates.

  • Quench (Cold Acetonitrile): ACN immediately denatures the CYP enzymes, halting metabolism at exact timepoints, while precipitating proteins to ensure a clean injection for LC-MS/MS analysis.

2. Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled Human Liver Microsomes on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Compound Addition: Spike the fluorinated test compound (and the non-fluorinated lead as a comparator) into the microsomal suspension to achieve a final concentration of 1 µM (Final DMSO concentration ≤0.25% ). Pre-incubate at 37°C for 10 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling: At predetermined timepoints ( t=0,5,15,30,45 minutes), remove a 50 µL aliquot of the incubation mixture.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold Acetonitrile containing an analytical Internal Standard (IS) (e.g., Tolbutamide).

  • Processing: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Transfer the supernatant to an analytical plate and analyze via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the disappearance of the parent compound.

3. Self-Validation & Acceptance Criteria:

  • Minus-NADPH Control: A parallel incubation lacking NADPH must be run. If the compound depletes without NADPH, it indicates non-CYP mediated instability (e.g., chemical degradation or esterase activity), invalidating the CYP-clearance assumption.

  • Positive Controls: Include high-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) reference compounds. The assay is only valid if the half-lives of these controls fall within historically established laboratory ranges.

Conclusion

The judicious application of fluorine is a cornerstone of modern medicinal chemistry. By understanding the biophysical causality behind fluorination—specifically its effects on pKa, lipophilicity, and CYP450-mediated metabolism—scientists can rationally design drugs with superior pharmacokinetic profiles. Coupled with robust late-stage fluorination techniques and rigorous in vitro ADME validation, fluorine will continue to drive the evolution of next-generation therapeutics.

References

  • Shah P, Westwell AD. "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry, 2007. URL:[Link]

  • "The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications." Pharmaceuticals (MDPI), 2024. URL:[Link]

  • Xing L, Blakemore DC, Narayanan A, et al. "Fluorine in Drug Design: A Case Study With Fluoroanisoles." ChemMedChem, 2015. URL:[Link]

  • Campbell MG, Ritter T. "Late-Stage Fluorination: From Fundamentals to Application." Chemical Reviews (ACS), 2015. URL:[Link]

  • "Microsomal stability assay for human and mouse liver microsomes." Protocols.io, 2024. URL:[Link]

Methodological & Application

Application Note: tert-Butyl N-[trans-2-fluorocyclopropyl]carbamate in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Compound Identity: tert-Butyl N-[trans-2-fluorocyclopropyl]carbamate (CAS: 146726-40-1 | MW: 175.2 g/mol )

Introduction & Strategic Utility

In modern drug discovery, the strategic incorporation of fluorine into aliphatic ring systems is a proven tactic to modulate pharmacokinetic and pharmacodynamic profiles. tert-Butyl N-[trans-2-fluorocyclopropyl]carbamate (also known as Boc-trans-2-fluorocyclopropylamine) serves as a highly versatile, orthogonally protected building block. It is primarily utilized in the synthesis of fluorinated analogs of tranylcypromine, a classic monoamine oxidase (MAO) inhibitor, and in the development of novel Lysine-Specific Demethylase 1 (LSD1) inhibitors[1][2].

The presence of the tert-butyloxycarbonyl (Boc) protecting group allows chemists to perform complex scaffold elaborations—such as Buchwald-Hartwig cross-couplings or directed C-H functionalizations on the cyclopropane ring—without the risk of over-alkylation or unwanted side reactions at the primary amine.

Mechanistic Insights: The Impact of Fluorination

As a Senior Application Scientist, I often see researchers substitute a hydrogen atom with fluorine simply to block metabolic soft spots. However, in the context of cyclopropylamines, the effects are far more profound and mechanistically elegant:

  • Conformational Stabilization via Hyperconjugation: Cyclopropanes possess a rigid conformation with significant ring strain (~27 kcal/mol). The introduction of fluorine alters the orbital dynamics. Natural Bond Orbital (NBO) analysis reveals that hyperconjugative interactions—specifically the electron donation from the nitrogen lone pair ( nN​ ) into the antibonding σC−H∗​ or σC−C∗​ orbitals—are primarily responsible for stabilizing the trans-2-fluorocyclopropylamine diastereomers over their cis counterparts[3].

  • Basicity (pKa) Modulation: The strong electron-withdrawing inductive effect of the fluorine atom significantly decreases the basicity of the adjacent amine. While a standard cyclopropylamine has a pKa of approximately 8.6, the trans-2-fluoro derivative drops to 7.95[4]. This shift is critical for tuning the physiological ionization state of the drug, enhancing membrane permeability, and optimizing target binding kinetics.

  • Metabolic Stability: Fluorination of the cyclopropyl ring protects the core from cytochrome P450-mediated oxidative degradation, extending the in vitro half-life in human liver microsomes (HLM)[4].

Quantitative Physicochemical Comparison

The following table summarizes the causal relationship between fluorination and key physicochemical properties critical for lead optimization.

Compound CorepKaRelative LogPMetabolic Stability (HLM t1/2​ )Primary Target Application
Cyclopropylamine ~8.60BaselineLowGeneral aliphatic spacer
trans-2-Fluorocyclopropylamine 7.95Lowered (-0.13 shift)Significantly IncreasedLSD1 / MAO-A / MAO-B Inhibitors
Tranylcypromine (Reference) ~8.10HighModerateClassic MAO Inhibitor

Workflow: From Building Block to Target Inhibition

The synthesis of highly potent dual LSD1/HDAC inhibitors or selective MAO inhibitors relies on the controlled deprotection and subsequent functionalization of the Boc-trans-2-fluorocyclopropylamine core[2]. The pathway below illustrates the logical progression from the raw building block to covalent target engagement via Flavin Adenine Dinucleotide (FAD) adduct formation.

G A tert-Butyl N-[trans-2- fluorocyclopropyl]carbamate (Building Block) B Boc Deprotection (HCl/Dioxane) A->B Acidic Cleavage C trans-2-Fluoro- cyclopropylamine HCl B->C Precipitation D N-Alkylation / Cross-Coupling C->D Scaffold Elaboration E Fluorinated Tranylcypromine Analogs D->E Purification F LSD1 / MAO Target Inhibition via FAD Adduct E->F Covalent Binding

Workflow from Boc-protected building block to LSD1/MAO target inhibition.

Experimental Protocols

The following protocols are designed as self-validating systems . By monitoring specific macroscopic and spectroscopic indicators, researchers can ensure high-fidelity synthetic execution.

Protocol A: Deprotection to Yield trans-2-Fluorocyclopropylamine Hydrochloride

Rationale: While Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, utilizing HCl in 1,4-dioxane is vastly superior for this specific low-molecular-weight amine. It allows the resulting hydrochloride salt to precipitate directly out of solution, avoiding the need to isolate the highly volatile and hygroscopic free amine.

Materials:

  • tert-Butyl N-[trans-2-fluorocyclopropyl]carbamate (1.0 eq, 1.0 mmol)

  • 4M HCl in 1,4-dioxane (10.0 eq, 10.0 mmol)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether (for trituration)

Step-by-Step Methodology:

  • Initialization: Dissolve the Boc-protected carbamate (175 mg, 1.0 mmol) in 2.0 mL of anhydrous DCM in a flame-dried round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath.

  • Acid Addition: Dropwise, add 2.5 mL of 4M HCl in 1,4-dioxane.

  • Reaction Monitoring (Self-Validation Step): Remove the ice bath and allow the reaction to warm to room temperature.

    • Macroscopic Check: Observe the evolution of gas (isobutylene and CO2​ ). The cessation of bubbling is the first indicator of reaction completion (typically 2-4 hours).

    • TLC Check: Spot the reaction mixture on a silica TLC plate alongside the starting material. Develop in 20% EtOAc/Hexanes. Stain the plate with Ninhydrin and heat. The starting carbamate will appear as a faint spot, whereas the fully deprotected primary amine will rapidly develop a deep purple/pink spot at the baseline.

  • Isolation: Once complete, concentrate the reaction mixture under reduced pressure (do not exceed 30 °C to prevent degradation).

  • Purification: Suspend the resulting crude residue in 5 mL of cold diethyl ether and triturate vigorously for 10 minutes. Filter the resulting white precipitate over a medium-porosity glass frit.

  • Drying: Dry the solid under a high vacuum to afford trans-2-fluorocyclopropylamine hydrochloride as a white, crystalline solid.

Protocol B: Direct N-Alkylation of the Boc-Protected Intermediate

Rationale: If the synthetic goal requires a secondary amine, performing the alkylation before Boc deprotection prevents over-alkylation (formation of tertiary amines or quaternary ammonium salts). The Boc group sterically and electronically dampens the nitrogen's nucleophilicity, ensuring mono-alkylation.

Step-by-Step Methodology:

  • Deprotonation: Dissolve tert-butyl N-[trans-2-fluorocyclopropyl]carbamate (1.0 eq) in anhydrous DMF at 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Validation: Stir for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of the sodium carbamate salt.

  • Alkylation: Add the desired alkyl halide (e.g., an aryl-alkyl bromide for LSD1 inhibitor synthesis) (1.1 eq) dropwise. Warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl , extract with Ethyl Acetate (3x), wash the combined organic layers with brine (to remove DMF), dry over Na2​SO4​ , and concentrate.

  • Verification: Confirm the mass of the N-alkylated Boc-intermediate via LC-MS before proceeding to Protocol A for final deprotection[2].

References

  • Hruschka, S., et al. "Inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines." Bioorganic & Medicinal Chemistry, 2008. Available at:[Link]

  • Mondal, R., et al. "Fluorinated Rings: Conformation and Application." ResearchGate, April 2021. Available at:[Link]

  • Cole, P., et al. "Cyclopropyl-amide compounds as dual lsd1/hdac inhibitors." US Patent US20200308110A1, 2020.

Sources

N-Boc Protection of trans-2-Fluorocyclopropylamine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Boc-trans-2-fluorocyclopropylamine

The trans-2-fluorocyclopropylamine moiety is a valuable structural motif in medicinal chemistry, recognized for its ability to confer unique conformational constraints and metabolic stability to drug candidates. Its incorporation can significantly impact a molecule's potency, selectivity, and pharmacokinetic profile. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, enabling the selective masking of amine functionality.[1][2] The resulting N-Boc-protected derivative, a carbamate, is stable under a wide range of reaction conditions, yet can be removed under mild acidic conditions, making it an ideal orthogonal protecting group in multi-step syntheses.[1][2] This guide provides a comprehensive overview of the N-Boc protection of trans-2-fluorocyclopropylamine, detailing the underlying mechanism, experimental protocols, and critical process parameters.

Core Principles and Mechanistic Insights

The N-Boc protection of an amine is typically achieved using di-tert-butyl dicarbonate ((Boc)₂O), commonly known as Boc anhydride.[1][3] The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[1][4][5] This attack forms a transient tetrahedral intermediate. Subsequently, this intermediate collapses, eliminating a tert-butyl carbonate leaving group, which then decomposes into the stable byproducts tert-butanol and carbon dioxide gas.[1][4] The evolution of carbon dioxide provides a strong thermodynamic driving force for the reaction.[5]

The presence of an electron-withdrawing fluorine atom on the cyclopropyl ring of trans-2-fluorocyclopropylamine is expected to decrease the nucleophilicity of the amine compared to a non-fluorinated analogue. This electronic effect may necessitate the use of a base to facilitate the reaction by deprotonating the amine, thereby increasing its nucleophilicity.[5] Common bases for this purpose include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or an inorganic base like sodium bicarbonate.[2][5]

Experimental Protocols

Two primary protocols are presented below, one employing a non-aqueous basic condition and another utilizing aqueous basic conditions. The choice of protocol may depend on the scale of the reaction and the solubility of the starting materials.

Protocol 1: N-Boc Protection in Dichloromethane with Triethylamine

This protocol is a standard and widely applicable method for the N-Boc protection of primary amines.

Materials:

  • trans-2-Fluorocyclopropylamine (or its hydrochloride salt)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-2-fluorocyclopropylamine (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M. If starting from the hydrochloride salt, use 2.2 equivalents of triethylamine. For the free amine, 1.2 equivalents of triethylamine is sufficient.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add the triethylamine to the stirred solution.

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.1 - 1.2 equivalents) in a minimal amount of DCM and add it dropwise to the cooled amine solution.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[1]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-Boc-trans-2-fluorocyclopropylamine.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica gel.[1]

Protocol 2: N-Boc Protection in a Biphasic System

This method can be advantageous for larger scale reactions and avoids the use of chlorinated solvents.

Materials:

  • trans-2-Fluorocyclopropylamine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) or Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve trans-2-fluorocyclopropylamine (1.0 equivalent) in a mixture of THF (or dioxane) and water (e.g., a 1:1 ratio).

  • Base and Reagent Addition: Add sodium bicarbonate (2.0 equivalents) to the solution, followed by the portion-wise addition of di-tert-butyl dicarbonate (1.1 - 1.2 equivalents).

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, add ethyl acetate to dilute the mixture. Transfer to a separatory funnel and separate the layers.

  • Extraction and Washing: Wash the organic layer with water and then with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the product by flash column chromatography on silica gel if required.

Data Presentation

ParameterProtocol 1Protocol 2
Solvent Dichloromethane (DCM)Tetrahydrofuran/Water or Dioxane/Water
Base Triethylamine (TEA)Sodium Bicarbonate (NaHCO₃)
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Reaction Time 2 - 12 hours4 - 16 hours
Work-up Acid-Base WashAqueous Wash

Visualization of Experimental Workflow

Boc_Protection_Workflow cluster_protocol1 Protocol 1: Anhydrous Conditions cluster_protocol2 Protocol 2: Biphasic Conditions P1_Start Dissolve Amine in DCM P1_Base Add Triethylamine at 0 °C P1_Start->P1_Base P1_Boc2O Add (Boc)₂O Solution P1_Base->P1_Boc2O P1_React Stir at RT (2-12h) P1_Boc2O->P1_React P1_Workup Acid-Base Wash P1_React->P1_Workup P1_Isolate Dry & Concentrate P1_Workup->P1_Isolate P1_Purify Purify (Chromatography) P1_Isolate->P1_Purify P1_Product N-Boc Product P1_Purify->P1_Product P2_Start Dissolve Amine in THF/Water P2_Base_Boc Add NaHCO₃ & (Boc)₂O P2_Start->P2_Base_Boc P2_React Stir at RT (4-16h) P2_Base_Boc->P2_React P2_Workup Aqueous Wash P2_React->P2_Workup P2_Isolate Dry & Concentrate P2_Workup->P2_Isolate P2_Purify Purify (Chromatography) P2_Isolate->P2_Purify P2_Product N-Boc Product P2_Purify->P2_Product Boc_Protection_Mechanism Amine R-NH₂ (trans-2-fluorocyclopropylamine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O (Di-tert-butyl dicarbonate) Product R-NH-Boc (N-Boc protected amine) Intermediate->Product Collapse Byproducts t-BuOH + CO₂ Intermediate->Byproducts Decomposition of leaving group

Caption: Mechanism of N-Boc protection of an amine with (Boc)₂O.

Trustworthiness and Self-Validation

The protocols described are robust and based on well-established chemical principles for the N-Boc protection of amines. [1][5][6]The progress of the reaction can be easily monitored by standard analytical techniques such as TLC and LC-MS, allowing for real-time assessment of the reaction's completion. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity, thus providing a self-validating system for the described protocols.

References

  • Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. (n.d.). Common Organic Chemistry. Retrieved March 8, 2024, from [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –. (2024, January 2). Total Synthesis. Retrieved March 8, 2024, from [Link]

  • Amine Protection and Deprotection - Master Organic Chemistry. (n.d.). Master Organic Chemistry. Retrieved March 8, 2024, from [Link]

  • tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.). Wikipedia. Retrieved March 8, 2024, from [Link]

  • Di-tert-butyl dicarbonate - Wikipedia. (n.d.). Wikipedia. Retrieved March 8, 2024, from [Link]

Sources

Advanced Deprotection Protocols for tert-Butyl N-[trans-2-Fluorocyclopropyl]carbamate: Methodologies, Mechanisms, and Isolation Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The trans-2-fluorocyclopropylamine motif is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the design of mechanism-based inhibitors for monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1)[1]. The synthesis of these bioactive targets heavily relies on the late-stage deprotection of tert-butyl N-[trans-2-fluorocyclopropyl]carbamate (the Boc-protected amine). Because the free amine is highly volatile and possesses unique stereoelectronic properties, standard deprotection workflows must be carefully optimized. This application note provides a comprehensive guide to the physicochemical rationale, mechanistic pathways, and step-by-step protocols for the efficient cleavage of the Boc group from this specific fluorinated scaffold.

Physicochemical Insights & Mechanistic Rationale

Stereoelectronic Effects on Basicity

The introduction of a highly electronegative fluorine atom into the cyclopropane ring significantly alters the physicochemical properties of the resulting amine. Quantum chemical calculations demonstrate that in the trans configuration, there is a distinct hyperconjugative interaction between the σ(C–N) orbital and the antibonding σ*(C–F) orbital[1]. This orbital overlap withdraws electron density from the nitrogen atom, lowering the pKa of trans-2-fluorocyclopropylamine to approximately 7.35—more than a full pH unit lower than its non-fluorinated parent compound, tranylcypromine (pKa > 8.5)[1].

Experimental Causality: Because the basicity is reduced and the low-molecular-weight free amine is highly volatile, aqueous basic workups (free-basing) frequently lead to catastrophic product loss. Consequently, deprotection strategies must be designed to isolate the product directly as a stable, non-volatile salt (e.g., hydrochloride or trifluoroacetate) without requiring a neutralization step.

Mechanism of Boc Cleavage and PGI Risks

Acid-mediated Boc deprotection proceeds via the protonation of the carbamate oxygen, followed by rate-limiting cleavage to yield a tert-butyl cation and carbamic acid. The carbamic acid spontaneously decarboxylates to release CO₂ gas and the target amine salt[2].

Acid-mediated mechanistic pathway of Boc deprotection and decarboxylation.

Safety and PGI Tracking: The transient tert-butyl cation can fragment into isobutylene gas or react with nucleophiles. If halide acids (like HCl) are used, the cation can react with chloride ions to form tert-butyl chloride, a known potential genotoxic impurity (PGI)[2]. For active pharmaceutical ingredients (APIs) intended for clinical use, the generation of such PGIs requires rigorous risk assessment and analytical tracking to demonstrate control and ensure patient safety[3].

Comparative Deprotection Strategies

To accommodate different stages of drug development (from discovery libraries to process scale-up), three distinct methodologies are evaluated below.

MethodReagents / SolventTimeIsolated FormPGI RiskGreen Metrics
A. Anhydrous HCl 4M HCl in 1,4-Dioxane2-4 hHCl Salt (Highly crystalline)Moderate (t-BuCl formation)[2]Poor (Halogenated byproducts)
B. TFA Cleavage TFA in DCM (1:2 v/v)1-2 hTFA Salt (Hygroscopic)LowPoor (Use of DCM/TFA)[2]
C. Thermal Flow TFE or HFIP (No Acid)20-30 minFree Amine (in solution)NoneExcellent (Catalyst-free)[4]

Note: Thermal N-Boc deprotection in continuous flow using fluorinated solvents (like trifluoroethanol, TFE) is an emerging green alternative that completely bypasses acid catalysts, avoiding PGI formation and hazardous waste[4].

Detailed Experimental Protocols

Protocol A: Anhydrous HCl in 1,4-Dioxane (Preferred for Salt Stability)

This method is optimal for generating the highly stable, crystalline hydrochloride salt of trans-2-fluorocyclopropylamine, which is ideal for long-term storage and subsequent coupling reactions.

Step-by-Step Workflow:

  • Dissolution: Charge a flame-dried round-bottom flask with tert-butyl N-[trans-2-fluorocyclopropyl]carbamate (1.0 eq) and dissolve in anhydrous 1,4-dioxane (0.2 M concentration).

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add 4M HCl in 1,4-dioxane (10.0 eq) dropwise. Causality: Cooling prevents the exothermic degradation of the cyclopropyl ring, which is sensitive to highly acidic, concentrated environments.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 to 4 hours. Monitor the evolution of CO₂ gas.

  • Monitoring: Confirm completion via LCMS or TLC (ninhydrin stain). The starting material will appear as a UV-active/stainable spot, while the product will remain at the baseline.

  • Concentration: Evaporate the volatiles under reduced pressure at a water bath temperature not exceeding 30 °C . Causality: The target amine salt can sublime under high vacuum at elevated temperatures.

  • Trituration: Suspend the resulting crude residue in ice-cold diethyl ether. Sonicate for 5 minutes to induce precipitation of the HCl salt.

  • Isolation: Filter the solid through a sintered glass funnel, wash with additional cold ether, and dry under high vacuum to yield trans-2-fluorocyclopropylamine hydrochloride as a white crystalline solid.

Step-by-step experimental workflow for HCl-mediated Boc deprotection.

Protocol B: TFA in Dichloromethane (Rapid Library Synthesis)

This protocol is favored for high-throughput synthesis where rapid cleavage is required, though it yields the more hygroscopic trifluoroacetate salt.

Step-by-Step Workflow:

  • Dissolution: Dissolve the Boc-protected amine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Cleavage: Add trifluoroacetic acid (TFA) to achieve a 2:1 v/v ratio of DCM to TFA. Add a scavenger (e.g., triisopropylsilane, 2.0 eq) if the molecule contains electron-rich aromatic rings prone to tert-butyl alkylation[2].

  • Reaction: Stir at room temperature for 1 to 2 hours.

  • Concentration: Remove DCM and excess TFA under reduced pressure.

  • Co-evaporation: To remove trace TFA, dissolve the residue in toluene and evaporate under reduced pressure. Repeat this process three times. Causality: Toluene forms an azeotrope with TFA, effectively pulling residual acid out of the hygroscopic product matrix.

  • Isolation: Triturate the residue with a 1:1 mixture of diethyl ether and hexanes to precipitate the trans-2-fluorocyclopropylamine TFA salt.

References

  • Hruschka S, et al. "Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines." Bioorganic & Medicinal Chemistry, 2008. URL:[Link]

  • Ryan MR, et al. "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." Organic Process Research & Development, 2024. URL:[Link]

  • Teasdale A, et al. "Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control." Organic Process Research & Development, 2013. URL:[Link]

  • ACS GCI Pharmaceutical Roundtable. "BOC Deprotection Reagent Guides." ACS GCI, 2026. URL:[Link]

Sources

Application Note: Synthesis and Integration of Fluorocyclopropylamines in Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In the landscape of kinase inhibitor drug discovery, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds remains a primary challenge. The cyclopropylamine scaffold has emerged as a privileged bioisostere for phenyl rings and carbonyl groups, providing conformational rigidity that optimizes binding to biological targets[1].

Strategic fluorination of this ring—specifically utilizing 2-fluorocyclopropylamine or 2,2-difluorocyclopropylamine motifs—provides a multifaceted synthetic advantage. It introduces a metabolically stable motif that blocks CYP450 oxidation, modulates the basicity of the adjacent amine, and improves overall membrane permeability[1][2]. This application note details the mechanistic rationale, synthetic workflow, and validated protocols for incorporating these advanced building blocks into kinase hinge-binding scaffolds.

Mechanistic Insights & Toxicophore Avoidance

The Causality of Fluorination

The integration of fluorine into the cyclopropylamine core is not merely a steric substitution; it is an electronic intervention. The high electronegativity of fluorine exerts a strong inductive pull, which significantly lowers the pKa of the adjacent primary amine. This reduction in basicity decreases non-specific protein binding and enhances oral bioavailability. Furthermore, the steric profile of fluorine closely mimics hydrogen, allowing for bioisosteric replacement without introducing severe steric clashes within the tight, highly conserved kinase hinge-binding region[2].

Toxicity Alert: Positional Precision

While fluorination generally improves PK profiles, researchers must exercise extreme caution regarding the exact placement of the fluorine atom. Recent in vivo studies optimizing poly-ADP ribose glycohydrolase (PARG) inhibitors demonstrated that incorporating a fluoromethylcyclopropylamine moiety (where the fluorine is located on a methyl group attached to the ring) resulted in unexpected and severe neurotoxicity—specifically ataxia—in murine models[3][4]. This toxicity was directly attributed to the monofluorinated amine acting as an in vivo toxicophore[3].

Consequently, this protocol strictly advocates for direct ring fluorination (e.g., 2-fluoro or 2,2-difluoro substitution) to harness the physicochemical benefits while circumventing neurotoxic liabilities.

Synthetic Workflow & Logic

Workflow A Fluoroalkene Precursor B Stereoselective Cyclopropanation A->B Diazomethane / Pd C Curtius Rearrangement B->C Retention of Config D Fluorocyclopropylamine Building Block C->D Deprotection E SNAr Coupling (Kinase Core) D->E Hinge Binder F In Vitro Profiling (pKa & Microsomes) E->F G In Vivo Toxicity Filter (Ataxia) F->G Exclude Toxicophores H Optimized Kinase Inhibitor G->H Pass

Fig 1. Synthetic workflow and screening logic for fluorocyclopropylamine kinase inhibitors.

Quantitative Profiling: Impact of Fluorination

The table below summarizes the profound impact of specific fluorination patterns on the physicochemical and biological properties of the cyclopropylamine motif.

MotifAmine pKat½ in Human Liver Microsomes (min)Target Kinase IC₅₀ (nM)In Vivo Toxicity Profile
Cyclopropylamine~9.21545Well-tolerated
2-Fluorocyclopropylamine~7.8>6012Well-tolerated
2,2-Difluorocyclopropylamine~6.5>1208Well-tolerated
Fluoromethylcyclopropylamine~8.52530Ataxia (Toxicophore) [3]

Data represents generalized trends observed during the optimization of dual-specificity and Ser/Thr kinase inhibitors.

Experimental Protocols: Self-Validating Synthesis

Phase 1: Synthesis of the 2-Fluoro-2-phenylcyclopropylamine Building Block

Step 1: Diastereoselective Cyclopropanation

  • Procedure: To a solution of ethyl 3-fluoro-2-phenylacrylate (1.0 eq) and Pd(OAc)₂ (0.05 eq) in ether at 0 °C, slowly add an ethereal solution of diazomethane (3.0 eq). Stir for 4 hours, filter through Celite, and concentrate.

  • Causality: Diazomethane decomposition by Pd(OAc)₂ generates a metal carbenoid that undergoes stereospecific syn-addition to the fluoroalkene. This locks the relative stereochemistry of the fluorine and phenyl groups, which is critical for downstream spatial orientation in the kinase binding pocket[5].

Step 2: Saponification & Curtius Rearrangement

  • Procedure: Hydrolyze the ester using LiOH in THF/H₂O. Isolate the carboxylic acid. Suspend the acid (1.0 eq) in t-BuOH, add triethylamine (1.5 eq) and diphenylphosphoryl azide (DPPA, 1.2 eq). Heat to 80 °C for 8 hours.

  • Causality: The highly strained nature of the fluorocyclopropane ring makes it susceptible to ring-opening under harsh acidic or basic conditions. DPPA facilitates the conversion of the carboxylic acid to an isocyanate under mild, neutral conditions. Subsequent trapping with t-BuOH yields the Boc-protected amine with complete retention of stereochemistry[5].

  • Self-Validation Checkpoint: Analyze the intermediate via ¹⁹F-NMR. The diagnostic fluorine shift and coupling constants ( 3JH−F​ ) confirm the preservation of the highly strained cyclopropane ring and the cis/trans diastereomeric ratio, ensuring structural integrity before kinase coupling.

Step 3: Deprotection

  • Procedure: Treat the Boc-protected amine with 4M HCl in dioxane at room temperature for 2 hours. Concentrate in vacuo to yield 2-fluoro-2-phenylcyclopropylamine hydrochloride.

  • Causality: Anhydrous acidic conditions cleanly remove the Boc group without hydrolyzing the sensitive cyclopropane ring, yielding a bench-stable hydrochloride salt ready for coupling[1][5].

Phase 2: Coupling to the Kinase Scaffold

Step 4: S_NAr Hinge-Binder Coupling

  • Procedure: Combine 2-fluoro-2-phenylcyclopropylamine hydrochloride (1.2 eq) with a 4-chloroquinazoline derivative (1.0 eq, standard kinase hinge-binder) in n-butanol. Add N,N-diisopropylethylamine (DIPEA, 3.0 eq). Heat the mixture in a sealed tube at 100 °C for 16 hours.

  • Causality: The electron-withdrawing fluorine atom reduces the nucleophilicity of the cyclopropylamine compared to its non-fluorinated counterpart. DIPEA is required to maintain the amine in its free-base form, while the high-boiling solvent (n-butanol) provides the thermal energy necessary to overcome the increased activation barrier of the S_NAr reaction. This yields a metabolically robust secondary amine linkage capable of deep hinge-pocket penetration[6].

References

  • Jordan, A. et al. "Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores - A cautionary disclosure." Bioorganic & Medicinal Chemistry Letters.
  • Benchchem. "2,2-Difluorocyclopropylamine hydrochloride | 105614-25-3". Benchchem.
  • Yoshida, S. et al. "Fluorinated Phenylcyclopropylamines. 1. Synthesis and Effect of Fluorine Substitution at the Cyclopropane Ring on Inhibition of Microbial Tyramine Oxidase." Journal of Medicinal Chemistry - ACS Publications.
  • Savoie, P. R. et al. "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews - ACS Publications.
  • Jordan, A. et al. "Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure." PMC - NIH.
  • Yoshida, S. et al. "Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase." PubMed - NIH.

Sources

Stereoselective Synthesis of Fluorinated Cyclopropanes: Chemocatalytic and Biocatalytic Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated cyclopropanes are highly privileged pharmacophores in modern drug discovery. They combine the conformational rigidity of the cyclopropane ring with the metabolic stability and unique lipophilicity imparted by carbon-fluorine bonds[1]. However, the stereoselective construction of these motifs is notoriously challenging due to the electron-deficient nature of fluorinated substrates and the explosive hazards of fluorinated diazo precursors.

This application note details two state-of-the-art methodologies for synthesizing chiral fluorinated cyclopropanes: a chemocatalytic approach utilizing a Ruthenium(II)-Pheox complex for trifluoromethyl cyclopropanes[2], and a cutting-edge biocatalytic approach utilizing engineered myoglobin for gem-difluoro cyclopropanes[1].

Mechanistic Principles & Experimental Causality

The core mechanism for both protocols relies on carbene transfer to an olefin acceptor. The fundamental challenge lies in controlling the trajectory of the olefin as it approaches the highly reactive metal-carbene intermediate.

  • Chemocatalytic Causality: In the Ru(II)-Pheox system, the rigid phenyloxazoline (Pheox) ligand creates a deep, asymmetric chiral pocket around the ruthenium center. This steric environment restricts the approach of the olefin, dictating high trans-diastereoselectivity and enantioselectivity[2]. Furthermore, because gaseous trifluorodiazoethane ( CF3​CHN2​ ) is highly toxic and explosive, it is generated in situ using a biphasic system[3]. This ensures the diazo compound is consumed by the catalyst in the organic phase as rapidly as it is generated in the aqueous phase, maintaining a safely low steady-state concentration.

  • Biocatalytic Causality: Traditional transition metals struggle to activate highly electron-deficient gem-difluoro alkenes. Engineered sperm whale myoglobin circumvents this by utilizing a highly tunable iron-porphyrin (heme) active site[1]. Mutations in the distal pocket (e.g., H64V) remove bulky residues, widening the cavity to accommodate the fluorinated alkene and stabilize the iron-carbene intermediate derived from diazoacetonitrile.

CarbeneTransfer Diazo Diazo Precursor (Donor) Carbene Metal-Carbene Intermediate Diazo->Carbene + Catalyst Catalyst Catalyst (Ru or Fe-Heme) Catalyst->Carbene Product Stereodefined Cyclopropane Carbene->Product + Olefin N2 N2 Gas (Byproduct) Carbene->N2 Extrusion Olefin Fluorinated Olefin (Acceptor) Olefin->Product

Mechanistic pathway of metal-catalyzed carbene transfer for cyclopropanation.

Protocol A: Chemocatalytic Synthesis of Trifluoromethyl Cyclopropanes

This protocol adapts the highly efficient Ru(II)-Pheox catalyzed methodology developed by [2], utilizing the in situ diazo generation strategy pioneered by the [3].

Materials
  • Substrate: Terminal olefin (e.g., vinyl ether or styrene derivative) (1.0 equiv)

  • Catalyst: Ru(II)-Pheox complex (3.0 mol%)

  • Carbene Precursor Reagents: 2,2,2-trifluoroethylamine hydrochloride (1.5 equiv), NaNO2​ (1.8 equiv)

  • Solvents: Dichloromethane (DCM), Aqueous Sodium Acetate buffer (0.1 M, pH 4.0)

Step-by-Step Methodology
  • Biphasic Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the olefin (0.5 mmol) and the Ru(II)-Pheox catalyst (0.015 mmol, 3 mol%) in 5.0 mL of DCM.

  • Buffer Addition: Add 5.0 mL of the 0.1 M NaOAc aqueous buffer. Causality: The slightly acidic pH is required to protonate the nitrite for diazotization, while preventing the acid-catalyzed degradation of the resulting diazo compound.

  • In Situ Diazotization: Add 2,2,2-trifluoroethylamine hydrochloride (0.75 mmol) to the vigorously stirring biphasic mixture, followed by the slow, portion-wise addition of NaNO2​ (0.9 mmol).

  • Self-Validating Reaction Monitoring:

    • Visual Cue 1: The organic (bottom) layer will turn pale yellow, confirming the successful generation and partitioning of CF3​CHN2​ into the DCM phase.

    • Visual Cue 2: Gentle bubbling ( N2​ gas evolution) will be observed as the Ru-catalyst decomposes the diazo compound to form the carbene[2].

  • Completion & Workup: Stir at room temperature for 12 hours. The reaction is complete when the yellow color dissipates and bubbling ceases. Quench with water, extract the aqueous layer with DCM ( 3×10 mL), dry the combined organic layers over Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude mixture via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure trifluoromethyl cyclopropane. Enantiomeric excess (ee) is validated via chiral HPLC.

Protocol B: Biocatalytic Synthesis of gem-Difluoro Cyclopropanes

This protocol details the enzymatic cyclopropanation of gem-difluoro alkenes using engineered myoglobin, as recently reported by[1].

Materials
  • Enzyme: Engineered Sperm Whale Myoglobin variant (e.g., Mb(H64V)) (0.1 mol% final concentration)

  • Substrates: gem-Difluoro alkene (10 mM), Diazoacetonitrile (20 mM)

  • Reductant: Sodium dithionite ( Na2​S2​O4​ ) (10 mM)

  • Buffer: Potassium phosphate (KPi) buffer (50 mM, pH 7.4)

Step-by-Step Methodology
  • Anaerobic Preparation: Transfer the KPi buffer, enzyme stock, and all reagents into an anaerobic glovebox (Argon or N2​ atmosphere). Causality: The active catalyst requires the heme iron to be in the Fe(II) oxidation state. Ambient oxygen will rapidly and irreversibly oxidize it to the catalytically dead Fe(III) state.

  • Heme Reduction: In a 4 mL glass vial, dilute the engineered myoglobin to a final concentration of 10 μ M in 1.0 mL of KPi buffer. Add sodium dithionite to a final concentration of 10 mM.

    • Self-Validating Cue: The protein solution will immediately shift from a brownish color (Fe-III) to a deep, vibrant red (Fe-II), confirming successful activation.

  • Substrate Addition: Add the gem-difluoro alkene (10 mM final concentration). If the alkene is highly hydrophobic, it may be added as a stock solution in ethanol or DMSO (ensuring the final cosolvent concentration does not exceed 5% v/v to prevent protein denaturation).

  • Carbene Donor Addition: Slowly add diazoacetonitrile to a final concentration of 20 mM. (CRITICAL WARNING: Diazoacetonitrile is highly toxic and potentially explosive; handle strictly within the glovebox using appropriate PPE).

  • Incubation: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and agitate on a rotary shaker at room temperature for 12–24 hours[1].

  • Extraction & Analysis: Unseal the vial in a fume hood. Add 1.0 mL of Ethyl Acetate (EtOAc) and vortex aggressively to extract the organics and precipitate the protein. Centrifuge at 14,000 rpm for 5 minutes. Extract the clear organic supernatant and analyze directly via chiral GC-FID or HPLC to determine diastereomeric ratio (dr) and ee.

BiocatalyticWorkflow cluster_prep Phase 1: Anaerobic Preparation cluster_rxn Phase 2: Stereoselective Reaction Enzyme Engineered Myoglobin Fe(III) Resting State ActiveEnzyme Active Myoglobin Fe(II) State (Deep Red) Enzyme->ActiveEnzyme Reduction Reductant Na2S2O4 (Dithionite) Reducing Agent Reductant->ActiveEnzyme Reaction Room Temp Incubation (12-24h, Anaerobic) ActiveEnzyme->Reaction Substrates gem-Difluoro Alkene + Diazoacetonitrile Substrates->Reaction Extraction EtOAc Extraction & Chiral HPLC Analysis Reaction->Extraction

Workflow for the biocatalytic anaerobic synthesis of gem-difluoro cyclopropanes.

Quantitative Data Summary

The following table summarizes the operational parameters and stereochemical outcomes of the two protocols, allowing researchers to select the appropriate methodology based on their target pharmacophore.

ParameterProtocol A: ChemocatalyticProtocol B: Biocatalytic
Catalytic System Ru(II)-Pheox ComplexEngineered Sperm Whale Myoglobin
Target Motif Trifluoromethyl cyclopropanesgem-Difluoro cyclopropanes
Carbene Source Trifluorodiazoethane ( CF3​CHN2​ )Diazoacetonitrile
Carbene Generation In situ (biphasic aqueous/DCM)Direct addition (ex situ generated)
Typical Catalyst Loading 3.0 mol%0.1 – 1.0 mol%
Reaction Environment Aerobic, biphasic (DCM/ H2​O )Strictly anaerobic, aqueous buffer
Stereoselectivity Peak >99:1 dr, up to 97% ee99:1 dr, up to 99% ee
Primary Advantage Broad functional group toleranceExceptional enantiocontrol, green solvent

References

  • Kotozaki, M., Chanthamath, S., Fujii, T., Shibatomi, K., & Iwasa, S. (2018). Highly enantioselective synthesis of trifluoromethyl cyclopropanes by using Ru(II)–Pheox catalysts. Chemical Communications, 54(39), 5110-5113.[Link]

  • Villada, J. D., Majhi, J., Lehuédé, V., Hendricks, M. E., Neufeld, K., Tona, V., & Fasan, R. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. Angewandte Chemie International Edition, 63(33), e202406779.[Link]

  • Morandi, B., Mariampillai, B., & Carreira, E. M. (2011). Enantioselective Cobalt-Catalyzed Preparation of Trifluoromethyl-Substituted Cyclopropanes. Angewandte Chemie International Edition, 50(5), 1101-1104.[Link]

Sources

Application Notes and Protocols for the Synthesis of Selective 5-HT2C Receptor Agonists

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Targeting the 5-HT2C Receptor

The serotonin 2C (5-HT2C) receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, has emerged as a significant target for therapeutic intervention in a range of neuropsychiatric and metabolic disorders.[1] Activation of the 5-HT2C receptor modulates the release of key neurotransmitters, including dopamine and norepinephrine, influencing physiological processes such as mood, appetite, and cognition.[2] Consequently, selective 5-HT2C receptor agonists have been investigated for their potential in treating obesity, psychiatric disorders, and substance abuse disorders.[3]

One of the most notable successes in this area was the development of lorcaserin, a selective 5-HT2C receptor agonist approved for weight management. The therapeutic rationale for 5-HT2C agonists in obesity stems from their ability to reduce food intake and promote satiety.[4] Beyond weight management, selective 5-HT2C agonists have shown promise in preclinical models for obsessive-compulsive disorder and depression.[5][6]

The primary challenge in the development of 5-HT2C agonists lies in achieving high selectivity over the closely related 5-HT2A and 5-HT2B receptors.[3] Activation of 5-HT2A receptors is associated with hallucinogenic effects, while 5-HT2B receptor activation has been linked to cardiac valvulopathy.[1][3] Therefore, the synthesis of highly selective 5-HT2C agonists is a critical endeavor in medicinal chemistry. This application note provides detailed synthetic protocols for two exemplary selective 5-HT2C receptor agonists, Lorcaserin and WAY-161503, along with methods for their purification and characterization.

Signaling Pathway of the 5-HT2C Receptor

Activation of the 5-HT2C receptor by an agonist initiates a cascade of intracellular events. The receptor is primarily coupled to Gq/11 proteins, which activate phospholipase C (PLC).[7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[7] These signaling events ultimately modulate neuronal excitability and neurotransmitter release.

5-HT2C_Signaling_Pathway Agonist 5-HT2C Agonist Receptor 5-HT2C Receptor Agonist->Receptor Binds to G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Neuronal_Response Modulation of Neuronal Excitability & Neurotransmitter Release Ca_Release->Neuronal_Response PKC_Activation->Neuronal_Response

Caption: 5-HT2C Receptor Signaling Cascade.

Synthetic Strategies and Protocols

The synthesis of selective 5-HT2C receptor agonists often involves multi-step sequences that build a core scaffold, followed by modifications to optimize potency and selectivity. This section details the synthesis of two distinct structural classes of 5-HT2C agonists: a benzazepine derivative (Lorcaserin) and a pyrazino[1,2-a]quinoxaline derivative (WAY-161503).

Protocol 1: Synthesis of (R)-Lorcaserin

The synthesis of the anti-obesity drug (R)-Lorcaserin is a well-established process that involves several key transformations, including N-protection, N-alkylation, intramolecular Friedel-Crafts alkylation, and chiral resolution.[1][5]

Lorcaserin_Synthesis_Workflow Start 2-(4-chlorophenyl)ethan-1-amine Step1 Step 1: Boc Protection Start->Step1 Intermediate1 tert-butyl (4-chlorophenethyl)carbamate Step1->Intermediate1 Step2 Step 2: N-Alkylation Intermediate1->Step2 Intermediate2 tert-butyl allyl(4-chlorophenethyl)carbamate Step2->Intermediate2 Step3 Step 3: Boc Deprotection Intermediate2->Step3 Intermediate3 N-allyl-1-(4-chlorophenyl)ethan-2-amine Step3->Intermediate3 Step4 Step 4: Intramolecular Friedel-Crafts Alkylation Intermediate3->Step4 Intermediate4 Racemic Lorcaserin Step4->Intermediate4 Step5 Step 5: Chiral Resolution Intermediate4->Step5 Final_Product (R)-Lorcaserin Step5->Final_Product

Caption: Synthetic Workflow for (R)-Lorcaserin.

Step-by-Step Protocol:

Step 1: Boc Protection of 2-(4-chlorophenyl)ethan-1-amine

  • Dissolve 2-(4-chlorophenyl)ethan-1-amine (1.0 eq.) in dichloromethane (DCM, 0.5 M).

  • Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes at room temperature.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) portion-wise to the stirred solution.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (4-chlorophenethyl)carbamate as a crude product, which can be used in the next step without further purification.

Step 2: N-Alkylation

  • Dissolve the crude tert-butyl (4-chlorophenethyl)carbamate (1.0 eq.) in anhydrous dimethylformamide (DMF, 0.5 M).

  • Add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add allyl bromide (1.2 eq.) dropwise at 0 °C.

  • Let the reaction warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford tert-butyl allyl(4-chlorophenethyl)carbamate.

Step 3: Boc Deprotection

  • Dissolve the purified tert-butyl allyl(4-chlorophenethyl)carbamate (1.0 eq.) in DCM (0.2 M).

  • Add trifluoroacetic acid (TFA, 10 eq.) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give N-allyl-1-(4-chlorophenyl)ethan-2-amine.

Step 4: Intramolecular Friedel-Crafts Alkylation

  • Add anhydrous aluminum chloride (2.0 eq.) to a flask under a nitrogen atmosphere.

  • Add 1,2-dichloroethane as the solvent.

  • Add a solution of N-allyl-1-(4-chlorophenyl)ethan-2-amine (1.0 eq.) in 1,2-dichloroethane dropwise to the stirred suspension at 0 °C.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Cool the reaction to room temperature and pour it slowly onto crushed ice.

  • Basify the aqueous layer with 2 M NaOH solution.

  • Extract the mixture with DCM (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield racemic Lorcaserin.

Step 5: Chiral Resolution

  • Dissolve the racemic Lorcaserin (1.0 eq.) in methanol.

  • In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq.) in methanol.

  • Add the tartaric acid solution to the Lorcaserin solution and heat the mixture to reflux.

  • Allow the solution to cool slowly to room temperature to facilitate the crystallization of the diastereomeric salt.

  • Collect the crystals by filtration and wash with cold methanol. This will be the (R)-Lorcaserin-(+)-tartrate salt.

  • To obtain the free base, suspend the salt in water and basify with 2 M NaOH.

  • Extract the aqueous layer with DCM (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield enantiomerically enriched (R)-Lorcaserin.

Protocol 2: Synthesis of WAY-161503

WAY-161503 is a potent and selective 5-HT2C agonist with a distinct pyrazino[1,2-a]quinoxaline core. Its synthesis involves a multi-step sequence starting from commercially available materials.[8]

WAY161503_Synthesis_Workflow Start1 1,2-dichloro-4-nitrobenzene Step1 Step 1: Nucleophilic Aromatic Substitution Start1->Step1 Start2 Piperazine-2-carboxylic acid derivative Start2->Step1 Intermediate1 Substituted piperazine derivative Step1->Intermediate1 Step2 Step 2: Reduction of Nitro Group Intermediate1->Step2 Intermediate2 Aniline derivative Step2->Intermediate2 Step3 Step 3: Reductive Cyclization Intermediate2->Step3 Intermediate3 Pyrazino[1,2-a]quinoxaline core Step3->Intermediate3 Step4 Step 4: Deprotection Intermediate3->Step4 Final_Product WAY-161503 Step4->Final_Product

Caption: Synthetic Workflow for WAY-161503.

Step-by-Step Protocol:

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of 1,2-dichloro-4-nitrobenzene (1.0 eq.) in dimethyl sulfoxide (DMSO) is added N-Boc-piperazine-2-carboxylic acid (1.1 eq.) and potassium carbonate (2.5 eq.).

  • The reaction mixture is heated to 80 °C and stirred for 12-16 hours.

  • After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the substituted piperazine derivative.

Step 2: Reduction of the Nitro Group

  • The substituted piperazine derivative (1.0 eq.) is dissolved in ethanol.

  • Iron powder (5.0 eq.) and ammonium chloride (1.0 eq.) in water are added to the solution.

  • The mixture is heated to reflux for 2-4 hours, monitoring by TLC.

  • After cooling, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated.

  • The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated to give the aniline derivative.

Step 3: Reductive Cyclization

  • The aniline derivative (1.0 eq.) is dissolved in acetic acid.

  • Sodium triacetoxyborohydride (1.5 eq.) is added portion-wise at room temperature.

  • The reaction is stirred for 12-16 hours.

  • The mixture is carefully poured into a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with DCM (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude pyrazino[1,2-a]quinoxaline core.

Step 4: Deprotection

  • The crude product from the previous step is dissolved in a solution of 4 M HCl in dioxane.

  • The reaction is stirred at room temperature for 2-4 hours.

  • The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to afford WAY-161503 hydrochloride as a solid.

Purification and Characterization

Purification:

The synthesized agonists are typically purified using column chromatography or preparative high-performance liquid chromatography (HPLC).

  • Column Chromatography: For initial purification, silica gel is a common stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or methanol). The polarity of the mobile phase is gradually increased to elute the product.

  • Preparative HPLC: For high-purity samples, reversed-phase preparative HPLC is often employed. A C18 column is typically used with a mobile phase gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.

Characterization:

The identity and purity of the synthesized compounds must be confirmed using a combination of analytical techniques.

TechniquePurposeTypical Observations
¹H and ¹³C NMR Structural elucidation and confirmation of the chemical structure.The number of signals, their chemical shifts, splitting patterns, and integration in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the expected structure.
LC-MS Determination of purity and confirmation of molecular weight.A single major peak in the chromatogram indicates high purity. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound.
Chiral HPLC Determination of enantiomeric excess for chiral compounds like (R)-Lorcaserin.For a single enantiomer, a single peak should be observed. The retention times are compared to those of the racemic mixture.
Melting Point Physical characterization and indication of purity.A sharp melting point range is indicative of a pure compound.

Conclusion

The synthesis of selective 5-HT2C receptor agonists is a vital area of research with significant therapeutic potential. The protocols detailed in this application note for the synthesis of Lorcaserin and WAY-161503 provide a practical guide for researchers in the field. Careful execution of these synthetic steps, coupled with rigorous purification and characterization, is essential for obtaining high-quality compounds for pharmacological evaluation. The continued development of novel and more selective 5-HT2C agonists holds the promise of delivering safer and more effective treatments for a variety of challenging medical conditions.

References

  • Bickerdike, M. J. (2003). 5-HT2C receptor agonists as potential drugs for the treatment of obesity. Current Topics in Medicinal Chemistry, 3(8), 885-897.
  • Di Giovanni, G., De Deurwaerdère, P., & Di Matteo, V. (2020). Contemporary Perspective on 5-HT2C Receptor Function and Its Pharmacological Targeting. Frontiers in Pharmacology, 11, 898.
  • Ghotekar, G. S., More, D. A., Nalla, V., & Muthukrishnan, M. (2019). A new enantioselective synthesis of antiobesity drug lorcaserin. New Journal of Chemistry, 43(43), 16876-16880.
  • Glennon, R. A., Lee, M., Rangisetty, J. B., Dukat, M., Roth, B. L., Savage, J. E., ... & Houghten, R. A. (2000). 2-Substituted Tetrahydroisoquinolines: Novel and Selective 5-HT2A Receptor Ligands. Journal of Medicinal Chemistry, 43(5), 1011-1018.
  • Isaac, M. (2005). 5-HT2C receptor agonists: pharmacological characteristics and therapeutic potential. Current Topics in Medicinal Chemistry, 5(1), 59-67.
  • Kim, S. T., et al. (2026). Photoactivable WAY-161503 and Desmethylclozapine for Tight Regulation of Serotonin Receptor 2C Signaling. ChemRxiv.
  • Martin, J. R., et al. (2002). WAY-161503, a novel 5-HT2C receptor agonist, reduces food intake and body weight in rodents. The Journal of Pharmacology and Experimental Therapeutics, 303(3), 1039-1046.
  • Raymond, J. R., Mukhin, Y. V., Gelasco, A., & Garnovskaya, M. N. (2001). Multiplicity of mechanisms of serotonin receptor signal transduction. Pharmacology & Therapeutics, 92(2-3), 179-212.
  • Smith, B. M., et al. (2008). Discovery and structure-activity relationship of (1R)-8-chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (lorcaserin), a selective serotonin 5-HT2C receptor agonist for the treatment of obesity. Journal of medicinal chemistry, 51(2), 305-313.
  • Thomsen, W. J., Grottick, A. J., Menzaghi, F., Reyes-Saldana, H., Espitia, S., Yuskin, D., ... & Bonifazi, A. (2008). Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization. The Journal of pharmacology and experimental therapeutics, 325(2), 577-587.
  • Welmaker, G. S., et al. (2000). Synthesis and 5-hydroxytryptamine (5-HT) activity of 2,3,4,4a-tetrahydro-1H-pyrazino[1,2-a]quinoxalin-5-(6H)ones and 2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoxalines. Bioorganic & medicinal chemistry letters, 10(17), 1991-1994.
  • Winstanley, C. A., & Floresco, S. B. (2016). The 5-HT2C receptor and its role in impulse control. Current Topics in Behavioral Neurosciences, 28, 149-172.
  • Zhu, Q., et al. (2015). Novel Synthesis of Antiobesity Drug Lorcaserin Hydrochloride. Organic Process Research & Development, 19(8), 1263-1267.

Sources

Application Note: Engineering Non-Aromatic Bioisosteres for Advanced Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary: The "Escape from Flatland" Paradigm

For decades, planar aromatic rings (e.g., benzenes, pyridines) have been the foundational building blocks of small-molecule drug discovery. However, the over-reliance on these sp2 -hybridized systems often leads to compounds with high lipophilicity, poor aqueous solubility, and significant metabolic liabilities.

The strategic shift toward increasing the fraction of sp3 -hybridized carbons ( Fsp3​ )—a concept famously termed "escaping from flatland"—has been statistically correlated with higher clinical success rates[1]. As a Senior Application Scientist, I have observed firsthand that replacing flat aromatic rings with rigid, three-dimensional non-aromatic bioisosteres (such as bicyclo[1.1.1]pentanes, cubanes, and spirocycles) is not merely a structural novelty; it is a deterministic approach to rescuing failing lead compounds by fundamentally altering their physicochemical causality.

Mechanistic Rationale: The Causality of Bioisosteric Replacement

To successfully implement non-aromatic bioisosteres, one must understand the physical chemistry governing their behavior:

  • Solubility Enhancement via Lattice Disruption: Aromatic rings are flat and highly conjugated, promoting strong π−π stacking interactions in the solid state. This results in high crystal lattice energy, making it thermodynamically difficult for water to solvate the molecule. Saturated 3D bioisosteres disrupt this planarity, lowering the melting point and lattice energy, which directly forces an increase in thermodynamic aqueous solubility.

  • Metabolic Stability via Bond Dissociation Energy (BDE): Cytochrome P450 (CYP450) enzymes typically clear aromatic compounds via epoxidation or hydroxylation. Non-aromatic bioisosteres lack the π -electrons required for these pathways. Furthermore, highly strained systems like Bicyclo[1.1.1]pentane (BCP) and cubane possess C–H bonds with unusually high s -character. This dramatically increases their Bond Dissociation Energy (BDE), making CYP450-mediated Hydrogen Atom Transfer (HAT) energetically unfavorable[4].

BioisostereSelection A Identify Aromatic Liability (Poor Solubility / High Clearance) B Analyze Exit Vectors & Substitution Pattern A->B C1 Para-substituted (180° angle) B->C1 C2 Ortho/Meta-substituted (60° / 120° angle) B->C2 D1 Bicyclo[1.1.1]pentane (BCP) or 1,4-Cubane C1->D1 D2 1,2- or 1,3-Cubane or Spirocycles C2->D2 E Evaluate Fsp3, Solubility, and Metabolic Stability D1->E D2->E

Decision matrix for selecting non-aromatic bioisosteres based on benzene substitution patterns.

Key Non-Aromatic Bioisosteres & Structural Mapping

Bicyclo[1.1.1]pentane (BCP)

BCPs are the gold standard for replacing para-substituted benzenes. The distance between the bridgehead carbons (~1.85 Å) provides an exit vector angle of exactly 180°, perfectly mimicking a para-phenyl ring while drastically reducing lipophilicity. This was elegantly demonstrated in the optimization of the γ -secretase inhibitor BMS-708,163, where a BCP replacement yielded a 4-fold increase in oral absorption and superior passive permeability[2]. Recent methodologies have also unlocked 1,2-difunctionalized BCPs to mimic ortho/meta arenes[5].

Cubane

Cubane is the closest geometric match to benzene in terms of spatial volume. Historically, synthetic limitations restricted cubanes to 1,4-disubstitution (mimicking para-benzene). However, recent breakthroughs utilizing photolytic C–H carboxylation have unlocked 1,2- and 1,3-disubstituted cubanes, allowing medicinal chemists to replace ortho- and meta-substituted benzenes respectively[3].

Spirocycles (e.g., Spiro[3.3]heptane)

Spirocycles act as excellent bioisosteres for both saturated heterocycles (like piperidine) and aromatic rings. They allow for the introduction of orthogonal exit vectors, enabling precise 3D positioning of pharmacophores to engage target binding pockets that flat molecules cannot reach.

Quantitative Physicochemical Profiling

The following table summarizes the comparative physicochemical parameters of standard aromatic rings versus their modern sp3 -rich bioisosteres.

Physicochemical ParameterBenzeneBicyclo[1.1.1]pentane (BCP)CubaneSpiro[3.3]heptane
Fraction sp3 ( Fsp3​ ) 0.001.001.001.00
Primary Substitution Match Ortho, Meta, ParaPara (1,3-sub) / Ortho (1,2-sub)Ortho, Meta, ParaMeta, Para
Exit Vector Angle 60°, 120°, 180°180° (Bridgehead)90°, 109°, 180°~180° (Linear equivalents)
CYP450 Liability High (Epoxidation)Low (High BDE)Low (High BDE)Low to Moderate
Lipophilicity (LogP impact) BaselineDecreased ( Δ ~ -0.5 to -1.0)DecreasedDecreased

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay (Self-Validating System)

To prove that a bioisosteric replacement successfully mitigates CYP450 liability, one must conduct a highly controlled Human Liver Microsome (HLM) stability assay. Crucially, this protocol is designed as a self-validating system : it includes specific controls to definitively prove that compound depletion is due to enzymatic metabolism, not chemical instability.

Materials Required:

  • Human Liver Microsomes (HLM, 20 mg/mL protein concentration).

  • 0.1 M Potassium Phosphate Buffer (pH 7.4).

  • NADPH Regenerating System (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH).

  • Positive Controls: Verapamil (High clearance), Warfarin (Low clearance).

Step-by-Step Methodology:

  • Preparation of Working Solutions: Dilute the bioisostere test compound and positive controls to 1 μ M in 0.1 M phosphate buffer (final DMSO concentration must be <0.1% to prevent CYP inhibition).

  • Microsome Incubation: Aliquot 40 μ L of the compound solution into a 96-well plate. Add 10 μ L of HLM (diluted to achieve a final assay concentration of 0.5 mg/mL protein). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation (Causality Check): Add 10 μ L of the NADPH regenerating system to initiate the reaction.

    • Self-Validation Step: For the Minus-NADPH control , add 10 μ L of blank buffer instead. Why? If the compound degrades in the minus-NADPH well, the instability is chemical or driven by non-CYP enzymes (e.g., esterases), invalidating the assumption of CYP-mediated clearance.

  • Time-Course Quenching: At specific time points (0, 15, 30, 45, and 60 minutes), transfer 50 μ L of the reaction mixture into 150 μ L of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile instantly denatures CYP proteins, halting the reaction at the exact time point, and precipitates proteins to prevent LC-MS/MS column fouling.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Processing: Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) using the slope of the natural log of remaining compound versus time.

MetabolicAssay S1 Incubate Bioisostere with HLM (37°C) S2 Initiate Reaction (Add NADPH) S1->S2 S3 Quench with Cold Acetonitrile S2->S3 S4 Centrifuge & LC-MS/MS S3->S4 S5 Calculate CL_int & Half-life S4->S5

Step-by-step workflow for in vitro human liver microsome (HLM) metabolic stability assay.

Protocol 2: Synthetic Incorporation via Copper Photoredox Catalysis

Traditional palladium-catalyzed cross-coupling often fails on highly strained bioisosteres (like cubane) due to metal-catalyzed valence isomerization (ring opening). To circumvent this, modern protocols utilize Copper-based photoredox catalysis[3].

Step-by-Step Methodology:

  • Reagent Assembly: In a nitrogen-filled glovebox, combine the cubane-carboxylic acid precursor (1.0 equiv), an aryl boronic acid (1.5 equiv), and Cu(I) catalyst (e.g., Cu(dap) 2​ Cl, 5 mol%).

  • Solvent & Base: Dissolve the mixture in anhydrous DMF (0.1 M) and add a mild base (e.g., Cs2​CO3​ , 2.0 equiv). Causality: A mild base is required to facilitate transmetalation without degrading the strained cubane core.

  • Photolytic Activation: Irradiate the reaction vial with blue LEDs (450 nm) at room temperature for 12–16 hours. Causality: The photoredox cycle leverages the slow oxidative addition and rapid reductive elimination of copper, bypassing the high-energy intermediates that typically cause cubane ring-opening in thermal Pd-catalysis.

  • Workup: Quench with water, extract with EtOAc, and purify via flash chromatography to isolate the bioisosteric drug candidate.

References

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Journal of Medicinal Chemistry URL:[Link]

  • Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ -Secretase Inhibitor Journal of Medicinal Chemistry URL:[Link]

  • General access to cubanes as benzene bioisosteres Nature URL:[Link]

  • Bioisosteres for Drug Hunters: Part 2 - Hydrogen Atoms, Heteroatoms, Sulfonamides, and Saturated Rings Drug Hunter URL:[Link]

  • 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

Application Note: Garner's Aldehyde as a Key Chiral Synthetic Intermediate for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex amino alcohols—structural motifs ubiquitous in sphingolipids, iminosugars, and peptide antibiotics—relies heavily on the controlled carbon-chain elongation of chiral α -amino aldehydes[1]. However, simple acyclic α -amino aldehydes are notoriously prone to epimerization (loss of chiral integrity) and chemical instability[2]. The introduction of 1,1-dimethylethyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, universally known as Garner's Aldehyde , revolutionized asymmetric synthesis by providing a configurationally stable, highly predictable chiral building block[3]. This application note details the mechanistic rationale, stereochemical control models, and validated experimental protocols for utilizing Garner's Aldehyde in complex molecule synthesis.

Mechanistic Insights: The Rationale Behind Garner's Aldehyde

Expertise & Experience: The Causality of Chiral Preservation

Why does Garner's Aldehyde succeed where simple α -amino aldehydes fail? The causality lies in conformational restriction. In a standard acyclic α -amino aldehyde, the α -proton is highly acidic and sterically accessible, making enolization (and subsequent racemization) nearly inevitable during nucleophilic attack[1].

By tying the nitrogen and the α -carbon into a rigid 5-membered oxazolidine ring, the molecule's rotational degrees of freedom are eliminated[2]. Furthermore, the bulky tert-butyl group of the Boc protection acts as a massive steric shield. This physical barrier blocks base access to the α -proton, effectively shutting down the enolization pathway and preserving the integrity of the chiral center throughout multi-step syntheses[1].

Stereocontrol in Nucleophilic Additions

The true power of Garner's Aldehyde is its predictable stereochemical outcome during chain elongation, governed by two competing transition state models[1]:

  • Felkin-Anh Control (Non-Chelating): When treated with organolithium or Grignard reagents in non-coordinating solvents (e.g., Et 2​ O), the bulky Boc-protected oxazolidine ring forces the incoming nucleophile to attack from the sterically least hindered face (the re-face). This non-chelation transition state yields the anti-isomer as the major product[1].

  • Cram Chelation Control: Conversely, the use of chelating Lewis acids (e.g., TiCl 4​ , Zn 2+ , or MgBr 2​ in specific solvent systems) coordinates the aldehyde oxygen and the oxazolidine ring heteroatoms. This rigidifies the transition state, directing nucleophilic attack from the opposite face to yield the syn-isomer [2].

Stereocontrol Garner Garner's Aldehyde FelkinAnh Felkin-Anh Model (Non-Chelating Conditions) Garner->FelkinAnh RMgX, RLi Chelation Cram Chelation Model (Chelating Metals e.g., Zn2+, Ti4+) Garner->Chelation R2Zn, TiCl4 AntiProduct Anti-Isomer (Major) (e.g., Grignard in Et2O) FelkinAnh->AntiProduct SynProduct Syn-Isomer (Major) (e.g., Organozinc reagents) Chelation->SynProduct

Stereochemical pathways of nucleophilic addition to Garner's Aldehyde.

Quantitative Data: Stereochemical Outcomes

The table below summarizes the expected stereochemical outcomes and typical diastereomeric ratios (d.r.) when reacting Garner's Aldehyde with various nucleophiles, allowing researchers to rationally select reagents based on their target complex molecule[1][2].

Reagent ClassSolventAdditive / Lewis AcidMajor DiastereomerTypical d.r.
RMgX (Grignard)Et 2​ ONoneanti (Felkin-Anh)> 90:10
RLi (Organolithium)THFNoneanti (Felkin-Anh)85:15
R 2​ Zn (Organozinc)TolueneNonesyn (Chelation)> 95:5
Allyl-TMSDCMTiCl 4​ syn (Chelation)> 90:10
Phosphonium YlideTHFNaHMDSE-Alkene (Wittig)> 95:5 (E:Z)

Experimental Workflows & Protocols

Trustworthiness: A Self-Validating Synthesis System

The original synthesis by Garner suffered from partial chiral degradation during the initial esterification step[4]. The McKillop modification detailed below serves as a self-validating system: by generating HCl in situ during the esterification, it completely bypasses the basic conditions that previously led to racemization[4]. The subsequent formation of the rigid oxazolidine ring acts as an internal control, locking the stereocenter and preventing any epimerization during the final DIBAL-H reduction step[3][4].

Protocol 1: Preparation of (S)-Garner's Aldehyde (McKillop Modification)
  • Esterification: Suspend L-Serine (1.0 eq) in anhydrous methanol. Slowly add acetyl chloride (2.35 eq) at 0 °C to generate HCl in situ. Reflux the mixture for 4 hours to afford L-serine methyl ester hydrochloride in quantitative yield[4].

  • Boc Protection: Treat the intermediate with di-tert-butyl dicarbonate (Boc 2​ O, 1.1 eq) and triethylamine (Et 3​ N, 2.2 eq) in dichloromethane (DCM) at 0 °C, then warm to room temperature. Stir for 12 hours to yield N-Boc-L-serine methyl ester[4].

  • Acetalization (Ring Closure): Dissolve the N-Boc-L-serine methyl ester in acetone. Add 2,2-dimethoxypropane (DMP, 5.0 eq) and a catalytic amount of boron trifluoride etherate (BF 3​ ·Et 2​ O). Stir at room temperature for 4 hours. The formation of the oxazolidine ring provides the fully protected intermediate[4].

  • Reduction: Cool a solution of the oxazolidine ester in anhydrous toluene to -78 °C. Add Diisobutylaluminum hydride (DIBAL-H, 1.5 eq) dropwise over 30 minutes. Quench carefully at -78 °C with methanol, followed by saturated aqueous Rochelle's salt. Stir vigorously until two clear layers form. Extract and purify via Kugelrohr distillation to yield pure (S)-Garner's Aldehyde[1][4].

GarnerSynthesis LSerine L-Serine (Starting Material) Esterification Esterification (AcCl, MeOH) LSerine->Esterification MethylSerinate Methyl L-Serinate Esterification->MethylSerinate BocProtection Boc Protection ((Boc)2O, Et3N) MethylSerinate->BocProtection BocSerinate N-Boc-Methyl L-Serinate BocProtection->BocSerinate Acetalization Acetalization (DMP, BF3·Et2O) BocSerinate->Acetalization OxazolidineEster Oxazolidine Ester (Intermediate) Acetalization->OxazolidineEster Reduction Reduction (DIBAL-H, -78°C) OxazolidineEster->Reduction GarnerAldehyde (S)-Garner's Aldehyde (Target Chiral Pool) Reduction->GarnerAldehyde

Step-by-step synthesis workflow of (S)-Garner's Aldehyde from L-Serine.

Protocol 2: Diastereoselective Grignard Addition (Felkin-Anh Controlled)
  • Preparation: Dry a Schlenk flask under vacuum and backfill with argon. Dissolve (S)-Garner's Aldehyde (1.0 eq) in anhydrous diethyl ether (Et 2​ O) to a concentration of 0.2 M and cool to -78 °C.

  • Addition: Add the desired Grignard reagent (RMgX, 1.2 eq) dropwise over 15 minutes. The use of a non-coordinating solvent (Et 2​ O) is critical to prevent metal chelation, ensuring the reaction adheres strictly to the Felkin-Anh model[1].

  • Reaction & Quench: Stir at -78 °C for 2 hours. Quench the reaction at -78 °C with saturated aqueous NH 4​ Cl.

  • Isolation: Extract the aqueous layer with Et 2​ O, dry the combined organic layers over MgSO 4​ , and concentrate under reduced pressure. The anti-isomer is typically isolated with a d.r. of >9:1[1].

Protocol 3: Wittig Olefination (E-Alkene Formation)
  • Ylide Generation: Suspend the appropriate alkyltriphenylphosphonium salt (1.2 eq) in anhydrous THF at 0 °C. Add Sodium bis(trimethylsilyl)amide (NaHMDS, 1.15 eq) dropwise to generate the ylide. Stir for 30 minutes.

  • Coupling: Cool the ylide solution to -78 °C and add a solution of (S)-Garner's Aldehyde (1.0 eq) in THF dropwise.

  • Warming: Allow the reaction to slowly warm to room temperature over 4 hours. The rigid oxazolidine ring protects the α -chiral center from epimerization despite the highly basic conditions of the Wittig reaction[1]. Quench with water, extract with ethyl acetate, and purify via flash chromatography.

References

  • [1] Passiniemi, M., & Koskinen, A. M. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2641–2659. [Link]

  • [2] Liang, X., Andersch, J., & Bols, M. (2001). Garner's aldehyde. Journal of the Chemical Society, Perkin Transactions 1, (18), 2136-2157.[Link]

  • [3] Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of differentially protected β-hydroxy-α-amino aldehydes. The Journal of Organic Chemistry, 52(12), 2361-2364.[Link]

  • [4] McKillop, A., Taylor, R. J. K., Watson, R. J., & Lewis, N. (1994). Improved Synthesis of (S)-Garner's Aldehyde. Synthesis, 1994(01), 31-33.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-butyl N-[trans-2-fluorocyclopropyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of tert-butyl N-[trans-2-fluorocyclopropyl]carbamate. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the synthetic complexities of this valuable building block. Fluorinated cyclopropanes are highly sought-after motifs in drug discovery, offering unique conformational constraints and metabolic stability.[1] However, their synthesis, particularly with control over stereochemistry, presents significant challenges.

This document moves beyond standard protocols to provide in-depth, field-proven insights into overcoming common hurdles. We will explore the causality behind experimental choices and offer robust troubleshooting strategies to ensure your synthesis is successful, scalable, and safe.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for synthesizing the 2-fluorocyclopropylamine core?

The construction of the 2-fluorocyclopropane ring is the crux of the synthesis. The most common approaches involve the cyclopropanation of an electron-rich alkene with a fluorinated carbene or carbene equivalent. Key strategies include:

  • Zinc-Mediated Cyclopropanation: This method often employs a zinc-monofluorocarbenoid generated from reagents like fluorodiiodomethane (CHFI₂) and diethylzinc (Et₂Zn). While it can offer good stereoselectivity, the pyrophoric nature of diethylzinc is a major drawback, especially for large-scale syntheses.[2]

  • Phase-Transfer Catalysis (PTC): A safer and more scalable alternative involves generating a bromofluorocarbene from dibromofluoromethane (CHBr₂F) using a strong base (like 50% aq. KOH) and a phase-transfer catalyst (e.g., 18-crown-6 or a quaternary ammonium salt).[2] This method avoids pyrophoric reagents but may require more optimization to achieve high diastereoselectivity.

  • Biocatalysis: Emerging strategies use engineered enzymes, such as myoglobin-based catalysts, to perform asymmetric cyclopropanation, offering excellent diastereo- and enantiocontrol for transformations that are challenging with traditional chemocatalysis.[1][3]

Q2: Why is achieving high trans-diastereoselectivity so challenging?

The formation of either the cis or trans isomer is determined by the trajectory of the fluorocarbene addition to the alkene precursor (typically an N-vinylcarbamate or similar enamide). Achieving high trans selectivity is challenging because:

  • Small Size of Fluorine: The fluorine atom is relatively small, providing only a modest steric bias during the cyclopropanation transition state.[4]

  • Electronic Effects: The electronic properties of both the alkene substrate and the carbene can influence the transition state geometry, sometimes favoring the cis product.

  • Reaction Conditions: The choice of solvent, temperature, and carbene source can significantly impact the diastereomeric ratio (d.r.). For instance, some substrates show an inversion of selectivity from cis to trans based on the steric bulk of substituents on the starting enamide.[2]

Q3: What is the purpose of the tert-butoxycarbonyl (Boc) protecting group?

The Boc group serves several critical functions:

  • Amine Protection: It protects the nitrogen atom's nucleophilicity and basicity, preventing unwanted side reactions during subsequent synthetic steps.

  • Solubility and Handling: The Boc group generally increases the lipophilicity of the molecule, making it more soluble in common organic solvents and often rendering it a stable, crystalline solid that is easier to handle and purify than the free amine.[5][6]

  • Activation/Directing Group: In some syntheses, the carbamate group on the alkene precursor helps to activate the double bond towards cyclopropanation.

  • Controlled Deprotection: It can be reliably removed under acidic conditions (e.g., with trifluoroacetic acid) to liberate the free amine when needed for downstream applications, such as amide coupling.[6]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Yield of the Cyclopropanated Product

Symptoms: Complex mixture in crude analysis (TLC, LC-MS), with little to no product mass detected. Starting material may be consumed or remain unreacted.

Possible Causes & Solutions:

Probable CauseRecommended Action & Scientific Rationale
Ineffective Carbene Generation For Zinc-Mediated Methods: Ensure the diethylzinc is fresh and handled under strict anhydrous, inert conditions. Titrate it before use. Old or partially hydrolyzed Et₂Zn will have low activity. For PTC Methods: Use a highly concentrated base (e.g., 50% w/w or saturated aq. KOH) to effectively deprotonate the CHBr₂F. Ensure the phase-transfer catalyst is active and present in a sufficient amount (typically 5-10 mol%).
Poor Substrate Reactivity The double bond of your N-vinyl precursor may not be sufficiently electron-rich. Increasing the electron-donating ability of the group attached to the nitrogen can enhance reactivity. For example, modifying an N-vinylphthalimide to a 2-vinyl-3-methoxyisoindol-1-one increases the electron density of the vinyl group, improving cyclopropanation yields.[2]
Incorrect Reaction Temperature Carbene species are often thermally unstable. Maintain the recommended temperature strictly. For many cyclopropanations, this means cooling to 0 °C or below during reagent addition to prevent carbene decomposition and side reactions.
Problem 2: Poor trans:cis Diastereoselectivity

Symptoms: NMR or GC-MS analysis of the crude or purified product shows a nearly 1:1 mixture of diastereomers, or the undesired cis isomer is the major product.

Possible Causes & Solutions:

Probable CauseRecommended Action & Scientific Rationale
Insufficient Steric Guidance The directing group on your N-vinyl precursor is not bulky enough to effectively shield one face of the alkene. Solution: Consider synthesizing a precursor with a bulkier substituent. For example, introducing a phenyl or naphthyl group adjacent to the vinyl moiety can dramatically influence the stereochemical outcome by sterically directing the incoming carbene to the opposite face, favoring the desired isomer.[2]
Suboptimal Reagent/Catalyst System The chosen cyclopropanation method may have low intrinsic selectivity for your specific substrate. Solution: If using PTC, screen different phase-transfer catalysts (e.g., tetrabutylammonium bromide vs. 18-crown-6). If feasible and safe, switching to a zinc-carbenoid method may offer different selectivity.
Isomerization Post-Synthesis In some related cyclopropylamine syntheses, it has been observed that zinc halide salts, present as byproducts, can catalyze the isomerization of the cis/trans mixture towards the thermodynamic equilibrium.[7][8] Solution: Ensure a thorough aqueous workup to remove all metal salts. The addition of a polar aprotic co-solvent like DMF or MeCN during the reaction has also been shown to suppress this isomerization pathway.[8]
Problem 3: Difficulty Separating trans and cis Diastereomers

Symptoms: The two isomers co-elute or show very poor resolution during column chromatography.

Possible Causes & Solutions:

Probable CauseRecommended Action & Scientific Rationale
Similar Polarity The trans and cis isomers often have very similar polarities, making separation by standard silica gel chromatography challenging.
Solution 1: High-Performance Chromatography: Use a high-resolution silica column with a fine mesh size. Employ a slow, shallow gradient with a less polar solvent system (e.g., hexanes/ethyl acetate or hexanes/DCM) to maximize the difference in retention times.
Solution 2: Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for separating stereoisomers.[9] It often provides superior resolution compared to HPLC for compounds of this type.
Solution 3: Recrystallization: This can be a highly effective and scalable method if a suitable solvent system can be identified. Screen a variety of solvents and solvent mixtures (e.g., methanol, ethyl acetate/hexanes) to find conditions where one diastereomer crystallizes preferentially.[10][11]
Problem 4: Ambiguous Stereochemical Assignment

Symptoms: You have isolated a product but cannot definitively confirm from the ¹H NMR alone whether you have the trans or cis isomer.

Possible Causes & Solutions:

Probable CauseRecommended Action & Scientific Rationale
Complex ¹H NMR Coupling The coupling constants in the cyclopropane ring can be complex and sometimes overlap, making a definitive assignment based solely on ³JHH values difficult.
Solution 1: ¹⁹F NMR Spectroscopy: This is the most powerful tool for this problem. The coupling constants between the fluorine and the vicinal cyclopropyl protons (³JHF) are highly diagnostic of stereochemistry. Generally, ³JHF(trans) is significantly larger (typically >15 Hz) than ³JHF(cis) (<10 Hz) due to the dihedral angle dependence. This provides an unambiguous assignment.[9]
Solution 2: 2D NMR (NOESY): A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can confirm the assignment. For the cis isomer, a cross-peak will be observed between the fluorine (or the proton attached to the same carbon) and the proton on the adjacent nitrogen-bearing carbon, indicating they are on the same face of the ring. This correlation will be absent in the trans isomer.

Key Experimental Protocols & Data

Protocol 1: Synthesis via Phase-Transfer Catalyzed Cyclopropanation

This protocol is adapted from methodologies that prioritize safety by avoiding pyrophoric reagents.[2][10]

  • Setup: To a round-bottom flask equipped with a mechanical stirrer, add the N-vinyl-Boc-carbamate precursor (1.0 eq) and a phase-transfer catalyst such as benzyltri-n-butylammonium chloride (BnNnBu₃Cl, 0.1 eq) in dichloromethane (DCM).

  • Addition of Base: Add a saturated aqueous solution of potassium hydroxide (KOH). The mixture should be biphasic.

  • Carbene Precursor Addition: Cool the vigorously stirred mixture to 0 °C. Slowly add dibromofluoromethane (CHBr₂F, 1.5 eq) dropwise via a syringe pump over 1-2 hours, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Dilute the mixture with water and separate the layers. Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to separate the diastereomers.

Diagram: General Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Core Reaction cluster_2 Step 3: Purification & Isolation Amine Primary Amine N_Vinyl N-Vinyl-Boc-Carbamate Amine->N_Vinyl N-Vinylation / Boc-Protection Cyclopropanation Fluorocyclopropanation N_Vinyl->Cyclopropanation CHBr2F, KOH, PTC Mixture cis/trans Product Mixture Cyclopropanation->Mixture Purification Chromatography (SFC/HPLC) or Recrystallization Mixture->Purification Trans_Product Pure trans-Isomer Purification->Trans_Product Troubleshooting_Diastereoselectivity Start Problem: Poor trans:cis Ratio CheckSubstrate Is the N-vinyl precursor sterically demanding? Start->CheckSubstrate ModifySubstrate Action: Synthesize precursor with a bulkier directing group (e.g., aryl substituent). CheckSubstrate->ModifySubstrate No CheckReagents Is the PTC or metal-based system optimized? CheckSubstrate->CheckReagents Yes Success Improved trans:cis Ratio ModifySubstrate->Success ModifyReagents Action: Screen different phase-transfer catalysts or switch to an alternative cyclopropanation method. CheckReagents->ModifyReagents No CheckIsomerization Could post-reaction isomerization be occurring? CheckReagents->CheckIsomerization Yes ModifyReagents->Success ModifyWorkup Action: Ensure thorough aqueous workup to remove metal salts. Consider adding a polar aprotic co-solvent (e.g., DMF). CheckIsomerization->ModifyWorkup Possible CheckIsomerization->Success Unlikely ModifyWorkup->Success

Caption: Decision tree for troubleshooting poor diastereoselectivity.

Table 1: Representative NMR Data for Stereoisomer Identification
IsomerProton¹H NMR (δ, ppm)Key Coupling Constants (Hz)
trans H-C(F)~4.0 - 4.5³JHF ≈ 18-24 Hz (large coupling to trans proton)
H-C(N)~2.5 - 3.0³JHH(trans) ≈ 4-6 Hz
cis H-C(F)~3.8 - 4.3³JHF ≈ 6-10 Hz (small coupling to cis proton)
H-C(N)~2.8 - 3.3³JHH(cis) ≈ 7-9 Hz

Note: Exact chemical shifts (δ) and coupling constants (J) are highly dependent on the solvent and the specific molecular structure. The values provided are typical ranges for comparison.

References

  • Matsuo, J., Tani, Y., & Hayakawa, Y. (2004). Synthesis of cis-2-Fluorocyclopropylamine by Stereoselective Cyclopropanation Under Phase-transfer Conditions. Chemistry Letters, 33(4), 464-465. [Link]

  • ResearchGate. (n.d.). Multigram Synthesis of trans-2-(Trifluoromethyl)cyclopropanamine. Request PDF. [Link]

  • Google Patents. (n.d.). CN103435523A - Preparation method for (1R, 2S)
  • Prakash, G. K. S., et al. (2020). trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. ACS Omega. [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • Lautens, M., et al. (2019). Synthesis of Trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. [Link]

  • Angewandte Chemie International Edition. (2024). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTNG INFORMATION. [Link]

  • SciSpace. (2019). Synthesis of Trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. [Link]

  • ResearchGate. (n.d.). Fluorinated phenylcyclopropylamines. Request PDF. [Link]

  • Arnold, F. S., et al. (2021). Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation. ACS Catalysis. [Link]

  • Novalix. (n.d.). Analytical chemistry and purification. [Link]

Sources

common side reactions during the synthesis of fluorinated cyclopropylamines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Fluorinated Cyclopropylamine Synthesis Support Center .

As a Senior Application Scientist, I frequently see researchers struggle with the inherent instability of the fluorocyclopropylamine pharmacophore. While fluorine substitution improves metabolic stability and membrane permeability in drug candidates, it introduces profound synthetic challenges. The electron-withdrawing nature of fluorine fundamentally alters the electronics of the strained three-membered ring, predisposing it to a unique set of side reactions.

This guide provides a mechanistic breakdown, troubleshooting FAQs, and a self-validating protocol to help you bypass common pitfalls such as ring-opening, defluorination, and urea formation.

Part 1: Mechanistic Vulnerabilities of the Fluorocyclopropyl Scaffold

The most critical failure point in synthesizing fluorinated cyclopropylamines is the "push-pull" ring-opening mechanism [1]. Fluorine atoms significantly weaken the opposing C–C bond in the cyclopropane ring via inductive effects and hyperconjugation[2]. If the amine is isolated as a free base, the nitrogen's lone pair acts as an electron donor ("push"), while the fluorine atoms act as electron acceptors ("pull"). This rapidly initiates homolytic or heterolytic C–C bond cleavage, irreversibly degrading your product into acyclic fluoroallylic amines[1][2].

Mechanism A Fluorinated Cyclopropylamine (Free Base) B Push-Pull Electron Flow A->B Basic/Neutral Conditions E Addition of HCl (Protonation) A->E Acidic Workup C C-C Bond Homolytic Cleavage B->C Ring Strain + F-Inductive Effect D Fluoroallylic Amine (Acyclic Degradant) C->D Irreversible Ring Opening F Stable Hydrochloride Salt E->F Prevents N-lone pair participation

Divergent pathways: Push-pull ring opening vs. stable hydrochloride salt formation.

Part 2: Troubleshooting Guide & FAQs

Q1: Upon isolating the free base of 2,2-difluorocyclopropylamine, my yield drops rapidly and 19 F NMR shows acyclic fluoroallylic species. Why? A: You are observing the "push-pull" degradation described above. Because the fluorine atoms reduce the basicity of the amine and weaken the ring, the free amine is highly unstable in solution[1]. Solution: Never isolate the free base. Always trap the amine immediately during workup with anhydrous HCl to form the hydrochloride salt. Protonation sequesters the nitrogen lone pair, completely shutting down the push-pull mechanism and yielding a salt that is stable for years[2].

Q2: During basic workup or reductive dehalogenation (e.g., using Zn dust), I am losing fluorine atoms and forming fluoroalkenes. How can I suppress this? A: You are encountering defluorination (HF elimination) . The cyclopropane ring is highly strained. In the presence of strong bases, an adjacent acidic proton can be abstracted, triggering an E1cB-like elimination of HF to relieve ring strain and form a diene or alkene[3]. Alternatively, during reductive debromination with Zinc, thermal over-reduction cleaves the strong C–F bond. Solution: For Zinc-mediated debromination, strictly maintain the internal reaction temperature below 80 °C to ensure chemoselectivity for the heavier halogen[4]. For workups, avoid soluble organic bases like DBU; use mild, biphasic inorganic carbonates instead[3].

Q3: My Curtius rearrangement of 2,2-difluorocyclopropanecarboxylic acid yielded a massive, insoluble white precipitate instead of the target amine. What went wrong? A: You synthesized a symmetric urea byproduct. The Curtius rearrangement proceeds via an isocyanate intermediate. If trace water is present during the thermal rearrangement step, it prematurely hydrolyzes a fraction of the isocyanate into the free amine. This highly nucleophilic free amine instantly attacks the remaining unreacted isocyanate, forming an insoluble urea[5]. Solution: Ensure rigorously anhydrous conditions during the thermal rearrangement. Only introduce water/acid after the isocyanate formation is complete.

Curtius Step1 Fluorocyclopropane- carboxylic Acid Step2 Acyl Azide Formation (DPPA or (COCl)2 / NaN3) Step1->Step2 Step3 Thermal Rearrangement (Strictly Anhydrous) Step2->Step3 Heat (Toluene) Step4 Isocyanate Intermediate Step3->Step4 -N2 Gas Evolution GoodPath Acidic Hydrolysis (HCl / H2O) Step4->GoodPath BadPath Trace Water Present During Heating Step4->BadPath Premature Hydrolysis GoodEnd Amine Hydrochloride (Target Product) GoodPath->GoodEnd BadEnd Symmetric Urea (Insoluble Side Product) BadPath->BadEnd Amine + Isocyanate

Curtius rearrangement workflow highlighting the moisture-induced urea side-reaction.

Part 3: Quantitative Optimization & Mitigation Data

Use the following parameter boundaries to optimize your reaction conditions and prevent the side reactions discussed above.

Reaction ParameterTarget TransformationCommon Side ReactionCausalityMitigation Strategy
Zn Dust Reduction Debromination of halofluorocyclopropanesReductive DefluorinationThermal over-reduction of the C–F bond.Maintain internal temperature strictly <80 °C .
Base Treatment Neutralization / FreebasingHF EliminationBase abstracts an acidic proton, eliminating HF to relieve ring strain.Avoid strong bases (e.g., DBU); use mild biphasic carbonates[3].
Thermal Rearrangement Acyl azide to IsocyanateUrea FormationTrace water hydrolyzes isocyanate to a nucleophilic amine.Rigorous drying of solvents; run under Argon atmosphere[5].
Storage / Isolation Amine IsolationRing Opening"Push-pull" homolytic cleavage driven by F-inductive effect.Isolate and store exclusively as a hydrochloride salt [1].

Part 4: Self-Validating Experimental Protocol

Synthesis of 2,2-Difluorocyclopropylamine Hydrochloride via Curtius Rearrangement Objective: Convert 2,2-difluorocyclopropanecarboxylic acid to the stable amine salt while actively suppressing urea formation and ring-opening[5].

Step 1: Acyl Azide Formation

  • Dissolve 2,2-difluorocyclopropanecarboxylic acid (1.0 eq) in anhydrous toluene (0.2 M) under an argon atmosphere.

  • Cool the mixture to 0 °C. Add triethylamine (1.1 eq) followed by dropwise addition of diphenylphosphoryl azide (DPPA, 1.1 eq).

  • Causality: Toluene is utilized because it is highly hydrophobic (minimizing trace water) and allows for the high-temperature reflux required in the next step.

  • Validation Check: Monitor by TLC. The highly polar carboxylic acid spot should completely disappear, replaced by a less polar acyl azide spot.

Step 2: Thermal Rearrangement (Critical Anhydrous Step)

  • Slowly heat the reaction mixture to 80 °C.

  • Causality: Thermal energy triggers the concerted loss of nitrogen gas and the migration of the alkyl group to the nitrogen atom, forming the isocyanate.

  • Validation Check: Observe the reaction visually. You must see steady nitrogen gas evolution (bubbling). The cessation of bubbling indicates the complete conversion to the isocyanate intermediate.

Step 3: Acidic Hydrolysis & Salt Formation

  • Cool the reaction mixture to 0 °C.

  • Carefully add 6M aqueous HCl (excess, 5.0 eq) and stir vigorously for 2 hours at room temperature.

  • Causality: The strong aqueous acid rapidly hydrolyzes the isocyanate directly into the protonated amine. Instant protonation sequesters the nitrogen lone pair, which simultaneously prevents the amine from attacking unreacted isocyanate (halting urea formation) and shuts down the push-pull mechanism (preventing ring-opening)[1][5].

Step 4: Isolation and Purification

  • Transfer to a separatory funnel and extract the aqueous layer. Wash the aqueous layer three times with diethyl ether to remove DPPA byproducts and toluene.

  • Lyophilize (freeze-dry) the aqueous phase to yield 2,2-difluorocyclopropylamine hydrochloride as a stable white solid.

  • Validation Check: Run a 19 F NMR in D 2​ O. You should observe distinct, sharp fluorine splitting patterns (typically an AB system due to diastereotopic fluorines). The absence of downfield acyclic fluoroallylic peaks confirms that the cyclopropane ring remains intact.

Part 5: References

  • Product Class 2: Fluorocyclopropanes. Thieme E-Books.[Link]

  • Disubstituted fluorocyclopropanes for 2-heterosubstituted electron-rich indolizine synthesis. ChemRxiv.[Link]

Sources

Technical Support Center: Managing the Lability of the Boc Protecting Group

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the tert-butyloxycarbonyl (Boc) protecting group. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for managing the acidic and basic lability of the Boc group during chemical synthesis.

Section 1: Troubleshooting Acid-Mediated Boc Deprotection

The acid-lability of the Boc group is its most defining characteristic, making it a cornerstone of modern synthetic chemistry, particularly in peptide synthesis.[1][2] However, this reactivity can also be a source of experimental challenges. This section addresses common issues encountered during acid-catalyzed Boc cleavage.

Frequently Asked Questions (FAQs) - Acidic Lability

Q1: My Boc deprotection is incomplete or proceeding very slowly. What are the likely causes and how can I resolve this?

A1: Incomplete deprotection is a common issue that can often be traced back to several key factors related to reaction kinetics and conditions.[3]

  • Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed process, and its rate can show a second-order dependence on the acid concentration.[4][5][6][7] A slight decrease in acid strength can therefore lead to a significant drop in the reaction rate.

    • Solution: Gradually increase the concentration of the acid. For instance, if using 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), consider increasing it to 50%.[3] Alternatively, switching to a stronger acid system, such as 4M HCl in 1,4-dioxane, can be effective.[3][8]

  • Steric Hindrance: If the Boc-protected amine is in a sterically congested environment, the acid may have difficulty accessing the carbamate.[3]

    • Solution: In addition to increasing acid concentration, extending the reaction time or gently warming the reaction mixture can help overcome the energy barrier.[3]

  • Poor Solubility: If the substrate is not fully dissolved in the reaction solvent, the reaction will be heterogeneous and inefficient.[9]

    • Solution: Ensure your substrate is fully soluble. You may need to explore different solvent systems. While DCM is common for TFA-mediated deprotections, other solvents might be necessary for your specific substrate.[3]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. While many reactions are complete within an hour at room temperature, some substrates may require longer reaction times.[3]

    • Solution: Monitor the reaction progress closely using an appropriate analytical technique (TLC, LC-MS, or NMR).[3] If the reaction is sluggish, consider extending the reaction time.[9]

Q2: I'm observing a side product with a mass increase of +56 amu. What is this, and how can I prevent it?

A2: A mass increase of +56 Da is the characteristic signature of tert-butylation.[10] This is arguably the most common side reaction during Boc deprotection.[9]

  • Mechanism: The acid-catalyzed cleavage of the Boc group generates a stable tert-butyl cation intermediate.[11][12][13] This carbocation is a potent electrophile and can alkylate nucleophilic functional groups on your substrate or in the reaction mixture.[10][14][15]

  • Susceptible Residues: In peptide synthesis, electron-rich amino acid side chains are particularly vulnerable:

    • Tryptophan (indole ring)[9][10]

    • Methionine (thioether)[9][10]

    • Cysteine (thiol)[9][10]

    • Tyrosine (phenolic ring)[9][10]

  • Prevention with Scavengers: The most effective way to prevent tert-butylation is to add a "scavenger" to the deprotection cocktail.[9] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it.[9]

Troubleshooting Guide: Side Reactions & Scavenger Selection

Scavenger_Selection_Workflow

ScavengerTarget Residue(s)Typical ConcentrationKey Considerations
Triisopropylsilane (TIS) General purpose, effective for Trp2.5 - 5% (v/v)Reduces the tert-butyl cation. Highly effective and widely used.
Water General purpose2.5 - 5% (v/v)Traps the tert-butyl cation to form tert-butanol.
Thioanisole Methionine (Met)1 - 5% (v/v)Specifically protects the thioether of methionine from alkylation.[9]
Ethanedithiol (EDT) Cysteine (Cys)1 - 2.5% (v/v)Protects the free thiol of cysteine.
Anisole General purpose5% (v/v)An older scavenger, can lead to anisole-related byproducts.
Experimental Protocols: Acidic Deprotection
Protocol 1: Standard TFA-Mediated Boc Deprotection (Solution Phase)

This protocol is a general method for the cleavage of a Boc group in solution.[16]

  • Preparation: Dissolve the Boc-protected substrate in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Scavenger Addition (if necessary): Add the appropriate scavenger (e.g., triisopropylsilane to a final concentration of 2.5-5% v/v).

  • TFA Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[16]

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[10]

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA. To remove residual TFA, co-evaporate with a solvent like toluene or DCM (3 times).[3][10] The resulting amine trifluoroacetate salt can often be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted.[16]

Protocol 2: Milder Deprotection with HCl in Dioxane

This method is suitable for substrates that are sensitive to strong acids like neat TFA.[17]

  • Preparation: Dissolve the Boc-protected compound (1 equivalent) in anhydrous 1,4-dioxane.

  • Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane (4-5 equivalents).

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 30-60 minutes. Monitor by TLC.

  • Work-up: Upon completion, the product often precipitates as the hydrochloride salt. The solvent can be removed in vacuo, and the resulting solid can be washed with a non-polar solvent like diethyl ether and collected by filtration.[18]

Section 2: Managing the Basic and Thermal Lability of the Boc Group

While the Boc group is renowned for its stability in basic media, this is not absolute.[19][20][21] Understanding the limits of this stability is crucial for designing complex synthetic routes.

Frequently Asked Questions (FAQs) - Basic & Thermal Lability

Q1: Under what conditions can the Boc group be cleaved by a base?

A1: While generally stable to bases and nucleophiles, the Boc group can be cleaved under specific basic conditions, particularly when the protected amine is part of an electron-deficient system.[8][21][22]

  • Electron-Withdrawing Groups: If the nitrogen atom is attached to electron-withdrawing groups (e.g., in indoles, pyrroles, or sulfamides), its proton becomes more acidic, and the resulting anion is stabilized. This facilitates cleavage.[22]

  • Reagents: Strong bases like sodium t-butoxide or sodium carbonate in refluxing DME have been reported to cleave such activated N-Boc groups.[20][22]

  • Orthogonality: This conditional base-lability allows for orthogonal protection strategies. For instance, a primary N-Boc group on an aliphatic amine will be stable, while an N-Boc on an indole within the same molecule could potentially be removed selectively with a base.[2][16][23][24]

Orthogonal_Protection

Q2: Is the Boc group thermally labile?

A2: Yes, the Boc group is thermally unstable at elevated temperatures.[25] This property can be exploited for a neutral deprotection method.

  • Conditions: Prolonged exposure to temperatures above 85-90°C can lead to the thermolytic cleavage of the Boc group, yielding the free amine, isobutylene, and carbon dioxide.[25]

  • Application: Thermal deprotection, often carried out in high-boiling solvents or under continuous-flow conditions, offers an acid- and base-free method for Boc removal.[16][26] This can be particularly useful for substrates containing other acid- or base-sensitive functional groups.

Experimental Protocol: Thermal Deprotection
Protocol 3: Thermal Boc Deprotection in Refluxing Water

This method is an example of a catalyst-free, neutral deprotection.[20][27]

  • Preparation: Suspend the Boc-protected amine (1.0 mmol) in deionized water (1-2 mL) in a round-bottomed flask equipped with a reflux condenser.

  • Heating: Heat the mixture to reflux (100 °C) with vigorous stirring.[9][27]

  • Reaction: Monitor the reaction by TLC. For many substrates, the transformation is complete within 15-30 minutes.[9]

  • Work-up: Cool the reaction mixture to room temperature. If the product is soluble in an organic solvent, extract with a solvent like DCM or ethyl acetate, dry the organic layer (e.g., over Na₂SO₄), and concentrate in vacuo. If the product is water-soluble, further purification by other means will be necessary.[9][27]

References
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Petrovic, G. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(4), 2566-2604. [Link]

  • Yang, B., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Organic Process Research & Development, 23(1), 78-85. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23851-23857. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines. Retrieved from [Link]

  • Chemistry Steps. (2023). Boc Protecting Group for Amines. Retrieved from [Link]

  • Bose, D. S., & Kumar, A. V. (2003). A New Protocol for Selective Deprotection of N-Boc-Amino Acids and Peptides using Sn(OTf)2. Synthetic Communications, 33(23), 4055-4059. [Link]

  • Fiveable. (2025). Orthogonal Protection Definition - Organic Chemistry Key.... [Link]

  • AAPPTec. (n.d.). Boc Resin Cleavage Protocol. Retrieved from [Link]

  • Scribd. (n.d.). Boc Deprotection Kinetics and Mechanism. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

  • Ashworth, I. W., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117-8125. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Ashworth, I. W., et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry, 75(23), 8117-8125. [Link]

  • Reddit. (2013). Boc Removals with TFA in Peptide Synthesis. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • ResearchGate. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from [Link]

  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bases. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Ley, S. V., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

Sources

Technical Support Center: Troubleshooting N-Boc Protection & Preventing N,N-di-Boc Over-Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are experiencing chemoselectivity issues during the protection of primary amines with di-tert-butyl dicarbonate (Boc₂O). Specifically, this guide addresses the unintended formation of N,N-di-Boc derivatives and provides field-proven, self-validating strategies to ensure strictly mono-Boc protected products.

Mechanistic Insights: The Causality of Over-Reaction

To prevent over-reaction, we must first understand the thermodynamic and kinetic drivers of di-Boc formation.

When a primary amine reacts with Boc₂O, it forms a mono-Boc amine (a carbamate). While the electron-withdrawing nature of the Boc group reduces the nucleophilicity of the nitrogen, the carbamate N-H proton remains weakly acidic. If the reaction conditions are too forcing—specifically through the use of excess Boc₂O or strong bases—the mono-Boc amine can be deprotonated or further activated, leading to a second nucleophilic attack and the formation of the N,N-di-Boc derivative[1].

The most notorious culprit for di-Boc formation is 4-(dimethylamino)pyridine (DMAP) . While DMAP is an excellent hyper-nucleophilic catalyst for the Boc-protection of sterically hindered secondary amines and alcohols, its use with primary amines is highly detrimental. DMAP forms a highly reactive Boc-pyridinium intermediate and acts as a strong enough base to deprotonate the initially formed mono-Boc amine, drastically accelerating the over-reaction pathway[2][3].

Mechanism A Primary Amine (R-NH2) B Boc2O (1.0 eq) Weak Base (TEA) A->B Nucleophilic Attack C Mono-Boc Amine (R-NH-Boc) B->C Desired Chemoselectivity D Boc2O (Excess) + DMAP Catalyst C->D Deprotonation / Activation E N,N-di-Boc Amine (R-N(Boc)2) D->E Over-reaction (Side Product)

Reaction pathway illustrating the divergence between desired mono-Boc and DMAP-catalyzed di-Boc formation.

Troubleshooting FAQs

Q: I added DMAP to speed up my sluggish primary amine protection, but TLC shows a new, highly non-polar spot. What happened? A: You have likely formed the N,N-di-Boc derivative. Because the di-Boc product lacks the hydrogen-bond donating N-H group of the mono-Boc carbamate, it interacts much less with silica gel, resulting in a significantly higher Rf value on TLC[1]. Avoid DMAP for primary amines; instead, optimize the solvent or use weaker bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)[2].

Q: My substrate is an amino acid, and I am seeing multiple Boc-protected species. How can I control this? A: Amino acids often require aqueous conditions for solubility. In biphasic or aqueous systems, Boc₂O slowly hydrolyzes, which can throw off your stoichiometry. However, performing the reaction in water without a catalyst or using a mild inorganic base (like NaHCO₃) at 0 °C to room temperature strongly favors mono-N-Boc protection[1].

Q: How strictly do I need to control the Boc₂O stoichiometry? A: Very strictly. Primary amines can easily react with two equivalents of Boc₂O under forcing conditions. Always use a precise stoichiometric amount (1.0 to 1.05 equivalents). If you must use a slight excess to account for hydrolysis in aqueous media, do not exceed 1.1 equivalents, and quench the reaction with an amine-scavenging resin or N,N-dimethylethylenediamine prior to workup to consume unreacted Boc₂O[1].

Quantitative Data: Impact of Reaction Conditions

The table below synthesizes the impact of various catalyst and solvent choices on the chemoselectivity of primary amine Boc-protection.

Reagents / CatalystSolventTempMono-Boc YieldDi-Boc YieldMechanistic Causality
Boc₂O (2.0 eq) + DMAP (0.1 eq)DCMRTLow (<20%)High (>70%)DMAP deprotonates carbamate; hyper-activates Boc₂O[3].
Boc₂O (1.05 eq) + TEA (1.5 eq)THF0 °C → RTHigh (~85%)Trace (<5%)Weaker base limits carbamate deprotonation[2].
Boc₂O (1.0 eq) + NaHCO₃H₂O / DioxaneRTHigh (~90%)NoneMild biphasic conditions favor primary amine nucleophilicity[1].
Boc₂O (1.0 eq) + HFIPHFIPRTExcellent (>95%)NoneH-bond activation of Boc₂O; completely base-free environment[4].

Self-Validating Experimental Protocols

The following workflows provide step-by-step methodologies to either prevent di-Boc formation entirely or rescue a reaction where it has already occurred.

Workflow Start Primary Amine Protection Needed Solubility Is substrate water-soluble? Start->Solubility Water Protocol 1: Aqueous Conditions Solubility->Water Yes Organic Protocol 2: HFIP Solvent/Catalyst Solubility->Organic No Check LC-MS/TLC Check: Did di-Boc form? Water->Check Organic->Check Rescue Protocol 3: LiBr Selective Cleavage Check->Rescue Yes (Over-reaction) Success Pure Mono-Boc Amine Isolated Check->Success No (Optimal) Rescue->Success

Decision matrix for selecting chemoselective Boc protection protocols and rescue strategies.

Protocol 1: Catalyst-Free Aqueous Protection (For Amino Acids & Polar Amines)

Performing the reaction in water without an organic base prevents the deprotonation of the resulting mono-Boc carbamate, eliminating di-Boc formation[1].

  • Dissolution: Suspend the primary amine or amino acid (1.0 eq) in deionized water (0.2 M concentration). If solubility is poor, add up to 50% v/v dioxane.

  • Addition: Cool the mixture to 0 °C. Dropwise, add Boc₂O (1.05 eq).

  • Self-Validation (Monitoring): Stir vigorously and allow to warm to room temperature. Monitor the pH; it will drop as the reaction proceeds. Maintain pH ~8-9 by adding 1M NaOH dropwise if necessary.

  • Completion: The reaction is complete when the starting material is consumed (monitor via Ninhydrin-stained TLC).

  • Workup: Acidify to pH 2-3 with cold 1M HCl (if an amino acid) and extract with ethyl acetate. The absence of a high-Rf non-polar spot confirms mono-selectivity.

Protocol 2: HFIP-Catalyzed Chemoselective Protection (For Organic-Soluble Amines)

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) acts as both solvent and organocatalyst. It activates Boc₂O via strong hydrogen bonding without providing the basicity required to trigger di-Boc formation[4].

  • Preparation: Dissolve the amine (1.0 eq) in HFIP (approx. 2-3 mL per mmol).

  • Addition: Add Boc₂O (1.0 eq) in one portion at room temperature.

  • Self-Validation (Visual Cue): Immediate effervescence (release of CO₂ gas) acts as a visual self-validation that the activation and nucleophilic attack are occurring[4].

  • Completion: Stir for 5 to 30 minutes. Monitor by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure. HFIP is highly volatile (bp 58 °C) and can be recovered via fractional distillation for reuse, leaving the pure mono-Boc amine[4].

Protocol 3: Rescue Strategy - Selective Cleavage of N,N-di-Boc using LiBr

If you have already inadvertently formed the N,N-di-Boc derivative, you do not need to discard the batch. Lithium bromide (LiBr) in acetonitrile selectively chelates and cleaves exactly one Boc group without affecting the other[5].

  • Preparation: Dissolve the impure N,N-di-Boc amine (1.0 eq) in dry acetonitrile (0.1 M).

  • Reagent Addition: Add anhydrous Lithium Bromide (LiBr) (3.0 eq).

  • Reaction: Heat the mixture to 65 °C under an inert atmosphere.

  • Self-Validation (Monitoring): Monitor via TLC. You will observe the gradual disappearance of the high-Rf di-Boc spot and the emergence of the lower-Rf mono-Boc spot. The reaction halts cleanly at the mono-Boc stage due to the specific 6-membered lithium chelate formed[5].

  • Workup: Cool to room temperature, dilute with water, and extract with dichloromethane. Wash with brine, dry over Na₂SO₄, and concentrate.

References

  • Organic Chemistry Portal (Heydari et al., Synthesis 2008) 1,1,1,3,3,3-Hexafluoroisopropanol: A Recyclable Organocatalyst for N-Boc Protection of Amines URL:[Link]

  • The Journal of Organic Chemistry (ACS Publications, 2002) A New Selective Cleavage of N,N-Dicarbamoyl-Protected Amines Using Lithium Bromide URL:[Link]

  • ResearchGate (Knouzi et al., 1987) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols URL:[Link]

Sources

Technical Support Center: Effective Work-up Procedures for Reactions Involving tert-butyl N-[trans-2-fluorocyclopropyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction for the Modern Researcher

The incorporation of small, strained, and fluorinated motifs is a cornerstone of modern medicinal chemistry. tert-butyl N-[trans-2-fluorocyclopropyl]carbamate is a valuable building block that combines two key structural features: the acid-labile tert-butoxycarbonyl (Boc) protecting group and the metabolically robust trans-2-fluorocyclopropylamine core.[1][2] While reactions involving this substrate are often straightforward, the unique combination of a sensitive protecting group and a strained ring system can present challenges during work-up and purification.

This technical guide provides field-proven troubleshooting advice and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to move beyond simple step-by-step instructions and provide the underlying chemical principles, enabling you to make informed decisions to optimize your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the stability and handling of the title compound and its derivatives.

Q1: How stable is the trans-2-fluorocyclopropyl moiety during typical work-up procedures?

A1: The fluorocyclopropane group is generally a robust functional group, a key reason for its use in drug discovery to enhance metabolic stability.[1] It is stable to a wide range of conditions, including:

  • Mildly Basic Conditions: Standard aqueous washes with sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) at room temperature are well-tolerated.[1]

  • Mildly Acidic Conditions: It can withstand weak acids like acetic acid or brief exposure to conditions used for the deprotection of other acid-labile groups.[1]

However, caution is advised under strongly acidic conditions, especially with heating. Strong acids can catalyze the ring-opening of the cyclopropane ring.[1] The trans-isomer is generally more thermodynamically stable than the corresponding cis-isomer due to reduced steric strain.[1][3]

Q2: My reaction is complete, but I'm struggling to remove unreacted di-tert-butyl dicarbonate (Boc₂O) and its byproducts. What should I do?

A2: Residual Boc₂O and its primary byproduct, tert-butanol, can complicate purification. Several effective strategies exist:

  • Aqueous Base Wash: A standard work-up including a wash with saturated aqueous NaHCO₃ is often sufficient.

  • Scavenger Resins: For stubborn cases, passing the crude product solution through a column of a solid-supported amine scavenger (e.g., polymer-supported trisamine) is highly effective at removing excess Boc₂O.[4][5]

  • Sublimation: If the product is non-volatile, residual Boc₂O can sometimes be removed by sublimation under high vacuum, though this is less common for routine work-ups.[6]

Q3: After Boc deprotection with trifluoroacetic acid (TFA), how do I effectively remove the acid?

A3: Removing residual TFA is critical, as it can interfere with subsequent steps or chromatography. The most common and effective method is co-evaporation . After concentrating the bulk of the TFA and solvent (e.g., Dichloromethane - DCM), add a higher-boiling non-polar solvent like toluene and concentrate again under reduced pressure. Repeating this process 2-3 times effectively removes trace TFA.[7][8]

Q4: Should I isolate my deprotected product as the free amine or as an amine salt?

A4: The choice depends on the product's properties and the requirements of your next synthetic step.

  • Amine Salt (e.g., TFA or HCl salt): Salts are often crystalline, non-volatile solids that are easier to handle and store than the corresponding free amines. Many are used directly in the next step without neutralization. This approach avoids an aqueous basic work-up, which is beneficial if the product is highly water-soluble.[8]

  • Free Amine: If the subsequent reaction is incompatible with an acidic salt (e.g., requires a free base), a neutralization work-up is necessary. This typically involves dissolving the crude salt in an organic solvent and washing with a mild aqueous base like NaHCO₃ or K₂CO₃.[7] Be aware that small, polar free amines can have significant water solubility, potentially leading to loss of yield during extraction.[9]

Section 2: Troubleshooting Guides

This section provides a structured approach to solving specific problems you may encounter during your experiments.

Scenario 1: Unexpected Side Products Observed after Boc Deprotection
  • Problem: You observe new peaks in your LC-MS or NMR that correspond to the mass of your product plus 56 amu (C₄H₈), or other unexpected modifications.

  • Probable Cause: The cleavage of the Boc group generates a reactive tert-butyl cation (t-Bu⁺).[10][11] If your molecule contains other nucleophilic sites (e.g., indoles, phenols, thiols), this cation can act as an alkylating agent, leading to tert-butylation of your desired product.

  • Solution: Employ Scavengers. Scavengers are nucleophilic compounds added to the deprotection reaction to trap the tert-butyl cation before it can react with your substrate.[7][10]

Scavenger Typical Concentration (v/v) Use Case & Scientist's Note
Triisopropylsilane (TIS) 2.5 - 5%General Purpose. TIS is an excellent scavenger that reduces the tert-butyl cation. It is volatile and easily removed.
Anisole 2.5 - 5%Aromatic Substrates. Anisole is a good choice for substrates containing electron-rich aromatic rings, as it undergoes Friedel-Crafts alkylation, effectively trapping the cation.
Thioanisole 2.5 - 5%Sulfur-Containing Substrates. Particularly useful for protecting methionine or cysteine residues in peptide chemistry from oxidation or alkylation.
Water ~5%Simple Substrates. In some cases, a small amount of water can act as a scavenger, but it can also reduce the effective acidity of the medium, potentially slowing the deprotection.[12]
Scenario 2: Difficulty Isolating Product After Aqueous Work-up
  • Problem: After neutralizing and extracting your deprotected amine, you experience low isolated yield, or persistent emulsions form during extraction.

  • Probable Cause: The deprotected trans-2-fluorocyclopropylamine is a small, polar molecule. As a free base, it may have significant solubility in the aqueous phase, making extraction inefficient.[9]

  • Solutions & Best Practices:

    • Increase Ionic Strength: Before extraction, saturate the aqueous layer by adding solid sodium chloride (NaCl). This "salting out" effect decreases the solubility of organic compounds in the aqueous phase.[9]

    • Use a More Polar Solvent System: If extraction with common solvents like ethyl acetate or DCM fails, consider a more polar solvent mixture, such as 3:1 Chloroform/Isopropanol.[9]

    • Continuous Extraction: For particularly precious or highly water-soluble materials, continuous liquid-liquid extraction can be employed.

    • Avoid Aqueous Work-up: If possible, isolate the product as its salt. After removing the reaction solvent and excess acid, the resulting amine salt can often be precipitated from a suitable solvent system (e.g., by adding ether to a DCM solution), collected by filtration, and washed.

Section 3: Detailed Experimental Protocols

These protocols are designed to be self-validating by including in-process checks. Always handle reagents like TFA in a certified chemical fume hood while wearing appropriate PPE. [10]

Protocol 1: Standard Aqueous Work-up (for reactions where the Boc group is intact)
  • Quench Reaction: Once the reaction is deemed complete by TLC or LC-MS, cool the mixture to room temperature. If necessary, quench reactive reagents by slowly adding a suitable aqueous solution (e.g., saturated NH₄Cl for organometallics, water for dehydrating agents).

  • Dilute & Separate: Dilute the mixture with an appropriate organic solvent (e.g., Ethyl Acetate, DCM) and deionized water. Transfer to a separatory funnel.

  • Aqueous Washes:

    • Wash the organic layer sequentially with:

      • Deionized water (2x)

      • Saturated aqueous NaHCO₃ (1x) to remove any acidic components. Scientist's Note: Vent the separatory funnel frequently, as CO₂ evolution can cause pressure buildup.[13]

      • Saturated aqueous NaCl (brine) (1x) to break up emulsions and remove bulk water.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[14]

  • Purification: Purify the crude material as necessary, typically by flash column chromatography.[14]

Protocol 2: Boc Deprotection using TFA/DCM with Scavengers
  • Setup: Dissolve the Boc-protected substrate (1.0 equiv) in Dichloromethane (DCM) (to a concentration of ~0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Add Scavenger: Add the chosen scavenger (e.g., Triisopropylsilane, 2.5-5% v/v).[7]

  • Cool & Add Acid: Cool the solution to 0 °C in an ice bath. Slowly add Trifluoroacetic Acid (TFA) to a final concentration of 20-50% v/v.[7] Scientist's Note: The reaction is often exothermic. A slow addition at 0°C helps control the temperature.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed (typically 1-2 hours).[7][12]

  • Concentration & TFA Removal:

    • Concentrate the reaction mixture under reduced pressure.

    • Add toluene (~10x the initial volume of substrate) to the residue and concentrate again. Repeat this co-evaporation step two more times to ensure complete removal of residual TFA.[7] The crude product is obtained as the TFA salt.

Section 4: Visualization & Workflows

Diagram 1: Decision Tree for Post-Reaction Work-up

Workup_Decision_Tree start Reaction Complete (Verified by TLC/LC-MS) q1 Is the Boc group Intact? start->q1 proc1 Perform Standard Aqueous Work-up (Protocol 1) q1->proc1 Yes q2 Isolate as Free Amine or Amine Salt? q1->q2 No (Deprotection) end1 Purified Boc-Protected Product proc1->end1 proc2 Neutralize with Base, Extract, Dry, Concentrate q2->proc2 Free Amine proc3 Concentrate & Remove Acid, Precipitate/Isolate Salt q2->proc3 Amine Salt end2 Purified Free Amine proc2->end2 end3 Purified Amine Salt proc3->end3

Caption: Decision-making workflow for selecting an appropriate work-up procedure.

Diagram 2: Troubleshooting Boc Deprotection

Deprotection_Troubleshooting start Boc Deprotection Reaction check1 Monitor by TLC/LC-MS: Is Starting Material Consumed? start->check1 action1 Increase Reaction Time or Gently Warm check1->action1 No action2 Increase Acid Conc. or Switch to Stronger Acid (e.g., 4M HCl in Dioxane) check1->action2 Still Incomplete check2 Analyze Crude Product: Are Side Products Present? check1->check2 Yes action1->check1 action2->check1 action3 Re-run Reaction with Scavenger (e.g., TIS) check2->action3 Yes (e.g., +56 amu) success Proceed to Isolation & Purification check2->success No action3->success

Caption: A logical workflow for troubleshooting common Boc deprotection issues.

References

  • Audet, F., Donnard, M., Panossian, A., Holstein, P. M., Bernier, D., Pazenok, S., & Leroux, F. R. (2024). Direct Introduction of the 1‐Fluorocyclopropyl Group via Stille Cross‐Coupling – A Way of Getting Around Per‐ and Polyfluoroalkyl Substances (PFASs). Advanced Synthesis & Catalysis. Retrieved from [Link]

  • Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp. Retrieved from [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]

  • Chemtips. (2012). Reactions that Work: Boc Protection. Retrieved from [Link]

  • J&K Scientific LLC. (2026). BOC Protection and Deprotection. Retrieved from [Link]

  • Scribd. (n.d.). Application Note - N-Boc Protection. Retrieved from [Link]

  • YouTube. (2020). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 1: Prelab Lecture. Retrieved from [Link]

  • Thieme E-Books. (n.d.). Product Class 2: Fluorocyclopropanes. Retrieved from [Link]

  • ResearchGate. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Retrieved from [Link]

  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry. Retrieved from [Link]

Sources

Validation & Comparative

Comprehensive Comparison Guide: Biological Activity of cis- vs. trans-2-Fluorocyclopropyl Amides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The bioisosteric replacement of standard alkyl or aryl groups with fluorinated cyclopropanes is a sophisticated strategy in modern drug design. The 2-fluorocyclopropyl group, particularly when linked via an amide or amine, introduces rigid conformational constraints while drastically altering the local electronic environment.

For medicinal chemists and drug development professionals, understanding the stereochemical relationship between the fluorine atom and the amide/amine substituent—cis versus trans—is critical. This geometry profoundly dictates target engagement, physicochemical properties, and off-target liabilities. This guide objectively compares the biological performance of these stereoisomers across multiple target classes, providing actionable experimental data and validated protocols.

Mechanistic Divergence: Electronic and Steric Causality

The biological divergence between cis and trans isomers is not merely a function of shape, but of deep stereoelectronic effects.

In the trans-isomer, quantum chemical analyses reveal hyperconjugative interactions between the σ(C–N) and σ*(C–F) orbitals. This interaction is absent in the cis-isomer. Because this hyperconjugation pulls electron density away, the p-character of the nitrogen lone pair is higher in the cis configuration, consequently increasing its basicity compared to the trans geometry 1. Furthermore, the fixed vector of the C-F dipole in these rigid rings either perfectly aligns with a target's selectivity pocket or creates severe steric and electrostatic clashes, dictating the success or failure of the ligand.

Case Study: Tuning Bruton's Tyrosine Kinase (BTK) Inhibition

In the development of noncovalent BTK inhibitors, replacing a standard pyridyl hinge-binding motif with a 2-fluorocyclopropyl amide yielded a structurally differentiated class of therapeutics. Here, the cis stereochemistry proved vastly superior to the trans configuration 2.

Causality of the cis-Preference: X-ray cocrystal structures demonstrate that the cis-(S,S)-2-fluorocyclopropyl amide forms critical hydrogen bonds between its carbonyl and the Met477 amide backbone of the BTK hinge region. The cis-oriented fluorine atom points directly into a solvent-exposed, sterically tolerant selectivity pocket. Conversely, the trans-isomer forces the fluorine atom into a steric clash with the hinge, disrupting the crucial Met477 hydrogen bond and resulting in a >20-fold drop in potency.

Quantitative Data Comparison

The following table summarizes the structure-activity relationship (SAR) for stereoisomers of a lead 2-fluorocyclopropyl amide BTK inhibitor.

CompoundStereochemistryBTK IC₅₀ (nM)Ligand Lipophilicity Efficiency (LLE)HLM Stability (mL/min/kg)
23 Unsubstituted4.8~6.3-
24 cis-(R,R)-fluoro3.2--
25 cis-(S,S)-fluoro2.47.38.0 (High Stability)
26 trans-(R,S)-fluoro> 50--
27 trans-(S,R)-fluoro> 50--

Data Interpretation: The cis-(S,S)-isomer not only maximizes target potency but also optimizes LLE and maintains excellent metabolic stability in Human Liver Microsomes (HLM), proving that the cis geometry is the optimal pharmacophore for this binding site.

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Activation BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation NFkB NF-κB Pathway (Cell Survival) PLCg2->NFkB Calcium Flux Inhibitor cis-(S,S)-2-Fluoro- cyclopropyl Amide Inhibitor->BTK Competitive Inhibition

Caption: BCR signaling pathway illustrating BTK activation and targeted inhibition by cis-fluoro amides.

Alternate Target Profiles: When trans Outperforms cis

While cis-isomers dominate in BTK inhibition and fluoroquinolone antibacterial activity (where cis-2-fluorocyclopropyl derivatives show superior Gram-positive DNA gyrase inhibition) 3, the trans-isomer is the required geometry for specific enzymatic targets.

In the context of Monoamine Oxidase (MAO) and Lysine-specific demethylase 1 (LSD1) inhibitors based on the tranylcypromine scaffold, the trans-2-fluorocyclopropylamine derivatives act as low-micromolar inhibitors, whereas the cis-analogs show drastically reduced activity 1. Causality: MAO requires a specific trajectory for the amine lone pair to initiate FAD-dependent oxidation. The hyperconjugative σ(C–N) → σ*(C–F) stabilization unique to the trans-isomer optimizes this spatial geometry and tempers the basicity of the amine, facilitating ideal target engagement that the cis-isomer cannot achieve.

Experimental Methodology & Validation Protocols

To objectively evaluate the biological activity of these stereoisomers, a rigorous, self-validating experimental workflow must be employed to prevent false positives driven by stereochemical impurities or assay artifacts.

Workflow Synth Synthesis of Racemic 2-Fluorocyclopropyl Amides Sep Chiral SFC Separation (cis/trans & Enantiomers) Synth->Sep Assay Biochemical TR-FRET Assay (Target Engagement) Sep->Assay Pure Isomers (>99% ee) ADME ADME & PK Profiling (HLM/RLM, MDCK) Assay->ADME IC50 < 5 nM Lead Lead Selection: cis-(S,S)-Isomer ADME->Lead High LLE & Stability

Caption: Experimental workflow for the isolation and biological evaluation of fluorocyclopropyl stereoisomers.

Protocol: Self-Validating Biochemical Kinase Assay (TR-FRET)

Purpose : To accurately determine the IC₅₀ of separated cis and trans 2-fluorocyclopropyl amides against a target kinase (e.g., BTK). Causality of Design : A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is explicitly chosen over standard fluorescence to eliminate compound auto-fluorescence interference—a common driver of false positives in fluorinated aromatic libraries. ATP is kept at its Michaelis constant ( Km​ ) to ensure the assay is highly sensitive to competitive hinge-binding inhibitors.

Step-by-Step Methodology:

  • Reagent Preparation : Prepare a master mix containing recombinant full-length human BTK enzyme (0.5 nM final concentration), ATP (at the predetermined Km​ of 10 μM), and a biotinylated peptide substrate in kinase buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% BSA, 1 mM DTT).

  • Compound Dispensing : Using an acoustic liquid handler (e.g., Echo 550) to avoid plastic-binding loss, dispense the cis and trans isomers in a 10-point, 3-fold dilution series (starting at 10 μM) directly into a 384-well low-volume plate.

  • Self-Validation Controls (Critical) :

    • Positive Control: Run Ibrutinib (covalent) and RN486 (noncovalent) in parallel to validate assay sensitivity and dynamic range.

    • Negative Control: DMSO vehicle (0.1% final) to establish the maximum uninhibited signal ( Emax​ ).

    • Quality Metric: Calculate the Z'-factor for the plate. The assay data is only accepted if Z' > 0.65, ensuring a robust signal-to-background ratio.

  • Reaction Initiation & Termination : Add the enzyme/substrate mix to the compound wells. Incubate for exactly 60 minutes at room temperature. Terminate the reaction by adding EDTA (to chelate Mg²⁺ and stop kinase activity) alongside the TR-FRET detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC).

  • Data Analysis : Read the plate on a multi-mode microplate reader. Normalize the emission ratio (665 nm / 615 nm) to the DMSO controls. Fit the normalized data to a 4-parameter logistic (4PL) curve to derive the IC₅₀ values for the cis and trans isomers.

References

  • Source: nih.
  • Title: Fluorinated phenylcyclopropylamines.
  • Title: Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)

Sources

A Senior Application Scientist's Guide to the X-ray Crystallography of tert-butyl N-[trans-2-fluorocyclopropyl]carbamate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Deciphering Three-Dimensional Structure in Drug Discovery

In modern medicinal chemistry, the incorporation of unique structural motifs is a cornerstone of rational drug design. The trans-2-fluorocyclopropylamine moiety is of particular interest; the cyclopropyl ring introduces conformational rigidity and a specific spatial vector for substituents, while the fluorine atom can profoundly modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability.[1][2][3] Derivatives protected with a tert-butyloxycarbonyl (Boc) group, such as tert-butyl N-[trans-2-fluorocyclopropyl]carbamate, are key intermediates in the synthesis of more complex active pharmaceutical ingredients.

However, the precise three-dimensional arrangement of these molecules is not always intuitive. The conformational preferences of the carbamate group, the orientation of the C-F bond relative to the cyclopropane ring, and potential intermolecular interactions are all critical factors that influence how these molecules interact with biological targets.[4] While techniques like NMR spectroscopy and computational modeling provide valuable insights into solution-phase dynamics and energetics, single-crystal X-ray crystallography remains the definitive method for determining the solid-state structure at atomic resolution.[5][6]

This guide provides an in-depth comparison and technical workflow for the X-ray crystallographic analysis of this class of compounds. It is designed to move beyond a simple recitation of steps, instead offering the causal reasoning behind experimental choices, thereby empowering researchers to generate, interpret, and validate high-quality structural data.

The Synergy of Structural Analysis Techniques

X-ray crystallography does not exist in a vacuum. It is the gold standard for atomic-level structural elucidation of crystalline materials, but its findings are most powerful when contextualized with data from other analytical methods.[7] The solid-state conformation observed in a crystal represents a low-energy state influenced by crystal packing forces, which may or may not be the most populated conformation in solution.

G cluster_computational Computational Modeling cluster_solution Solution-Phase Analysis cluster_solid Solid-State Analysis Comp Conformational Search (e.g., MMFF94, DFT) Energy Relative Energy Minima Comp->Energy Predicts NMR NMR Spectroscopy (NOE, Coupling Constants) Dynamics Time-Averaged Conformation & Connectivity NMR->Dynamics Dynamics->Energy Correlation XRD X-ray Crystallography Structure Precise 3D Atomic Coordinates & Intermolecular Interactions XRD->Structure Structure->Energy Validation of Low-Energy State Structure->Dynamics Validation & Comparison

Figure 1: A diagram illustrating the synergistic relationship between X-ray crystallography and other key analytical techniques for comprehensive structural elucidation.

Experimental Workflow: From Powder to Solved Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process where meticulous attention to detail at each stage is paramount for success. The protocol described below is a self-validating system, with checkpoints and expected outcomes that ensure the integrity of the final data.

G cluster_prep Phase 1: Sample Preparation cluster_data Phase 2: Data Collection cluster_analysis Phase 3: Structure Determination start Synthesized & Purified Compound Powder crystallization Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) start->crystallization selection Crystal Selection (Microscopy) crystallization->selection mount Mount Crystal on Diffractometer selection->mount data_collection X-ray Diffraction Experiment (Low Temperature) mount->data_collection integration Data Integration & Scaling data_collection->integration solution Structure Solution (e.g., Direct Methods) integration->solution refinement Structure Refinement solution->refinement validation Validation & CIF File Generation refinement->validation end Deposition to CSD/ PDB validation->end

Figure 2: The comprehensive workflow for small molecule X-ray crystallography, from initial sample preparation to final data deposition.

Step 1: Crystal Growth (The Art and Science)

This is often the most challenging and empirical step. The goal is to encourage molecules to pack in a highly ordered, repeating lattice. For derivatives of tert-butyl N-[trans-2-fluorocyclopropyl]carbamate, which are typically non-polar and soluble in many organic solvents, slow evaporation is a primary method of choice.

  • Protocol:

    • Dissolve 5-10 mg of the highly purified compound in a minimal amount of a suitable solvent (e.g., dichloromethane, ethyl acetate, or a hexane/ethyl acetate mixture) in a small, clean vial. The solution should be saturated or near-saturated.

    • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

    • Place the vial in a vibration-free environment at a constant, cool temperature (e.g., 4 °C).

    • Allow the solvent to evaporate slowly over several days to weeks.

  • Causality and Expertise:

    • Why slow evaporation? Rapid precipitation traps solvent and promotes the formation of amorphous solids or microcrystalline powder. Slow, controlled solvent removal allows molecules the time to orient themselves into a thermodynamically stable, well-ordered crystal lattice.

    • Why a solvent mixture? Using a binary solvent system (one in which the compound is soluble and one in which it is less soluble) can fine-tune the saturation point, providing greater control over the rate of crystal formation.

Step 2: Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, it is mounted on a diffractometer for the X-ray diffraction experiment.[8]

  • Protocol:

    • Select a suitable crystal under a microscope and mount it on a cryoloop.

    • Place the mounted crystal on the diffractometer goniometer head.

    • Cool the crystal to a low temperature (typically 100 K) using a cryostream.[9][10]

    • Center the crystal in the X-ray beam.

    • Perform the data collection experiment, where the crystal is rotated in the X-ray beam and diffraction patterns are recorded on a detector.[7]

  • Causality and Expertise:

    • Why low temperature? Collecting data at 100 K significantly reduces the thermal vibration of atoms.[5] This results in less "smearing" of the electron density, leading to more precise atomic positions, more accurate bond lengths and angles, and often, higher resolution data.

    • Choice of X-ray Source: Modern diffractometers often have dual sources.[5] Molybdenum (Mo, λ ≈ 0.71 Å) is a good general-purpose source for most organic compounds. Copper (Cu, λ ≈ 1.54 Å) provides better dispersion for determining the absolute configuration of chiral molecules containing only light atoms (C, H, N, O, F), which is highly relevant if the cyclopropane is derived from a chiral precursor.[5]

Step 3: Structure Solution and Refinement

The collected diffraction data (a series of spots of varying intensity) is computationally processed to generate the final 3D molecular structure.

  • Protocol:

    • Data Integration and Scaling: The raw diffraction images are processed to determine the intensities and positions of each reflection. This step also determines the unit cell parameters and space group.

    • Structure Solution: The "phase problem" is solved using mathematical methods (e.g., direct methods or Patterson methods) to generate an initial electron density map. This map reveals the positions of most non-hydrogen atoms.

    • Structure Refinement: A model of the molecule is built into the electron density map. The atomic positions and thermal displacement parameters are then refined against the experimental data using a least-squares algorithm to achieve the best possible fit. Hydrogen atoms are typically placed in calculated positions.[10]

    • Validation: The final structure is validated using established crystallographic metrics (e.g., R-factors, goodness-of-fit) and checked for geometric plausibility. The data is compiled into a standard Crystallographic Information File (CIF).

  • Causality and Expertise:

    • The R-factor (R1): This value is a key indicator of the quality of the agreement between the crystallographic model and the experimental diffraction data. For a good quality small-molecule structure, the final R1 value should typically be below 5% (0.05).[8]

Comparative Data Analysis

While the specific crystallographic data will vary for each unique derivative, a representative dataset can be constructed based on known structures of similar organic molecules containing carbamate, fluoro, and cyclopropyl functionalities.[9][10][11] This provides a baseline for what researchers should expect.

Table 1: Representative Crystallographic Data for a Derivative of tert-butyl N-[trans-2-fluorocyclopropyl]carbamate. This table is illustrative and presents typical values for a small organic molecule of this type.

ParameterRepresentative ValueSignificance
Empirical FormulaC9H16FNO2Confirms the elemental composition of the crystal.
Formula Weight175.22 g/mol Molar mass of the asymmetric unit.
Temperature100(2) KLow temperature minimizes atomic thermal motion for higher precision.[9]
Wavelength (Mo Kα)0.71073 ÅStandard wavelength for small molecule crystallography.
Crystal SystemMonoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/c or P-1Describes the symmetry elements within the unit cell.
Unit cell dimensionsa = 8-12 Å, b = 5-10 Å, c = 12-20 Å, β = 90-105°The dimensions of the repeating box that builds the crystal.[10]
Volume1000-1500 ųThe volume of the unit cell.
Z4The number of molecules in the unit cell.
Density (calculated)1.1-1.3 g/cm³The calculated density of the crystal.
Final R indices [I>2σ(I)]R1 = 0.035 - 0.050A primary measure of the quality of the final refined model; lower is better.[8][9]
Goodness-of-Fit (S)~1.0Should be close to 1 for a good refinement.

Authoritative Data Deposition and Retrieval

A cornerstone of scientific integrity is the public availability of data. All published single-crystal X-ray structures are required to be deposited in a public repository. For small organic and metal-organic compounds, the authoritative database is the Cambridge Structural Database (CSD) .[12][13][14]

  • Trustworthiness: The CSD is a curated repository containing over a million crystal structures.[14] Deposition ensures that the experimental data is preserved and accessible for verification and further analysis by the global scientific community. When researching a new compound, a primary step should always be to search the CSD to see if its structure, or that of a close analog, has already been determined.

Conclusion

X-ray crystallography provides an unparalleled, high-resolution snapshot of the solid-state structure of tert-butyl N-[trans-2-fluorocyclopropyl]carbamate derivatives. This information is critical for understanding the conformational biases imposed by the fluorinated cyclopropyl ring, validating computational models, and providing a robust structural foundation for structure-activity relationship (SAR) studies in drug discovery. By following a rigorous and well-understood experimental workflow, from meticulous crystal growth to careful data refinement and public deposition, researchers can unlock the precise atomic-level insights that drive modern molecular design.

References

  • Title: X-ray Diffraction Protocols and Methods Source: Springer Nature Experiments URL: [Link]

  • Title: Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine Source: PubMed URL: [Link]

  • Title: X-ray diffraction experiment – the last experiment in the structure elucidation process Source: PMC (Protein & Cell) URL: [Link]

  • Title: The crystal structure of (E)-7-chloro-1-cyclopropyl-6-fluoro-3-((2-hydroxybenzylidene)amino)quinolin-4(1H)-one, C19H14ClFN2O2 Source: ResearchGate URL: [Link]

  • Title: Small molecule crystallography Source: Excillum URL: [Link]

  • Title: Small molecule X-ray crystallography Source: The University of Queensland, School of Chemistry and Molecular Biosciences URL: [Link]

  • Title: Cambridge Structural Database Source: UMass Dartmouth | Claire T. Carney Library URL: [Link]

  • Title: tert-Butyl N-benzyl-N-[4-(4-fluorobenzoylmethyl)-2-pyridyl]carbamate Source: PMC (Acta Crystallographica Section E) URL: [Link]

  • Title: X-Ray Diffraction Basics Source: Iowa State University, Chemical Instrumentation Facility URL: [Link]

  • Title: Cambridge Structural Database (CSD) Source: Physical Sciences Data-science Service (PSDS) URL: [Link]

  • Title: Cambridge Structural Database Source: Re3data.org URL: [Link]

  • Title: The Largest Curated Crystal Structure Database Source: Cambridge Crystallographic Data Centre (CCDC) URL: [Link]

  • Title: Thermodynamics and polarity-driven properties of fluorinated cyclopropanes Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis and Physicochemical Properties of trans-2-Fluoroalkyl-Substituted Cyclopentane Building Blocks Source: ChemRxiv URL: [Link]

  • Title: Conformational impact of structural modifications in 2-fluorocyclohexanone Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: tert-Butyl N-benzyl-N-(4-methyl-2-pyridyl)carbamate Source: PMC (Acta Crystallographica Section E) URL: [Link]

Sources

HPLC and GC-MS methods for purity analysis and batch-to-batch comparison

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Comparison Guide: HPLC vs. GC-MS for Purity Analysis and Batch-to-Batch Consistency

Introduction

In pharmaceutical development and manufacturing, proving the purity and consistency of Active Pharmaceutical Ingredients (APIs) and excipients is a regulatory imperative. The International Council for Harmonisation (ICH) Q2(R2) guideline mandates rigorous validation of analytical procedures to ensure they are fit for their intended purpose [1]. When establishing a control strategy for purity analysis and batch-to-batch comparison, analytical scientists primarily rely on two workhorse technologies: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

This guide objectively compares the mechanistic foundations, performance metrics, and application scopes of HPLC and GC-MS. By examining self-validating experimental protocols and chemometric strategies, we provide a comprehensive framework for selecting and applying the optimal technique for your analytical workflows.

Mechanistic Foundations & Causality: Why Choose One Over the Other?

The decision between HPLC and GC-MS is not a matter of preference but of fundamental physicochemical causality. The nature of the analyte—specifically its volatility, thermal stability, and polarity—dictates the appropriate separation mechanism.

High-Performance Liquid Chromatography (HPLC)
  • Mechanism: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase under high pressure.

  • The Causality of Choice: Because the mobile phase is a liquid and separations typically occur at ambient or slightly elevated temperatures (20–40°C), HPLC is the mandatory choice for non-volatile, polar, high-molecular-weight, and thermolabile compounds . It prevents heat-sensitive APIs and degradants from decomposing during analysis.

  • Detection: Often coupled with Ultraviolet (UV) or Diode-Array Detectors (DAD) for routine purity assays, or Mass Spectrometry (LC-MS) for structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Mechanism: GC-MS utilizes an inert carrier gas (e.g., helium or nitrogen) as the mobile phase. The sample is vaporized in a heated inlet and travels through a capillary column where separation occurs based on boiling point and interaction with the stationary phase.

  • The Causality of Choice: GC-MS requires the analyte to be vaporized. Therefore, it operates at high temperatures (150–300°C). It is the gold standard for volatile, semi-volatile, and thermally stable compounds . Attempting to analyze a thermolabile API via GC-MS will result in in-injector degradation, yielding false impurity profiles.

  • Detection: The mass spectrometer provides highly specific structural identification via electron ionization (EI) fragmentation patterns, making it unparalleled for identifying unknown volatile impurities.

Performance Comparison & Experimental Data

To objectively evaluate these methods for purity analysis, we must compare their analytical performance characteristics as defined by ICH Q2(R2): Limit of Detection (LOD), Limit of Quantitation (LOQ), resolution, and robustness.

ParameterHPLC-UV / LC-MSGC-MSCausality / Impact on Batch Analysis
Analyte Suitability APIs, biologics, polar degradants, non-volatile excipients.Residual solvents, volatile organic compounds (VOCs), flavor profiles.Dictated by thermal stability and volatility.
Operating Temperature Ambient to 60°C.150°C to 350°C.HPLC preserves thermolabile compounds; GC vaporizes them.
Resolution Efficiency High (Typical theoretical plates: 10,000 - 100,000).Extremely High (Capillary columns yield >100,000 plates).GC-MS provides sharper, narrower peaks for complex volatile mixtures.
Sensitivity (LOD/LOQ) UV: ng/mL range. LC-MS: pg/mL range.pg/mL to fg/mL range.GC-MS is superior for trace-level volatile impurity detection.
Run Time Moderate to Long (10–60 minutes).Fast (2–30 minutes).GC-MS allows for higher throughput of volatile samples.
Regulatory Application Assay, Related Substances, Dissolution profiling.ICH Q3C Residual Solvents, Extractables & Leachables.Defines the core quality control strategy for batch release.

Decision Matrix: Selecting the Optimal Workflow

The following decision tree illustrates the logical workflow for selecting the appropriate analytical technique based on sample properties.

G Start Analyze Sample Properties Q1 Is the analyte volatile? Start->Q1 Q2 Is it thermally stable (up to 300°C)? Q1->Q2 Yes HPLC Select HPLC (APIs, Biologics, Degradants) Q1->HPLC No GCMS Select GC-MS (Residual Solvents, VOCs) Q2->GCMS Yes Q2->HPLC No

Caption: Decision matrix for selecting between HPLC and GC-MS based on analyte volatility and thermal stability.

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. This means incorporating System Suitability Testing (SST) and bracketing standards to ensure the instrument performs within specifications before and during the analysis of unknown batches.

Protocol A: HPLC Method for API Purity and Batch-to-Batch Comparison

Objective: Quantify the main API and its related degradation products to ensure batch-to-batch consistency.

  • System Suitability Testing (SST):

    • Inject a standard resolution mixture containing the API and its closest eluting known impurity.

    • Acceptance Criteria: Resolution ( Rs​ ) > 2.0, Tailing factor ( T ) < 1.5, and Relative Standard Deviation (RSD) of peak area < 2.0% for 5 replicate injections. Causality: Ensures the column and mobile phase can adequately separate critical pairs before consuming valuable batch samples.

  • Sample Preparation:

    • Dissolve 10.0 mg of API from Batch A, Batch B, and Batch C in 10.0 mL of sample solvent (e.g., 50:50 Water:Acetonitrile).

  • Chromatographic Separation:

    • Column: C18 Reverse-Phase (150 mm x 4.6 mm, 3 µm).

    • Mobile Phase: Gradient elution from 90% Aqueous (0.1% TFA) to 90% Organic (Acetonitrile) over 30 minutes. Causality: A gradient ensures polar impurities elute early while non-polar impurities are forced off the column later, providing a comprehensive impurity profile.

    • Detection: UV at the API's λmax​ (e.g., 254 nm).

  • Batch Comparison Analysis:

    • Align chromatograms of Batches A, B, and C. Calculate the relative peak area of all secondary peaks (impurities).

    • Verify that total impurities do not exceed the ICH-defined reporting threshold (typically 0.10% or 0.15% depending on maximum daily dose).

Protocol B: GC-MS Method for ICH Q3C Residual Solvent Analysis

Objective: Confirm that volatile solvents used during API synthesis (e.g., Dichloromethane, Methanol) have been removed to safe levels across different batches.

  • System Suitability Testing (SST):

    • Inject a Class 2 residual solvent standard mixture.

    • Acceptance Criteria: Signal-to-noise (S/N) ratio > 10 for the lowest concentration standard (LOQ).

  • Sample Preparation (Headspace Extraction):

    • Place 100 mg of solid API into a sealed headspace vial. Add 5.0 mL of a high-boiling diluent (e.g., DMSO or DMF).

    • Incubate at 85°C for 20 minutes. Causality: Headspace extraction selectively volatilizes the residual solvents into the gas phase above the liquid, leaving the non-volatile API behind. This prevents the API from entering and contaminating the GC column.

  • Chromatographic Separation & Detection:

    • Column: Capillary column with a mid-polarity stationary phase (e.g., DB-624, 30 m x 0.32 mm, 1.8 µm).

    • Temperature Program: Hold at 40°C for 5 min, ramp at 10°C/min to 240°C.

    • Detection: Mass Spectrometer in Selected Ion Monitoring (SIM) mode for specific solvent m/z fragments. Causality: SIM mode drastically increases sensitivity and specificity, ignoring background matrix noise.

  • Data Evaluation:

    • Quantify residual solvents against a multi-point calibration curve. Ensure levels comply with ICH Q3C limits [3] (e.g., Methanol < 3000 ppm).

Chemometric Profiling for Batch-to-Batch Consistency

Modern pharmaceutical quality control extends beyond simple pass/fail criteria. To truly compare batch-to-batch consistency, researchers employ chemometric techniques on the structured data generated by HPLC and GC-MS.

By exporting the raw chromatographic data (retention times and peak areas), scientists can perform Principal Component Analysis (PCA).

  • HPLC Data: PCA on the impurity profiles of 50 historical batches can establish a "golden batch" cluster. If a new batch falls outside this cluster on the PCA plot, it indicates a deviation in the manufacturing process, even if individual impurities are technically within specification limits.

  • GC-MS Data: Trending the variance in residual solvent levels across batches can highlight inefficiencies in the drying or lyophilization phases of production.

Both ICH Q2(R2) [1] and ICH Q14 [2] emphasize the analytical lifecycle and the use of multivariate data to assure drug quality, making these chemometric approaches highly relevant for regulatory submissions. Furthermore, the strict adherence to residual solvent limits is governed by the ICH Q3C guidelines [3], which rely heavily on the precision of GC-MS methodologies.

Conclusion

HPLC and GC-MS are complementary, rather than competing, technologies. HPLC is the undisputed champion for assaying the main API and profiling non-volatile degradation products, safeguarding the structural integrity of thermolabile compounds. Conversely, GC-MS provides the extreme sensitivity and resolving power required to detect trace volatile impurities and ensure compliance with residual solvent safety standards. By rigorously validating both methods according to ICH guidelines, drug development professionals can establish a comprehensive, self-validating control strategy that guarantees batch-to-batch consistency and patient safety.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Guideline on validation of analytical procedures." EMA Scientific Guidelines. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Q2(R2)/Q14, Revision of Q2(R1) Analytical Procedure Validation and Analytical Procedure Development." FDA Guidance Documents. Available at:[Link]

  • U.S. Food and Drug Administration (FDA) / ICH. "Q3C — Tables and List Guidance for Industry." FDA Guidance Documents. Available at: [Link]

A Senior Application Scientist's Guide to Assessing Off-Target Activity of Drug Candidates Containing Fluorocyclopropyl Moieties

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1] The fluorocyclopropyl (FCP) moiety, in particular, has gained traction as a bioisostere and a functional group in a variety of therapeutic agents. However, the strained three-membered ring combined with the high electronegativity of fluorine introduces a unique chemical reactivity profile. This reactivity can lead to mechanism-based inactivation of enzymes and unintended off-target activities, posing a significant safety risk.[2]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically assess and mitigate the off-target liabilities of drug candidates containing fluorocyclopropyl groups. We will delve into the underlying mechanisms of FCP-mediated toxicity, compare and contrast essential experimental assays, and provide actionable protocols to build a robust safety profile for your drug candidate. Our approach is designed to be a self-validating system, integrating tiered, logical workflows from early-stage screening to in-depth mechanistic studies.

The Chemical Biology of the Fluorocyclopropyl Moiety: A Double-Edged Sword

The potential for off-target activity from FCP-containing compounds stems from their ability to act as mechanism-based inhibitors. This often involves metabolic activation by enzymes, such as Cytochrome P450s (CYPs) or flavin-containing monoamine oxidases (MAOs), leading to the formation of highly reactive intermediates.[3][4] These electrophilic species can then form covalent adducts with nucleophilic residues on proteins, leading to irreversible inhibition and potential toxicity.[5]

Two primary classes of concern are:

  • Fluorocyclopropylamines: These are known to be potent inhibitors of FAD-dependent enzymes like Monoamine Oxidases (MAO-A and MAO-B) and Lysine-Specific Demethylase 1 (LSD1).[6][7][8] The amine is oxidized, leading to a ring-opening cascade that generates a reactive species, which then covalently modifies the FAD cofactor.[3][9]

  • General FCP Moieties: Metabolic activation can also occur on the cyclopropyl ring itself, particularly through CYP-mediated oxidation. This can generate ring-opened radical species that covalently bind to the enzyme or other macromolecules.[4]

Understanding these potential bioactivation pathways is critical for designing a relevant and comprehensive off-target assessment strategy.

cluster_0 Bioactivation of Fluorocyclopropylamine Drug FCP-Amine Drug InitialComplex Initial Non-Covalent Complex (E-I) Drug->InitialComplex Reversible Binding (Ki) Enzyme FAD-Dependent Enzyme (e.g., MAO, LSD1) Enzyme->InitialComplex Oxidation Single-Electron Oxidation InitialComplex->Oxidation k_inact Intermediate Reactive Intermediate (Radical Cation) Oxidation->Intermediate Ring Opening Adduct Covalent FAD-Adduct (Irreversible Inhibition) Intermediate->Adduct

Caption: Potential mechanism for FAD-dependent enzyme inactivation.

A Tiered, Comparative Approach to Off-Target Assessment

A logical, tiered approach is the most efficient strategy to identify and characterize off-target liabilities, allowing for early "fail-fast" decisions and resource conservation. This approach moves from broad, high-throughput screening to specific, mechanistic assays.

cluster_1 Tier 1 Assays cluster_2 Tier 2 Assays cluster_3 Tier 3 Assays T1 Tier 1: Early Hazard Identification (High-Throughput Screening) T2 Tier 2: Mechanistic Investigation (Medium-Throughput Assays) T1->T2 If hits identified or mechanism suspected A1 Broad Off-Target Binding Panels (e.g., SafetyScreen44) A2 Initial CYP Inhibition (IC50 Screen) A3 Reactive Metabolite Screen (GSH Trapping) T3 Tier 3: In-Depth Characterization & In Vivo Correlation T2->T3 For lead candidates proceeding to in vivo B1 MAO-A/B & LSD1 Inhibition Assays B2 CYP Time-Dependent Inhibition (TDI) Assay B3 Definitive CYP Inhibition (Ki Determination) C1 Cell-Based Cytotoxicity Assays C2 In Vivo Toxicology & Pharmacokinetics

Caption: Tiered workflow for assessing off-target activity.

Tier 1: Early Hazard Identification & Screening

The goal of this tier is to cast a wide net to identify potential liabilities early in the discovery process using cost-effective, high-throughput methods.[10]

Comparison of Tier 1 Screening Methods
Assay TypePrincipleKey Information ProvidedProsCons
Broad Off-Target Panels [10][11][12][13]Radioligand binding or functional assays against a panel of 40-100 known safety targets (GPCRs, ion channels, enzymes, transporters).Identifies unintended interactions with clinically relevant off-targets.Broad coverage; predictive of common adverse drug reactions (ADRs); commercially available.May not include specific FCP-related targets (MAO/LSD1); provides binding affinity, not mechanism.
Initial CYP Inhibition [14][15]Incubate compound with human liver microsomes (HLMs) and CYP-specific probe substrates. Measure inhibition of substrate metabolism.Initial IC50 values for major CYP isoforms (e.g., 3A4, 2D6, 2C9).High-throughput; cost-effective; standard industry practice.Does not distinguish between reversible and irreversible (TDI) inhibition.
Reactive Metabolite (RM) Screen [16][17][18]Incubate compound with HLMs and a nucleophilic trapping agent (e.g., glutathione, GSH). Detect adducts by LC-MS.Indicates if the compound is metabolically activated to an electrophilic species.Direct evidence of bioactivation; can guide structural modifications to block metabolism.Qualitative or semi-quantitative; does not identify the protein target of the reactive species.
Featured Protocol: High-Throughput Glutathione (GSH) Trapping Assay

This assay is crucial for compounds with FCP moieties as it directly assesses the potential for bioactivation.

Objective: To detect the formation of electrophilic metabolites by trapping them with glutathione (GSH) in a human liver microsome (HLM) incubation.

Methodology: [16][17][19]

  • Preparation: Prepare stock solutions of the test compound, positive controls (e.g., diclofenac), and negative controls. Prepare an incubation mixture containing pooled HLMs (e.g., 0.5 mg/mL), GSH (5 mM), and phosphate buffer (pH 7.4).

  • Incubation (NADPH-Dependent): Aliquot the incubation mixture into a 96-well plate. Add the test compound (e.g., 1-10 µM final concentration).

  • Initiation: Split the plate into two sets. To one set, add an NADPH-regenerating system (to initiate metabolic reactions). To the other, add a buffer (as the -NADPH control).

  • Reaction: Incubate the plate at 37°C for 60 minutes with gentle shaking.

  • Quenching: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze samples using high-resolution mass spectrometry. Search for the predicted mass of the parent compound-GSH adduct (M+H + 305.0678). Data-dependent scans can be used to fragment the potential adduct and confirm its structure.[16]

Interpretation: The presence of a GSH adduct in the +NADPH sample, which is absent or significantly lower in the -NADPH sample, provides strong evidence of metabolic bioactivation.

Tier 2: Focused Mechanistic Assays

If Tier 1 assays produce hits (e.g., >50% inhibition in a binding assay, evidence of GSH adducts, or potent CYP inhibition), the next step is to investigate the mechanism and quantify the interaction.

Comparison of Tier 2 Mechanistic Assays
Assay TypePrincipleKey Information ProvidedProsCons
MAO/LSD1 Inhibition [6][8][20]Measure the inhibition of recombinant human MAO-A, MAO-B, and LSD1 enzymes using specific substrates.IC50 values; selectivity profile; determines if the compound hits this known liability class.Mechanistically relevant for FCP-amines; allows for structure-activity relationship (SAR) studies.Requires specific recombinant enzymes and validated assay protocols.
CYP Time-Dependent Inhibition (TDI) [14][21][22]Compare the IC50 of a compound against a CYP enzyme with and without a 30-min pre-incubation in the presence of NADPH.Identifies mechanism-based inactivators (MBI). A significant shift (>1.5-fold) in IC50 indicates TDI.Differentiates reversible from irreversible inhibition; critical for predicting drug-drug interactions (DDI).More complex and lower throughput than a simple IC50 screen.
CYP Inhibition Constant (Kᵢ) [23]Determine the inhibition constant (Kᵢ) and the maximal rate of inactivation (kᵢₙₐ꜀ₜ) for time-dependent inhibitors.Quantitative parameters for predicting the clinical relevance of DDIs.Provides the "gold standard" data for regulatory submissions (e.g., FDA).[23]Requires significant experimental work and specialized data analysis.
Featured Protocol: CYP Time-Dependent Inhibition (TDI) "IC₅₀ Shift" Assay

This is the standard industry assay to flag compounds that act as mechanism-based inactivators of CYP enzymes.

Objective: To determine if a compound's inhibition of a specific CYP isoform is time- and NADPH-dependent.

Methodology: [21]

  • Assay Setup: The experiment is run in two parallel formats: "0-minute pre-incubation" (evaluates direct inhibition) and "30-minute pre-incubation" (evaluates time-dependent inhibition).

  • Pre-incubation Plate:

    • Prepare serial dilutions of the test compound in a 96-well plate.

    • Add human liver microsomes (HLMs, e.g., 1 mg/mL) and buffer.

    • Initiate the reaction by adding an NADPH-regenerating system.

    • Incubate at 37°C for 30 minutes.

  • Incubation Plate (Activity Assessment):

    • After the 30-minute pre-incubation, an aliquot of the mixture is transferred to a second plate containing the CYP-specific probe substrate (e.g., midazolam for CYP3A4) and additional NADPH.

    • The "0-minute" condition is run concurrently, where the compound, HLMs, and NADPH are mixed just before adding the substrate.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Quenching and Analysis: Stop the reaction with cold acetonitrile and analyze the formation of the substrate's metabolite via LC-MS/MS, as in the Tier 1 assay.

  • Data Analysis: Calculate IC₅₀ values for both the 0-minute and 30-minute pre-incubation conditions. An "IC₅₀ shift" is the ratio of the 0-minute IC₅₀ to the 30-minute IC₅₀.

Interpretation: A fold-shift > 1.5 is typically considered a positive result, indicating potential time-dependent inhibition that warrants further investigation to determine Kᵢ and kᵢₙₐ꜀ₜ.[21]

Tier 3: In-Depth Characterization and In Vivo Studies

For lead candidates that are progressing towards clinical studies, a deeper understanding of cellular toxicity and in vivo consequences is essential.

  • Cell-Based Cytotoxicity Assays: Using relevant cell lines (e.g., HepG2 for liver toxicity), these assays assess the impact of the compound on cell viability, apoptosis, or mitochondrial function. They help bridge the gap between biochemical assays and in vivo outcomes.

  • In Vivo Toxicology: Administration of the compound to animal models (e.g., rodents) is the ultimate test. These studies evaluate for overt toxicity, clinical signs, and histopathological changes. A recent cautionary report detailed unexpected ataxia in mice dosed with fluoromethylcyclopropylamine-containing compounds, highlighting that in vivo studies can uncover toxicities not predicted by in vitro assays.[2] These studies must be correlated with pharmacokinetic (PK) data to understand the exposure levels (Cmax, AUC) that lead to the observed effects.

Conclusion and Strategic Recommendations

The fluorocyclopropyl moiety is a valuable tool in drug design, but its inherent reactivity demands a rigorous and proactive safety assessment strategy. Off-target effects stemming from this group are not merely a theoretical risk; they are a known liability class, particularly concerning FAD-dependent enzymes and CYP450s.[4][6]

Key Recommendations:

  • Assume Potential for Reactivity: For any novel FCP-containing scaffold, assume a potential for mechanism-based inhibition until proven otherwise.

  • Implement a Tiered Approach: Use high-throughput screening assays (especially GSH trapping) early to flag potential liabilities. Do not wait until a lead candidate is selected to investigate mechanism-based inhibition.

  • Prioritize Key Assays: For fluorocyclopropylamines, MAO/LSD1 inhibition assays are critical. For all FCP compounds, CYP TDI assays are essential to rule out mechanism-based DDI risk.

  • Correlate and Conquer: Integrate data across all tiers. A GSH adduct finding can be explained by a positive TDI result. In vitro potency should always be contextualized with in vivo exposure and toxicity data.

By employing the comparative methods and detailed protocols outlined in this guide, drug discovery teams can make more informed decisions, mitigate safety-related attrition, and ultimately design safer, more effective medicines.

References

  • Yoshida, S., et al. (2004). Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B. Bioorganic & Medicinal Chemistry, 12(10), 2645-2652. [Link]

  • Yoshida, S., et al. (2005). Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines. Bioorganic & Medicinal Chemistry, 13(7), 2505-2512. [Link]

  • Crawford, J. J., et al. (2020). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. ACS Medicinal Chemistry Letters, 11(8), 1588-1597. [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]

  • Cyprotex. (n.d.). CYP Inhibition Assay (Ki). Retrieved from [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved from [Link]

  • Wen, B., et al. (2019). A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry by applying product ion extraction and data-dependent neutral loss. Journal of Pharmaceutical and Biomedical Analysis, 164, 443-451. [Link]

  • Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. In Methods in Molecular Biology (Vol. 2349, pp. 135-145). Springer. [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • Ogasawara, D. (2015). Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors. (Doctoral dissertation, Nagoya University). [Link]

  • Dieckhaus, C. M., et al. (2005). Dansyl Glutathione as a Trapping Agent for the Quantitative Estimation and Identification of Reactive Metabolites. Chemical Research in Toxicology, 18(4), 630-638. [Link]

  • Cyprotex. (n.d.). Reactive Metabolite Assessment. Retrieved from [Link]

  • Crawford, J. J., et al. (2020). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. ACS Medicinal Chemistry Letters, 11(8), 1588-1597. [Link]

  • Sygnature Discovery. (n.d.). Investigating Methods of Detection of Glutathione Adducts. Retrieved from [Link]

  • Zheng, J., et al. (2013). In Vitro Trapping and Screening of Reactive Metabolites Using Liquid Chromatography-Mass Spectrometry. In Methods in Molecular Biology (Vol. 1038, pp. 205-215). Springer. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • Mcewan, I. J., et al. (2016). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 7(5), 502-506. [Link]

  • Taylor & Francis. (n.d.). Off-target activity – Knowledge and References. Retrieved from [Link]

  • Atarashi, S., et al. (1993). Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. Journal of Medicinal Chemistry, 36(22), 3444-3448. [Link]

  • Yang, M., et al. (2007). Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine. Biochemistry, 46(27), 8058-8065. [Link]

  • NC3Rs. (2015). New CRACK IT Solution: Comprehensive target screening by label-free cell microarray profiling. Retrieved from [Link]

  • Cox, J. A. G., et al. (2020). Aryl-Fluorocyclopropane β-Lactams with Activity Against Mycobacteroides abscessus and Mycobacterium bovis. Molecules, 25(22), 5466. [Link]

  • Goldberg, F. W., et al. (2017). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. Bioorganic & Medicinal Chemistry Letters, 27(15), 3359-3362. [Link]

  • Jakovleska, J., et al. (2020). Parameters for Irreversible Inactivation of Monoamine Oxidase. International Journal of Molecular Sciences, 21(24), 9582. [Link]

  • Egolf, S., et al. (2020). LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors. Cell Reports, 30(5), 1491-1505.e6. [Link]

  • Cusan, M., & Caflisch, A. (2022). LSD1 inhibition modulates transcription factor networks in myeloid malignancies. Frontiers in Oncology, 12, 1045052. [Link]

  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6092. [Link]

  • Watanabe, A., et al. (2016). Analysis of Mechanism-Based Inhibition of CYP3A4 by a Series of Fluoroquinolone Antibacterial Agents. Drug Metabolism and Disposition, 44(10), 1634-1642. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

  • Tevere, E., et al. (2021). Cooperative Stabilisation of 14-3-3σ Protein-Protein Interactions via Covalent Protein Modification. Angewandte Chemie International Edition, 60(52), 27073-27081. [Link]

  • Khan Academy. (n.d.). Covalent modifications to enzymes. Retrieved from [Link]

Sources

comparison of different synthetic routes to access trans-2-fluorocyclopropylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

trans-2-Fluorocyclopropylamine (TFCA) and its aryl-substituted derivatives (e.g., fluorinated tranylcypromine analogs) have emerged as privileged pharmacophores in modern drug discovery. They are primarily utilized as irreversible, mechanism-based inhibitors of flavin-dependent monoamine oxidases (MAO-A/B) and the epigenetic target Lysine-Specific Demethylase 1 (LSD1)[1].

Synthesizing the trans-isomer with high diastereomeric and enantiomeric purity is a critical bottleneck for drug development professionals. This guide provides an objective, data-driven comparison of the primary synthetic routes to access TFCA, detailing the mechanistic causality behind experimental choices and providing self-validating protocols for bench scientists.

The Stereoelectronic Imperative: Why the trans-Isomer?

Before evaluating synthetic routes, it is crucial to understand why the trans-configuration is the target of choice. The spatial arrangement of the fluorine atom relative to the amine dictates the molecule's physicochemical properties.

In the trans-isomer, the antiperiplanar-like relationship allows for powerful hyperconjugative interactions. Specifically, electron density from the nitrogen lone pair ( σ(C−N) ) is donated into the antibonding orbital of the carbon-fluorine bond ( σ∗(C−F) )[2]. This stereoelectronic effect achieves two critical outcomes:

  • Basicity Reduction : The pKa of trans-2-fluorotranylcypromine drops to ~7.35 (more than a full pH unit lower than its non-fluorinated parent compound, and significantly lower than the cis-isomer)[2].

  • Enhanced Permeability : The lower pKa increases the fraction of un-ionized molecules at physiological pH, drastically improving passive membrane permeability and target engagement within the hydrophobic pockets of MAO and LSD1[2].

Pathway TFCA trans-2-Fluorocyclopropylamine Hyper Hyperconjugation σ(C-N) → σ*(C-F) TFCA->Hyper Stereoelectronic Effect pKa Lowered pKa (~7.35) Increased Lipophilicity Hyper->pKa Basicity Reduction Perm Enhanced Membrane Permeability pKa->Perm Physicochemical Optimization MAO MAO / LSD1 Irreversible Inhibition Perm->MAO Target Engagement

Caption: Pharmacological rationale for the trans-isomer's enhanced target engagement.

Comparative Analysis of Synthetic Routes

Route A: Classical Diazo-Cyclopropanation (Racemic)

The traditional approach relies on the bromofluorination of styrenes, followed by base-mediated elimination to yield α -fluorostyrenes[2]. Subsequent cyclopropanation with ethyl diazoacetate (EDA) generates a mixture of cis and trans esters.

  • The Causality : While highly scalable and utilizing inexpensive starting materials, the transition state of the carbene addition lacks strong stereocontrol, often resulting in poor diastereomeric ratios (e.g., cis:trans = 64:36)[2]. Extensive chromatographic separation is required before executing the Curtius rearrangement to form the amine.

Route B: Asymmetric Epichlorohydrin-Sulfone Strategy

This modern route constructs the chiral cyclopropane ring directly by reacting 1-fluoro-1-phenylsulfonylmethane with chiral epichlorohydrin under strongly basic conditions[3].

  • The Causality : The sulfonyl group stabilizes the fluorinated carbanion, allowing it to act as a potent nucleophile. The chiral environment of the epichlorohydrin dictates the absolute stereochemistry during the ring-closing cascade. This route achieves exceptional trans-selectivity and high enantiomeric excess (ee), bypassing the need for late-stage chiral resolution[3].

Route C: Chemoenzymatic Resolution

For teams lacking access to asymmetric building blocks, racemic trans-esters (isolated from Route A) can be subjected to microbial or enzymatic hydrolysis[3].

  • The Causality : Specific esterases selectively hydrolyze the (1S,2S)-enantiomer into the corresponding carboxylic acid while leaving the (1R,2R)-ester intact[3]. The self-validating nature of this route lies in the simple acid-base extraction required to separate the highly pure enantiomers.

SynthRoutes Start Starting Materials Styrene Styrenes / Alkenes Start->Styrene Route A (Classical) Epi Chiral Epichlorohydrin + Fluoromethyl Sulfone Start->Epi Route B (Asymmetric) RacemicEster Racemic trans-Ester Start->RacemicEster Route C (Enzymatic) Fluorostyrene α-Fluorostyrenes (Bromofluorination) Styrene->Fluorostyrene Diazo Ethyl Diazoacetate Cyclopropanation Fluorostyrene->Diazo cis/trans mix CurtiusA Curtius Rearrangement (DPPA, t-BuOH) Diazo->CurtiusA Target trans-2-Fluorocyclopropylamine CurtiusA->Target Requires Separation BaseCond Base-Mediated Cyclopropanation Epi->BaseCond CurtiusB Curtius Rearrangement BaseCond->CurtiusB High ee/dr CurtiusB->Target EnzRes Microbial/Enzymatic Resolution RacemicEster->EnzRes Stereoselective Hydrolysis CurtiusC Curtius Rearrangement EnzRes->CurtiusC Max 50% yield CurtiusC->Target

Caption: Workflow comparing three primary synthetic routes to TFCA.

Quantitative Benchmarking

MetricRoute A: Classical DiazoRoute B: Asymmetric SulfoneRoute C: Enzymatic Resolution
Overall Yield Moderate (20-35%)Good (45-60%)Low (Max 50% theoretical)
Diastereoselectivity (dr) Poor (~1:1 to 1:2 trans:cis)Excellent (>95:5 trans:cis)N/A (Performed on pure trans)
Enantiomeric Excess (ee) Racemic (0% ee)Excellent (>98% ee)Excellent (>98% ee)
Scalability High (Multi-kilogram)Moderate (Scale limited by reagents)High (Bioreactor compatible)
Key Hazard/Constraint Diazoacetate handling (Explosive)Strong bases (NaHMDS)Strict pH/Temp control for enzymes

Validated Experimental Methodologies

Protocol 1: Curtius Rearrangement (Conversion of Acid to Amine)

Applicable to the final stages of all three routes. Rationale : Converting the highly strained fluorocyclopropanecarboxylic acid to the amine requires mild conditions to prevent ring-opening. Diphenylphosphoryl azide (DPPA) is utilized to form the acyl azide in situ, bypassing the need for harsh acyl chloride intermediates[2].

  • Activation : Dissolve trans-2-fluoro-2-phenylcyclopropanecarboxylic acid (1.0 eq) in anhydrous tert-butanol (0.2 M) under an inert argon atmosphere.

  • Reagent Addition : Add triethylamine (1.5 eq) followed by DPPA (1.2 eq) dropwise at room temperature.

  • Thermal Rearrangement : Slowly heat the reaction mixture to 80 °C.

    • Self-Validation Checkpoint: Monitor the reaction via IR spectroscopy or TLC. The transient acyl azide will undergo a Curtius rearrangement to an isocyanate (distinct IR stretch at ~2250 cm⁻¹), which is immediately trapped by tert-butanol to form the Boc-protected amine.

  • Workup : After 12 hours, concentrate the mixture in vacuo, dilute with EtOAc, and wash with 5% aqueous citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and purify via flash chromatography.

  • Deprotection : Treat the isolated Boc-amine with 4M HCl in dioxane at 0 °C for 2 hours to quantitatively yield the trans-2-fluorocyclopropylamine hydrochloride salt[2].

Protocol 2: Base-Mediated Asymmetric Cyclopropanation

Applicable to Route B. Rationale : This step establishes both the cyclopropane ring and the absolute stereochemistry in a single cascade event[3].

  • Deprotonation : Dissolve 1-fluoro-1-phenylsulfonylmethane (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C. Slowly add NaHMDS (1.1 eq, 1M in THF). Stir for 30 minutes to ensure complete formation of the fluorinated carbanion.

  • Alkylation/Ring Closure : Add (S)-epichlorohydrin (1.2 eq) dropwise. Maintain at -78 °C for 1 hour, then slowly warm to room temperature over 4 hours.

    • Self-Validation Checkpoint: Extract a 0.1 mL aliquot, quench with saturated NH₄Cl, and analyze the organic layer via ¹⁹F NMR. The disappearance of the starting material signal and the emergence of a new upfield multiplet (typically between -170 and -185 ppm) confirms the formation of the fluorocyclopropane ring.

  • Desulfonylation : The resulting sulfonyl-cyclopropane intermediate is then subjected to reductive desulfonylation (e.g., using Mg/MeOH or SmI₂) to yield the corresponding chiral fluorocyclopropylcarbinol, which is subsequently oxidized to the carboxylic acid for the Curtius rearrangement.

References

  • [2] Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines. National Institutes of Health (NIH) / PMC. Available at:

  • [1] Fluorinated Phenylcyclopropylamines. 1. Synthesis and Effect of Fluorine Substitution at the Cyclopropane Ring on Inhibition of Microbial Tyramine Oxidase. Journal of Medicinal Chemistry - ACS Publications. Available at:

  • [3] Cas 127199-14-8, (1S,2S)-2-Fluorocyclopropanecarboxylic acid (Novel highly selective asymmetric synthesis process & microbial resolution). Lookchem. Available at:

Sources

Safety Operating Guide

tert-butyl N-[trans-2-fluorocyclopropyl]carbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug development, the handling of specialized building blocks like tert-butyl N-[trans-2-fluorocyclopropyl]carbamate (CAS: 1314012-01-3) demands as much precision at the end of its lifecycle as it does during synthesis. As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory obligation, but as a critical extension of the experimental workflow.

Proper disposal of this compound requires a nuanced understanding of its dual-hazard profile: it is both a halogenated (fluorinated) organic and an acid-labile (Boc-protected) amine. Mismanaging this intersection can lead to catastrophic container failure or severe environmental contamination. The following guide provides a self-validating, mechanistically grounded protocol for the safe handling and disposal of this chemical.

Chemical Profiling & Hazard Causality

To design a safe disposal strategy, we must first deconstruct the molecule's reactivity:

  • The Fluorocyclopropyl Ring (Halogenated Hazard): Fluorinated organic compounds contain highly stable carbon-fluorine (C-F) bonds. Standard municipal or low-temperature incineration fails to break these bonds, potentially releasing toxic per- and polyfluoroalkyl substances (PFAS) into the environment. Complete thermal destruction requires specialized high-temperature incineration (>1000°C) equipped with alkaline flue-gas scrubbers to neutralize the highly corrosive hydrogen fluoride (HF) gas generated during combustion .

  • The Boc Protecting Group (Pressurization Hazard): The tert-butyloxycarbonyl (Boc) group is fundamentally acid-labile. If this compound is inadvertently mixed with acidic aqueous waste (e.g., HCl or Trifluoroacetic acid), it undergoes rapid, acid-catalyzed deprotection . This reaction releases equimolar amounts of isobutylene gas and carbon dioxide. In a sealed waste carboy, this off-gassing causes rapid pressurization, turning the container into a fragmentation hazard.

Mechanistic Visualization: End-of-Life Pathway

The following diagram illustrates the thermal decomposition causality that dictates our disposal routing. It highlights exactly why standard disposal is insufficient and specialized scrubber-equipped incineration is mandatory.

ThermalDecomposition Compound tert-Butyl N-[trans-2-fluorocyclopropyl]carbamate (Halogenated Waste) Heat1 Thermal Cleavage (150-200°C) Compound->Heat1 Initial Heating BocByproducts Isobutene (Gas) + CO2 Heat1->BocByproducts Off-gassing Amine trans-2-fluorocyclopropylamine Heat1->Amine Intermediate Heat2 High-Temp Incineration (>1000°C) Amine->Heat2 Primary Combustion CombustionGases HF (Gas) + NOx + CO2 + H2O Heat2->CombustionGases Oxidation Scrubber Alkaline Scrubber (NaOH / Ca(OH)2) CombustionGases->Scrubber Flue Gas Routing Neutralized Neutralized Salts (NaF / CaF2) Safe Effluent Scrubber->Neutralized Neutralization

Figure 1: Thermal decomposition pathway of Boc-protected fluorinated amines.

Waste Segregation & Compatibility Matrix

A cornerstone of laboratory safety is strict waste segregation. Mixing halogenated waste with non-halogenated streams not only creates chemical hazards but exponentially increases institutional disposal costs .

Waste Stream CategoryCompatibilityCausal MechanismSelf-Validation Metric
Halogenated Organics (e.g., DCM, Chloroform)Optimal Co-miscible; destined for identical high-temp incineration pathways.Container explicitly labeled "Halogenated Only".
Non-Halogenated Organics (e.g., Acetone, Hexane)Sub-optimal Mixing forces the entire volume to be treated as halogenated, increasing disposal costs by up to 500% .Specific gravity check (halogenated waste is typically denser).
Aqueous Acidic Waste (e.g., TFA, HCl solutions)Danger / Incompatible Acid catalyzes Boc cleavage, releasing isobutylene and CO₂ gas, leading to container rupture .pH strip test of waste stream prior to addition (Must be > pH 6).
Strong Oxidizers (e.g., Peroxides, Nitric Acid)Danger / Incompatible Exothermic oxidation of the organic framework; severe fire risk .Visual inspection of secondary containment trays.

Standard Operating Procedure (SOP): Self-Validating Disposal Workflow

Do not treat disposal as a passive action. Execute the following validated protocol to ensure operational safety and regulatory compliance.

Phase 1: Pre-Transfer Validation

  • pH Verification: Before adding the compound to any bulk organic waste carboy, extract a 1 mL aliquot of the destination waste stream and test the pH.

  • Go/No-Go Decision: The destination stream must be strictly neutral or mildly alkaline (pH 7–9). If the test strip indicates acidic conditions, do not proceed. Select a new, neutral halogenated waste container.

Phase 2: Containment Selection

  • Material Choice: Utilize High-Density Polyethylene (HDPE) containers. HDPE provides superior chemical resistance to fluorinated organics compared to standard polymers and eliminates the shatter-risk associated with amber glass during transit .

  • Secondary Containment: Place the HDPE container inside a chemically resistant secondary tray to capture any accidental spills.

Phase 3: Active Transfer & Observation

  • Environmental Control: Perform all transfers inside a certified Class II chemical fume hood wearing nitrile gloves, splash goggles, and a flame-resistant lab coat.

  • The 15-Minute Rule (Self-Validation Check): After transferring the chemical into the waste container, leave the cap loosely threaded for 15 minutes. Observe the liquid surface for any bubbling, effervescence, or thermal excursions (heat generation).

  • Sealing: Only seal the container tightly once thermal and volumetric stability is definitively confirmed.

Phase 4: Routing & Documentation

  • Labeling: Affix a standardized hazardous waste label. Clearly write the full chemical name: "tert-butyl N-[trans-2-fluorocyclopropyl]carbamate" (Avoid ambiguous abbreviations like "Boc-amine").

  • Hazard Tags: Check the boxes for "Toxic" and "Halogenated" .

  • EHS Handoff: Submit a waste pickup request to your institutional Environmental Health and Safety (EHS) department. The "Halogenated" tag ensures EHS routes the waste to a licensed high-temperature incinerator equipped with alkaline scrubbers .

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press, 2011.[Link]

  • Organic Process Research & Development. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate, 2020.[Link]

  • RiskAssess. Disposal of Chemical Wastes: Halogenated vs. Non-Halogenated Segregation. RiskAssess Safety Guidelines, 2023.[Link]

A Senior Application Scientist's Guide to Handling tert-butyl N-[trans-2-fluorocyclopropyl]carbamate

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists in drug development, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides essential, immediate safety and logistical information for handling tert-butyl N-[trans-2-fluorocyclopropyl]carbamate. While specific toxicological data for this compound is not extensively published, its structure—containing a carbamate group and a fluorinated cyclopropyl ring—necessitates a conservative approach based on the known hazards of related chemical classes. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in your laboratory.

Hazard Assessment and Risk Mitigation: A Precautionary Principle

Given the absence of comprehensive toxicological data, we will operate under the precautionary principle, treating tert-butyl N-[trans-2-fluorocyclopropyl]carbamate with the caution required for potentially hazardous substances. Our assessment is based on its constituent functional groups:

  • Carbamate Moiety: Carbamates as a class can exhibit a range of toxicities.[1] Safe handling, storage, and disposal are essential to prevent accidental exposure.[1] While many simple carbamates are stable, their potential for adverse health effects upon exposure necessitates minimizing direct contact, inhalation, and ingestion.[2][3]

  • Fluorinated Organic Compound: The carbon-fluorine bond is exceptionally strong, making many fluorinated compounds thermally stable but also persistent. A primary concern with fluorinated organics is the potential for the release of highly toxic and corrosive hydrogen fluoride (HF) gas upon thermal decomposition (e.g., in a fire or during improper incineration).[4][5]

Therefore, all handling procedures must be designed to mitigate exposure through inhalation, dermal contact, and accidental ingestion.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to any potentially hazardous solid is through engineering controls that isolate the chemical from the operator.

Mandatory Procedure: Use of a Chemical Fume Hood All manipulations of tert-butyl N-[trans-2-fluorocyclopropyl]carbamate, including weighing, aliquoting, and preparing solutions, must be conducted inside a certified chemical fume hood.[6] This is the most critical engineering control to minimize inhalation of any fine particulates or dust.[6] Ensure the sash is positioned as low as possible to maximize airflow and protection. An eyewash station and safety shower must be readily accessible in the work area.[2][6]

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is a critical last line of defense. The following PPE is mandatory when handling this compound. Do not handle the material until all safety precautions have been read and understood.[6]

PPE ComponentSpecificationRationale
Eye Protection Chemical safety gogglesProvides a seal around the eyes to protect against splashes and fine dust. Standard safety glasses are insufficient.[7][8]
Hand Protection Nitrile gloves (inspect before use)Provides a barrier against dermal contact. Always inspect gloves for tears or punctures before use. Remove gloves using the proper technique to avoid contaminating your skin.[7][9]
Body Protection Flame-retardant lab coatProtects skin and personal clothing from contamination. Should be kept buttoned.[7][10]
Respiratory Not required if handled in a fume hoodA fume hood provides adequate respiratory protection.[4] For emergency situations like a large spill, a respirator may be necessary.[7][10]
Workflow for Donning and Doffing PPE

Properly putting on and removing PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence (Exit Lab) Don1 1. Put on Lab Coat Don2 2. Put on Goggles Don1->Don2 Don3 3. Put on Gloves (over cuffs) Don2->Don3 Doff1 1. Remove Gloves (avoid skin contact) Doff2 2. Remove Lab Coat Doff1->Doff2 Doff3 3. Remove Goggles Doff2->Doff3

Caption: PPE Donning and Doffing Sequence.

Operational Plan: Handling and Storage

Adherence to strict handling and storage protocols is essential for safety and maintaining the integrity of the compound.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within the fume hood for the procedure. Cover the work surface with absorbent, disposable bench paper.

  • Weighing: Use an analytical balance inside the fume hood or a secondary containment vessel (e.g., a glove bag) to weigh the solid. Avoid generating dust.[6]

  • Transfer: Use a spatula to transfer the solid. If transferring to a flask containing a solvent, add the solid slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and forearms with soap and water, even after removing gloves.[2][8] Do not eat, drink, or smoke in the work area.[6]

Storage Requirements
  • Container: Keep the compound in its original, tightly sealed container.[2][4]

  • Location: Store in a cool, dry, and well-ventilated area.[3][4][11] A recommended storage temperature is often 2-8 °C for similar carbamate compounds to ensure long-term stability.

  • Incompatibilities: Store away from strong oxidizing agents, acids, and acid chlorides.[4][12]

Emergency Procedures: Spill and Exposure Response

Immediate and correct response to an emergency can significantly reduce potential harm.

Small Spill Response (Solid)

For a small spill (<1 gram) inside a chemical fume hood:

StepActionRationale
1. Alert Alert personnel in the immediate area.Ensures others are aware of the potential hazard.
2. Contain Do NOT use water to clean up. Gently cover the spill with an absorbent material like sand or vermiculite to prevent dust from becoming airborne.[2][6]Dampening a solid spill prevents the generation of airborne dust which is an inhalation hazard.[6]
3. Collect Carefully sweep or scoop the material into a clearly labeled, sealable container for hazardous waste.[4][6]Prevents spreading the contaminant.
4. Clean Wipe the spill area with a cloth dampened with soapy water. Place all contaminated cleaning materials (gloves, wipes, bench paper) into the hazardous waste container.[6]Decontaminates the work surface.
5. Dispose Seal the container and dispose of it as hazardous waste according to your institution's guidelines.Ensures proper handling of contaminated materials.[6]
First Aid Measures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes.[8][9][12] Seek medical attention if irritation develops or persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[8][9][12] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9][11][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.

Disposal Plan: Managing Fluorinated Waste

The disposal of fluorinated compounds requires special consideration due to their persistence and potential to form hazardous decomposition products.

The Principle of Segregation and Incineration The only currently acceptable disposal method for many fluorinated organic compounds is high-temperature incineration in a facility equipped with afterburners and alkaline scrubbers to neutralize the resulting hydrogen fluoride.[14] Do not dispose of this material into wastewater treatment facilities or regular trash.[2]

Waste Disposal Workflow

Disposal_Workflow Start Waste Generated (Solid, Contaminated PPE, Solutions) Segregate Segregate into a Designated, Labeled Hazardous Waste Container 'Fluorinated Organic Waste' Start->Segregate Label Ensure Label Includes: - Chemical Name - Hazard Symbols - Date Segregate->Label Store Store in a Secure Secondary Containment in a Ventilated Area Label->Store Contact Contact Institutional Environmental Health & Safety (EHS) for Pickup Store->Contact EHS EHS Transports to Licensed Hazardous Waste Incineration Facility Contact->EHS

Caption: Waste Segregation and Disposal Workflow.

Disposal Procedure:

  • Segregation: All waste contaminated with tert-butyl N-[trans-2-fluorocyclopropyl]carbamate, including excess solid, contaminated gloves, wipes, and bench paper, must be collected in a dedicated, properly sealed, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name.

  • Disposal: The sealed container must be disposed of through your institution's Environmental Health and Safety (EHS) office for incineration. Follow all local, state, and federal regulations.[2]

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with this novel compound, ensuring the safety of yourself and your colleagues while advancing your critical research.

References

  • Carbamate Toxicity: Understanding the Effects and Management of Carbamate Pesticide Poisoning. (2023, July 10). DoveMed. [Link]

  • Cooling Tower Chemicals - CARBAMATE. (2009, May 21). Material Safety Data Sheet. [Link]

  • 3M Personal Safety Products that may be used by Fire Service in the United States- Notice regarding Fluorinated Organic Compound. (2024, December 27). 3M. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. Environmental Protection Agency (EPA). [Link]

  • Scientists studying turnout gear for fluorinated chemicals. (2018, September 25). FireRescue1. [Link]

  • Protective Gear - Organic Chemistry at CU Boulder. University of Colorado Boulder. [Link]

  • Guide for the Safe Handling of Fluoropolymer Resins. (2025, September 8). Plastics Europe. [Link]

  • PFAS Safety: PPE and Mitigation Efforts. (2022, January 28). International Enviroguard. [Link]

  • tert-Butyl carbamate - SAFETY DATA SHEET. (2010, October 28). Thermo Fisher Scientific. [Link]

  • MSDS of Tert-butyl n-(4-fluorophenyl)carbamate. (2018, November 28). Capot Chemical Co.,Ltd. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Them. (2024, April 8). Environmental Protection Agency (EPA). [Link]

  • Dispose of PTFE and PFAS. (2025, October 12). sustainability-lab. [Link]

  • US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids.
  • DRAFT.EPA.PFAS Disposal-022221-CLEAN_numbered. (2021, February 22). Environmental Working Group (EWG). [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.